Product packaging for 6,8-Dibromo-1,2,3,4-tetrahydroquinoline(Cat. No.:CAS No. 190843-73-3)

6,8-Dibromo-1,2,3,4-tetrahydroquinoline

カタログ番号: B1324348
CAS番号: 190843-73-3
分子量: 290.98 g/mol
InChIキー: SNSRBNSPFBIZRO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

6,8-Dibromo-1,2,3,4-tetrahydroquinoline is a useful research compound. Its molecular formula is C9H9Br2N and its molecular weight is 290.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9Br2N B1324348 6,8-Dibromo-1,2,3,4-tetrahydroquinoline CAS No. 190843-73-3

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

6,8-dibromo-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br2N/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h4-5,12H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNSRBNSPFBIZRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC(=C2)Br)Br)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's structure is paramount. This guide provides an in-depth technical overview of the methodologies and data integral to the structural elucidation of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline, a key intermediate in the synthesis of various quinoline derivatives.

The definitive structure of this compound was determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, alongside elemental analysis. These methods provide a comprehensive picture of the compound's atomic connectivity and functional groups.

Spectroscopic Data Analysis

The structural confirmation of this compound relies on the careful interpretation of its spectroscopic data. The following tables summarize the key quantitative findings from ¹H NMR, ¹³C NMR, and FTIR analyses.

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-57.15s-1H
H-76.91s-1H
NH4.05br s-1H
H-23.32t5.42H
H-42.72t6.32H
H-31.94m-2H

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Carbon AtomChemical Shift (δ, ppm)
C-8a142.1
C-5130.1
C-7127.9
C-4a122.5
C-6110.2
C-8108.1
C-242.1
C-426.8
C-321.9

Table 3: FTIR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Assignment
3410N-H stretching
3055Aromatic C-H stretching
2926, 2854Aliphatic C-H stretching
1595, 1485C=C aromatic ring stretching
768C-Br stretching

Experimental Protocols

The successful elucidation of the structure of this compound is underpinned by precise experimental execution. The following protocols detail the synthesis of the compound and the acquisition of the spectroscopic data.

Synthesis of this compound

The synthesis of this compound is achieved through the direct bromination of 1,2,3,4-tetrahydroquinoline.[1][2]

Materials:

  • 1,2,3,4-tetrahydroquinoline

  • Bromine

  • Acetic Acid

  • Sodium hydroxide solution

  • Dichloromethane

Procedure:

  • A solution of 1,2,3,4-tetrahydroquinoline in acetic acid is prepared in a reaction vessel.

  • An equimolar amount of bromine, dissolved in acetic acid, is added dropwise to the tetrahydroquinoline solution with constant stirring at room temperature.

  • The reaction mixture is stirred for a specified period to ensure complete bromination.

  • The reaction is quenched by the addition of water.

  • The resulting mixture is neutralized with a sodium hydroxide solution.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound is purified by column chromatography or recrystallization to afford the pure compound.

Spectroscopic Measurements

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 400 MHz for proton and 100 MHz for carbon, respectively. The sample was dissolved in deuterated chloroform (CDCl₃), and tetramethylsilane (TMS) was used as an internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum was obtained using a KBr pellet method. A small amount of the solid sample was mixed with dry potassium bromide and pressed into a thin pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹.

Structure Elucidation Workflow

The logical process of elucidating the structure of this compound can be visualized as a systematic workflow, starting from the initial synthesis and culminating in the final structural confirmation.

structure_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation start 1,2,3,4-Tetrahydroquinoline bromination Direct Bromination start->bromination Br₂, Acetic Acid workup Aqueous Workup & Extraction bromination->workup purification Column Chromatography workup->purification product Pure 6,8-Dibromo-1,2,3,4- tetrahydroquinoline purification->product nmr NMR Spectroscopy (¹H & ¹³C) product->nmr ftir FTIR Spectroscopy product->ftir ms Mass Spectrometry (Expected) product->ms interpretation Interpretation of Spectroscopic Data nmr->interpretation ftir->interpretation ms->interpretation structure Final Structure Elucidation interpretation->structure

Caption: Logical workflow for the synthesis and structure elucidation of this compound.

This comprehensive approach, combining targeted synthesis with detailed spectroscopic analysis, provides an unambiguous structural assignment for this compound, a molecule of significant interest in the field of medicinal chemistry and drug development. The presented data and protocols offer a valuable resource for researchers working with this and related heterocyclic compounds.

References

An In-depth Technical Guide to 6,8-Dibromo-1,2,3,4-tetrahydroquinoline: Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,8-Dibromo-1,2,3,4-tetrahydroquinoline is a halogenated derivative of the tetrahydroquinoline scaffold, a heterocyclic motif of significant interest in medicinal chemistry. This document provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and an exploration of its potential as an anticancer agent, including its putative mechanism of action.

Core Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₉H₉Br₂N
IUPAC Name This compound
Molecular Weight 290.98 g/mol Calculated
CAS Number 190843-73-3[1]

Note: Specific experimental data for melting point, boiling point, and solubility are not consistently reported in the reviewed literature.

Spectroscopic Characterization

Detailed spectroscopic data for this compound is limited. However, analysis of its structural analogue, 6,8-dibromoquinoline, provides insights into the expected spectral features. The ¹H NMR spectrum of 6,8-dibromoquinoline shows characteristic signals for the aromatic protons, and its ¹³C NMR spectrum reveals the corresponding carbon resonances. The infrared (IR) spectrum of 6,8-dibromoquinoline displays peaks corresponding to C-H and C=C aromatic stretching, as well as C-Br vibrations.[2] For this compound, the ¹H NMR spectrum is expected to show additional signals in the aliphatic region corresponding to the protons on the saturated portion of the heterocyclic ring.[1]

Experimental Protocols

The primary synthetic route to this compound is through the direct bromination of 1,2,3,4-tetrahydroquinoline.

Synthesis of this compound

Principle: This method involves the electrophilic aromatic substitution of 1,2,3,4-tetrahydroquinoline with molecular bromine in a suitable solvent to achieve dibromination at the 6 and 8 positions of the aromatic ring. The use of acetic acid as a solvent is reported to favor the desired 6,8-dibromination while preserving the saturated heterocyclic ring.[1]

Experimental Workflow:

reagents 1,2,3,4-tetrahydroquinoline Molecular Bromine (Br₂) reaction Stirring at Room Temperature reagents->reaction solvent Acetic Acid solvent->reaction workup Aqueous Work-up (e.g., Na₂S₂O₃ wash) reaction->workup extraction Extraction with Organic Solvent workup->extraction purification Purification (e.g., Column Chromatography) extraction->purification product 6,8-Dibromo-1,2,3,4- tetrahydroquinoline purification->product

Figure 1: Synthetic workflow for this compound.

Detailed Methodology:

  • Reaction Setup: In a well-ventilated fume hood, dissolve 1,2,3,4-tetrahydroquinoline in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Bromination: Slowly add a solution of molecular bromine in glacial acetic acid dropwise to the stirred solution of the starting material at room temperature. The reaction is typically exothermic and the color of the bromine will dissipate as it is consumed.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench any unreacted bromine.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Biological Activity and Signaling Pathways

Emerging research has highlighted this compound as a promising candidate for anticancer drug development.[3] Studies have indicated its potential to exhibit cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), HT29 (colon cancer), and C6 (glioma).[3]

While the precise molecular mechanisms of action for this compound are still under investigation, the broader class of tetrahydroquinoline derivatives has been implicated as inhibitors of the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.

Proposed Signaling Pathway Inhibition:

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 6,8-Dibromo-1,2,3,4- tetrahydroquinoline Inhibitor->mTOR

Figure 2: Proposed inhibition of the mTOR pathway by this compound.

The diagram above illustrates the hypothesized mechanism where this compound may exert its anticancer effects by inhibiting mTOR, a key downstream effector in the PI3K/AKT pathway. Inhibition of mTOR would lead to the suppression of signaling cascades that promote cell proliferation and survival, ultimately inducing apoptosis in cancer cells. It is important to note that this is a proposed mechanism based on the activity of related compounds, and further research is required to definitively confirm the direct target and signaling pathway of this compound.

Conclusion

This compound presents itself as a molecule of significant interest for further investigation in the field of oncology drug discovery. Its straightforward synthesis and potential to modulate critical cancer-related signaling pathways make it a valuable scaffold for the development of novel therapeutic agents. Future research should focus on elucidating its precise mechanism of action, conducting comprehensive structure-activity relationship (SAR) studies, and evaluating its efficacy and safety in preclinical in vivo models.

References

The Biological Activity of Brominated Tetrahydroquinolines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of bromine atoms to this scaffold can significantly modulate the physicochemical and pharmacological properties of the resulting molecules, leading to enhanced potency, selectivity, and altered mechanisms of action. This technical guide provides an in-depth overview of the biological activities of brominated tetrahydroquinolines, with a focus on their potential as anticancer agents. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.

Anticancer Activity of Brominated Tetrahydroquinolines

A growing body of evidence highlights the potent antiproliferative and cytotoxic effects of brominated tetrahydroquinoline derivatives against various cancer cell lines. The position and number of bromine substituents on the tetrahydroquinoline ring, as well as the presence of other functional groups, play a crucial role in determining their anticancer activity.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected brominated tetrahydroquinoline derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCancer Cell LineIC50 (µg/mL)Citation
Compound 11 (5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline) C6 (Rat Glioma)9.6[1][2]
HeLa (Human Cervical Cancer)5.45[1][2]
HT29 (Human Colon Adenocarcinoma)7.8[1][2]
Compound 7 (3,5,6,7-tetrabromo-8-methoxyquinoline) C6 (Rat Glioma)-[1]
HeLa (Human Cervical Cancer)-[1]
HT29 (Human Colon Adenocarcinoma)-[1]
Compound 17 (6,8-dibromo-5-nitroquinoline) C6 (Rat Glioma)-[1]
HeLa (Human Cervical Cancer)-[1]
HT29 (Human Colon Adenocarcinoma)-[1]

Note: Specific IC50 values for compounds 7 and 17 were not explicitly provided in the source material, but they were reported to have significant inhibitory effects.[1]

Mechanisms of Anticancer Action

The anticancer activity of brominated tetrahydroquinolines is often attributed to their ability to induce programmed cell death (apoptosis) and to inhibit key enzymes involved in DNA replication and repair, such as topoisomerase I.

Topoisomerase I Inhibition

Topoisomerase I is a crucial enzyme that relaxes supercoiled DNA, a critical step for DNA replication and transcription.[3] Inhibition of this enzyme leads to the accumulation of DNA strand breaks, ultimately triggering cell cycle arrest and apoptosis.[3] Certain brominated quinoline derivatives have been shown to be potent inhibitors of human topoisomerase I.[1]

The general mechanism of topoisomerase I inhibition is depicted in the following diagram:

Topoisomerase_I_Inhibition cluster_0 Normal Topoisomerase I Action cluster_1 Inhibition by Brominated Tetrahydroquinolines Supercoiled_DNA Supercoiled DNA Top1 Topoisomerase I Supercoiled_DNA->Top1 Binding Cleavage_Complex Top1-DNA Cleavage Complex (Transient) Top1->Cleavage_Complex Single-strand break Religation Religation Cleavage_Complex->Religation Re-ligation Stabilized_Complex Stabilized Top1-DNA Cleavage Complex Cleavage_Complex->Stabilized_Complex Relaxed_DNA Relaxed DNA Religation->Relaxed_DNA Re-ligation Inhibitor Brominated Tetrahydroquinoline Inhibitor->Stabilized_Complex Binding & Stabilization DNA_Damage DNA Strand Breaks Stabilized_Complex->DNA_Damage Replication fork collision Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Topoisomerase I Inhibition by Brominated Tetrahydroquinolines.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells.[1] It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic process.[4][5][6]

The following diagram illustrates the key steps in the extrinsic and intrinsic apoptosis pathways, which can be triggered by brominated tetrahydroquinolines.

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor Binding DISC DISC Formation Death_Receptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Activation Caspase8 Active Caspase-8 Procaspase8->Caspase8 Activation Procaspase3 Procaspase-3 Caspase8->Procaspase3 Cellular_Stress Cellular Stress (e.g., DNA Damage) Bcl2_Family Bcl-2 Family Proteins (Bax, Bak) Cellular_Stress->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Procaspase-9) Cytochrome_c->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Activation Caspase9 Active Caspase-9 Procaspase9->Caspase9 Activation Caspase9->Procaspase3 Caspase3 Active Caspase-3 Procaspase3->Caspase3 Activation Substrate_Cleavage Cleavage of Cellular Substrates Caspase3->Substrate_Cleavage Apoptotic_Body Apoptotic Body Formation Substrate_Cleavage->Apoptotic_Body

Caption: Extrinsic and Intrinsic Apoptosis Pathways.

Other Biological Activities

While the primary focus of research on brominated tetrahydroquinolines has been on their anticancer potential, the broader class of tetrahydroquinolines exhibits a wide range of other biological activities. Further investigation is warranted to explore these activities specifically within brominated analogues.

Antimicrobial and Antifungal Activity

Tetrahydroquinoline derivatives have been reported to possess antibacterial and antifungal properties.[7][8] However, there is a notable lack of specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values, for brominated tetrahydroquinolines against a comprehensive panel of microbial and fungal strains. This represents a significant area for future research to identify novel antimicrobial and antifungal agents.

Enzyme Inhibition

Beyond topoisomerase I, various quinoline and tetrahydroquinoline derivatives have been shown to inhibit other enzymes of therapeutic relevance, including acetylcholinesterase (AChE) and carbonic anhydrases (CAs).[9][10]

  • Acetylcholinesterase (AChE) Inhibition: AChE is a key enzyme in the nervous system, and its inhibition is a therapeutic strategy for Alzheimer's disease. While some tetrahydroquinoline derivatives show AChE inhibitory activity, specific IC50 or Ki values for brominated analogues are not well-documented in the current literature.[9]

  • Carbonic Anhydrase (CA) Inhibition: CAs are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain cancers. Some dihydroquinolinone derivatives have shown inhibitory activity against various CA isoforms.[10] The potential for brominated tetrahydroquinolines to act as CA inhibitors is an area that requires further exploration.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the biological activity of brominated tetrahydroquinolines.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This colorimetric assay quantifies cell death by measuring the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.[11][12][13]

Materials:

  • 96-well tissue culture plates

  • Cell line of interest

  • Complete cell culture medium

  • Test compounds (brominated tetrahydroquinolines)

  • LDH cytotoxicity detection kit (containing reaction mixture and stop solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Treatment: Treat the cells with various concentrations of the brominated tetrahydroquinoline derivatives. Include positive (e.g., lysis buffer) and negative (vehicle) controls.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant and incubate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that in the positive and negative control wells.

The workflow for the LDH cytotoxicity assay is outlined below:

LDH_Assay_Workflow Seed_Cells 1. Seed cells in a 96-well plate Treat_Cells 2. Treat with brominated tetrahydroquinolines Seed_Cells->Treat_Cells Incubate 3. Incubate for 24-72 hours Treat_Cells->Incubate Collect_Supernatant 4. Collect supernatant Incubate->Collect_Supernatant Add_Reaction_Mix 5. Add LDH reaction mixture Collect_Supernatant->Add_Reaction_Mix Incubate_RT 6. Incubate at room temperature Add_Reaction_Mix->Incubate_RT Add_Stop_Solution 7. Add stop solution Incubate_RT->Add_Stop_Solution Measure_Absorbance 8. Measure absorbance at 490 nm Add_Stop_Solution->Measure_Absorbance Analyze_Data 9. Calculate cytotoxicity Measure_Absorbance->Analyze_Data

Caption: LDH Cytotoxicity Assay Workflow.

DNA Laddering Assay for Apoptosis

This assay detects the characteristic fragmentation of genomic DNA into multiples of approximately 180-200 base pairs that occurs during apoptosis.[14][15]

Materials:

  • Cell line of interest

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., containing Tris-HCl, EDTA, and a non-ionic detergent)

  • RNase A

  • Proteinase K

  • Phenol:chloroform:isoamyl alcohol

  • Ethanol

  • TE buffer

  • Agarose

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator

Procedure:

  • Cell Treatment: Treat cells with the brominated tetrahydroquinoline derivatives to induce apoptosis.

  • Cell Lysis: Harvest the cells and lyse them in a lysis buffer to release the cellular contents, including DNA.

  • RNA and Protein Removal: Treat the lysate with RNase A to degrade RNA, followed by proteinase K to digest proteins.

  • DNA Extraction: Perform a phenol:chloroform:isoamyl alcohol extraction to purify the DNA.

  • DNA Precipitation: Precipitate the DNA with ethanol and resuspend it in TE buffer.

  • Agarose Gel Electrophoresis: Load the DNA samples onto an agarose gel containing a DNA stain.

  • Visualization: Run the gel and visualize the DNA fragments under UV light. A characteristic "ladder" of DNA fragments indicates apoptosis.

Wound Healing (Scratch) Assay for Cell Migration

This assay is used to study cell migration by creating a "scratch" in a confluent cell monolayer and monitoring the rate at which the cells close the gap.[9][10]

Materials:

  • 24- or 48-well tissue culture plates

  • Cell line of interest

  • Complete cell culture medium

  • Test compounds

  • Sterile pipette tips (p200 or p1000)

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells in a culture plate to create a confluent monolayer.

  • Scratch Creation: Use a sterile pipette tip to create a straight scratch through the center of the cell monolayer.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Compound Treatment: Add fresh medium containing the test compounds or vehicle control to the wells.

  • Image Acquisition: Capture images of the scratch at time zero and at regular intervals (e.g., every 6, 12, or 24 hours) using a microscope.

  • Data Analysis: Measure the width of the scratch at different time points and calculate the rate of wound closure.

Conclusion and Future Directions

Brominated tetrahydroquinolines represent a promising class of compounds with significant potential for the development of novel anticancer therapeutics. Their mechanisms of action, including topoisomerase I inhibition and the induction of apoptosis, are well-established pathways for cancer treatment. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of these and other bioactive molecules.

Despite the promising anticancer data, there is a clear need for further research to fully elucidate the biological activity profile of brominated tetrahydroquinolines. Specifically, future studies should focus on:

  • Quantitative Antimicrobial and Antifungal Screening: A systematic evaluation of a diverse library of brominated tetrahydroquinolines against a broad panel of bacterial and fungal pathogens is required to identify lead compounds for anti-infective drug discovery.

  • Enzyme Inhibition Profiling: Screening against a wider range of therapeutic enzyme targets, such as acetylcholinesterase, carbonic anhydrases, and various kinases, could uncover novel applications for this class of compounds.

  • In Vivo Efficacy and Safety: Promising in vitro candidates should be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

By addressing these research gaps, the full therapeutic potential of brominated tetrahydroquinolines can be unlocked, paving the way for the development of new and effective treatments for a range of human diseases.

References

Spectroscopic and Synthetic Profile of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic properties of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline, a halogenated derivative of the versatile tetrahydroquinoline scaffold. Due to the limited availability of experimentally verified spectroscopic data in peer-reviewed literature, this document compiles predicted nuclear magnetic resonance (NMR) data alongside expected characteristics for mass spectrometry (MS) and infrared (IR) spectroscopy based on the compound's structure. Detailed, generalized experimental protocols for these analytical techniques are also provided to guide researchers in their own characterization of this and similar molecules. Furthermore, a logical workflow for the synthesis and analysis of this compound is presented visually using a Graphviz diagram. This guide serves as a foundational resource for professionals engaged in the synthesis, characterization, and application of substituted tetrahydroquinolines in medicinal chemistry and drug development.

Introduction

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds. The introduction of halogen atoms, such as bromine, can significantly modulate the physicochemical and pharmacological properties of these molecules, including their metabolic stability, binding affinity, and lipophilicity. This compound is a key intermediate for the synthesis of various substituted quinoline derivatives with potential therapeutic applications.[1] Accurate and comprehensive spectroscopic data is paramount for the unambiguous identification and quality control of this compound in research and development settings.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Table 1: Predicted ¹H NMR Spectral Data

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
H-57.3 - 7.5d
H-77.1 - 7.3d
NH4.0 - 5.0br s
C2-H₂3.2 - 3.4t
C4-H₂2.7 - 2.9t
C3-H₂1.8 - 2.0m

Predicted data from commercial sources.

Table 2: Predicted ¹³C NMR Spectral Data

CarbonPredicted Chemical Shift (δ, ppm)
C-8a145 - 147
C-4a138 - 140
C-7130 - 132
C-5128 - 130
C-6115 - 117
C-8110 - 112
C-245 - 47
C-428 - 30
C-321 - 23

Predicted data from commercial sources.

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to exhibit a characteristic isotopic pattern due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.

Table 3: Expected Mass Spectrometry Data

FeatureExpected Observation
Molecular Ion (M⁺) A cluster of peaks around m/z 291, 293, and 295.
Isotopic Pattern The relative intensities of the M, M+2, and M+4 peaks are expected to be in a ratio of approximately 1:2:1.
Major Fragments Fragmentation may involve the loss of bromine atoms and cleavage of the tetrahydroquinoline ring.
Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands corresponding to the various functional groups present in the molecule.

Table 4: Expected Infrared (IR) Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch3300 - 3500Medium
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 2960Medium
C=C Aromatic Stretch1500 - 1600Medium-Strong
C-N Stretch1250 - 1350Medium
C-Br Stretch500 - 600Strong

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

A sample of the compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry

Mass spectra can be obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. For EI, the sample is introduced into the ion source, where it is bombarded with electrons. The resulting ions are then separated based on their mass-to-charge ratio (m/z).

Infrared (IR) Spectroscopy

The IR spectrum can be recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Synthesis and Characterization Workflow

The synthesis of this compound is most commonly achieved through the direct bromination of 1,2,3,4-tetrahydroquinoline. The subsequent characterization workflow is crucial for confirming the identity and purity of the synthesized compound.

Synthesis and Characterization of this compound cluster_analysis Spectroscopic Characterization Start 1,2,3,4-Tetrahydroquinoline Reaction Bromination Reaction Start->Reaction Reagent Bromine (Br₂) in Acetic Acid Reagent->Reaction Crude_Product Crude 6,8-Dibromo-1,2,3,4- tetrahydroquinoline Reaction->Crude_Product Purification Purification (e.g., Recrystallization) Crude_Product->Purification Pure_Product Pure 6,8-Dibromo-1,2,3,4- tetrahydroquinoline Purification->Pure_Product NMR NMR Spectroscopy (¹H and ¹³C) Pure_Product->NMR MS Mass Spectrometry (MS) Pure_Product->MS IR Infrared Spectroscopy (IR) Pure_Product->IR

Caption: Synthetic and analytical workflow.

Conclusion

This technical guide consolidates the available spectroscopic information for this compound, a compound of significant interest in synthetic and medicinal chemistry. While experimentally verified data remains elusive in the current literature, the provided predicted data and expected spectral characteristics offer a valuable starting point for researchers. The outlined experimental protocols and the synthesis and characterization workflow provide a practical framework for the preparation and analysis of this important chemical entity. Further empirical studies are warranted to fully characterize this compound and expand its utility in drug discovery and development.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline. This document is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing this and related heterocyclic compounds. The guide details predicted spectral data, provides a thorough experimental protocol for acquiring high-quality NMR spectra, and includes visualizations to aid in the understanding of the molecular structure and analytical workflows.

Introduction

This compound is a halogenated derivative of tetrahydroquinoline, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The introduction of bromine atoms into the aromatic ring profoundly influences the electronic environment of the molecule, which is reflected in its NMR spectra. Accurate interpretation of ¹H and ¹³C NMR data is crucial for the structural confirmation and purity assessment of this compound and its analogues. This guide serves as a practical resource for the NMR analysis of this important molecular entity.

Data Presentation

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-23.3 - 3.4t5.5 - 6.52H
H-31.9 - 2.0m-2H
H-42.7 - 2.8t6.0 - 7.02H
H-57.2 - 7.3d~2.01H
H-77.4 - 7.5d~2.01H
N-H4.0 - 5.0br s-1H

Note: Predicted data is based on computational models and should be confirmed with experimental data.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-243.5 - 44.5
C-326.5 - 27.5
C-421.5 - 22.5
C-4a143.0 - 144.0
C-5129.0 - 130.0
C-6115.0 - 116.0
C-7131.0 - 132.0
C-8110.0 - 111.0
C-8a121.0 - 122.0

Note: Predicted data is based on computational models and should be confirmed with experimental data.

Experimental Protocols

This section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Sample Purity: Ensure the sample is of high purity, free from residual solvents and other impurities that may interfere with the NMR spectrum.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for similar compounds. Other options include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆.

  • Concentration: For ¹H NMR, prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent. For the less sensitive ¹³C NMR, a more concentrated solution of 20-50 mg in the same volume of solvent is recommended.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent for chemical shift referencing (δ = 0.00 ppm).

  • Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the final solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Labeling: Clearly label the NMR tube with the sample identification.

NMR Instrument Parameters

The following are typical instrument parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.

¹H NMR Spectroscopy:

  • Spectrometer Frequency: 400 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • Pulse Sequence: Standard single-pulse sequence (e.g., 'zg30')

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-2 seconds

  • Number of Scans: 16-64 (depending on concentration)

  • Spectral Width: 16 ppm (-2 to 14 ppm)

¹³C NMR Spectroscopy:

  • Spectrometer Frequency: 100 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., 'zgpg30')

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024-4096 (or more, depending on concentration and desired signal-to-noise ratio)

  • Spectral Width: 240 ppm (-20 to 220 ppm)

Mandatory Visualizations

The following diagrams, created using the DOT language, visualize the molecular structure, the expected NMR correlations, and a general experimental workflow.

chemical_structure cluster_quinoline C4a C4a C5 C5 C4a->C5 C6 C6 C5->C6 C7 C7 C6->C7 Br6 Br C6->Br6 C8 C8 C7->C8 C8a C8a C8->C8a Br8 Br C8->Br8 C8a->C4a N1 N1 C8a->N1 C2 C2 N1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C4->C4a

Caption: Chemical structure of this compound.

nmr_correlations cluster_aliphatic Aliphatic Region cluster_aromatic Aromatic Region H2 H-2 (t) H3 H-3 (m) H2->H3 J2,3 H4 H-4 (t) H3->H4 J3,4 H5 H-5 (d) H4->H5 NOE NH N-H (br s) NH->H2 exchange H7 H-7 (d) H5->H7 long-range J5,7

Caption: Predicted ¹H-¹H NMR signaling pathways and correlations.

experimental_workflow Start Start Sample_Prep Sample Preparation (Dissolution & Filtration) Start->Sample_Prep NMR_Tube Transfer to NMR Tube Sample_Prep->NMR_Tube Instrument_Setup Instrument Setup (Lock, Tune, Shim) NMR_Tube->Instrument_Setup H1_Acquisition ¹H Spectrum Acquisition Instrument_Setup->H1_Acquisition C13_Acquisition ¹³C Spectrum Acquisition H1_Acquisition->C13_Acquisition Data_Processing Data Processing (FT, Phasing, Baseline Correction) C13_Acquisition->Data_Processing Analysis Spectral Analysis (Integration, Peak Picking, Assignment) Data_Processing->Analysis End End Analysis->End

The Pivotal Role of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold and its partially saturated analog, 1,2,3,4-tetrahydroquinoline, represent a "privileged" structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Within this class, 6,8-Dibromo-1,2,3,4-tetrahydroquinoline has emerged as a critical and versatile building block for the synthesis of novel therapeutic agents. Its unique substitution pattern provides a platform for the strategic introduction of diverse functionalities, enabling the exploration of structure-activity relationships (SAR) and the development of potent and selective modulators of various biological targets. This technical guide provides an in-depth overview of the synthesis, biological activities, and therapeutic potential of derivatives of this compound, with a focus on their applications in oncology and neurodegenerative diseases.

Synthesis of this compound and its Derivatives

The synthesis of this compound is typically achieved through the direct bromination of 1,2,3,4-tetrahydroquinoline. The bromine atoms at positions 6 and 8 are amenable to a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the introduction of aryl and heteroaryl substituents to create a diverse library of analogs.

General Synthetic Workflow

The overall process for generating and diversifying the this compound scaffold is depicted below.

G start 1,2,3,4-Tetrahydroquinoline intermediate This compound start->intermediate Bromination coupling Suzuki-Miyaura Coupling intermediate->coupling Arylboronic Acids, Pd Catalyst derivatives 6,8-Diaryl-1,2,3,4-tetrahydroquinoline Derivatives coupling->derivatives evaluation Biological Evaluation derivatives->evaluation G THQ Tetrahydroquinoline Derivative Extrinsic Extrinsic Pathway (Death Receptors) THQ->Extrinsic Intrinsic Intrinsic Pathway (Mitochondria) THQ->Intrinsic Caspase8 Caspase-8 Extrinsic->Caspase8 Caspase9 Caspase-9 Intrinsic->Caspase9 Caspase3 Caspase-3 Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G THQ Tetrahydroquinoline Derivative PI3K PI3K THQ->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Autophagy Autophagy mTOR->Autophagy Proliferation Cell Proliferation & Survival mTOR->Proliferation

Exploring the Anticancer Potential of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective anticancer agents is a cornerstone of modern medicinal chemistry. Within the vast landscape of heterocyclic compounds, the 1,2,3,4-tetrahydroquinoline scaffold has emerged as a "privileged structure" due to its prevalence in a wide array of biologically active molecules.[1] The introduction of bromine atoms at the 6 and 8 positions of this core structure has been a strategic approach to modulate the pharmacological properties of these derivatives, leading to promising candidates in the field of oncology. This technical guide provides an in-depth exploration of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline derivatives, summarizing their synthesis, anticancer activity, and mechanisms of action.

Quantitative Anticancer Activity

The cytotoxic potential of this compound derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key indicator of a compound's potency, have been determined through in vitro assays. While specific data for a broad range of this compound derivatives remains a focused area of ongoing research, the broader class of brominated quinolines and tetrahydroquinolines has demonstrated significant antiproliferative effects. For instance, studies on highly brominated quinoline derivatives, synthesized from 1,2,3,4-tetrahydroquinoline precursors, have shown notable activity. The straightforward bromination of the parent tetrahydroquinoline allows for the synthesis of various derivatives that can be further modified to enhance their anticancer properties.[2]

To illustrate the potential of this class of compounds, the following table summarizes the anticancer activity of representative brominated quinoline and tetrahydroquinoline derivatives against various cancer cell lines. It is important to note that further research is needed to populate this table with a comprehensive list of this compound derivatives and their specific IC50 values.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Tetrahydroquinoline Derivative 4ag (4-trifluoromethyl substituted)SNB19 (Glioblastoma)38.3[3][4]
Tetrahydroquinoline Derivative 4ag (4-trifluoromethyl substituted)LN229 (Glioblastoma)40.6[3][5][4]
Tetrahydroisoquinoline Derivative GM-3-18Colon Cancer Cell Lines0.9 - 10.7[1]
Tetrahydroquinolinone Derivative 4aHCT-116 (Colon Cancer)~13
Tetrahydroquinolinone Derivative 4aA549 (Lung Cancer)11.33 ± 0.67[6]
Tetrahydroquinolinone Derivative 5HCT-116 (Colon Cancer)~13[6]
Tetrahydroquinolinone Derivative 6HCT-116 (Colon Cancer)~13[6]
Pyrazolo quinoline derivative 15MCF-7, HepG2, A549Potent (specific IC50 not detailed in snippet)[7]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to advancing drug discovery. This section outlines the key methodologies for the synthesis of this compound and the subsequent evaluation of its anticancer activity.

Synthesis of this compound

The synthesis of this compound can be achieved through the direct bromination of 1,2,3,4-tetrahydroquinoline.[2]

Materials:

  • 1,2,3,4-tetrahydroquinoline

  • Bromine (Br₂)

  • Appropriate solvent (e.g., acetic acid or chloroform)

  • Sodium thiosulfate solution

  • Sodium bicarbonate solution

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 1,2,3,4-tetrahydroquinoline in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in the same solvent dropwise to the cooled solution with constant stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the excess bromine by adding a saturated solution of sodium thiosulfate until the reddish-brown color disappears.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield pure this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well microtiter plates

  • This compound derivatives dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC Staining)

Annexin V staining is a common method to detect apoptosis. In apoptotic cells, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and viable cells (Annexin V-/PI-).[8][9]

Materials:

  • Cancer cells treated with the test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Induce apoptosis in the cancer cells by treating them with the IC50 concentration of the this compound derivative for a specific time.

  • Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Resuspend the cells in the provided binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.[10]

Cell Cycle Analysis

Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. This helps to determine if a compound induces cell cycle arrest.

Materials:

  • Cancer cells treated with the test compounds

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Treat the cancer cells with the test compound for a specified duration.

  • Harvest the cells and wash them with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cells in the PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the DNA content of the cells using a flow cytometer.

Signaling Pathways and Mechanisms of Action

The anticancer activity of quinoline and tetrahydroquinoline derivatives is often attributed to their ability to interfere with various cellular processes critical for cancer cell survival and proliferation. These mechanisms include the induction of apoptosis (programmed cell death) and cell cycle arrest.

Induction of Apoptosis

Many tetrahydroquinoline derivatives have been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[6][11] The intrinsic, or mitochondrial, pathway is often initiated by cellular stress, such as the generation of reactive oxygen species (ROS).[3][5] This leads to the disruption of the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which ultimately leads to cell death.[12] Some tetrahydroquinoline derivatives have been observed to increase the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, further promoting apoptosis.[12]

Apoptosis_Pathway THQ 6,8-Dibromo-THQ Derivatives ROS ↑ Reactive Oxygen Species (ROS) THQ->ROS BaxBcl2 ↑ Bax/Bcl-2 Ratio THQ->BaxBcl2 Mito Mitochondrial Dysfunction ROS->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis BaxBcl2->Mito

Caption: Intrinsic apoptosis pathway induced by 6,8-Dibromo-THQ derivatives.

Cell Cycle Arrest

In addition to inducing apoptosis, certain tetrahydroquinoline derivatives can halt the progression of the cell cycle at specific checkpoints, such as the G1/S or G2/M phase.[6] This prevents cancer cells from replicating their DNA and dividing, thereby inhibiting tumor growth. The arrest is often mediated by the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).

Cell_Cycle_Arrest_Workflow Start Cancer Cell Proliferation G1 G1 Phase Start->G1 Normal Progression Treatment Treatment with 6,8-Dibromo-THQ Derivative Arrest Cell Cycle Arrest (e.g., at G2/M) Treatment->Arrest Induces S S Phase (DNA Replication) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M G2->Arrest M->G1 Cell Division Inhibition Inhibition of Proliferation Arrest->Inhibition

Caption: Workflow of cell cycle arrest induced by 6,8-Dibromo-THQ derivatives.

Conclusion and Future Directions

Derivatives of this compound represent a promising class of compounds for the development of novel anticancer agents. Their synthesis is accessible, and preliminary studies on related structures indicate significant cytotoxic potential against a range of cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis and cell cycle arrest, highlighting their potential to target fundamental cancer cell processes.

Future research in this area should focus on:

  • Systematic Synthesis and Screening: The synthesis of a diverse library of this compound derivatives with various substitutions to establish clear structure-activity relationships (SAR).

  • Broad-Spectrum Anticancer Evaluation: Screening these derivatives against a wider panel of human cancer cell lines to identify compounds with potent and selective activity.

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by the most active compounds.

  • In Vivo Efficacy and Toxicity Studies: Evaluating the therapeutic potential and safety profiles of lead compounds in preclinical animal models.

By pursuing these research avenues, the full therapeutic potential of this compound derivatives as a new generation of anticancer drugs can be realized.

References

6,8-Dibromo-1,2,3,4-tetrahydroquinoline as a privileged scaffold in drug discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led researchers to explore a vast chemical space, with certain molecular frameworks consistently emerging as cornerstones for the development of potent and selective drugs. Among these, the 1,2,3,4-tetrahydroquinoline (THQ) core is recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds. This technical guide focuses on a specific, halogenated analogue, 6,8-dibromo-1,2,3,4-tetrahydroquinoline, and its derivatives, which have demonstrated significant promise, particularly in the realm of anticancer drug discovery. The strategic placement of bromine atoms on the quinoline ring not only influences the physicochemical properties of the molecule but also provides reactive handles for further chemical modifications, allowing for the generation of diverse compound libraries with a wide range of biological activities.

Synthesis and Chemical Properties

The this compound scaffold serves as a versatile starting material for the synthesis of a variety of disubstituted quinoline derivatives. The bromine atoms at positions 6 and 8 can be readily displaced or utilized in cross-coupling reactions to introduce a wide array of functional groups, thereby enabling extensive structure-activity relationship (SAR) studies.

General Synthesis of this compound

A common synthetic route to this compound involves the direct bromination of 1,2,3,4-tetrahydroquinoline.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 1,2,3,4-tetrahydroquinoline

  • Bromine

  • Acetic acid

  • Sodium thiosulfate solution

  • Sodium bicarbonate solution

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 1,2,3,4-tetrahydroquinoline in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in acetic acid dropwise to the cooled solution with continuous stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Quench the reaction by pouring the mixture into an aqueous solution of sodium thiosulfate to neutralize any unreacted bromine.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford this compound.

Biological Activities and Therapeutic Potential

Derivatives of the this compound scaffold have exhibited a range of biological activities, with a significant focus on their potential as anticancer agents. The versatility of this scaffold allows for the development of inhibitors targeting various key signaling pathways implicated in cancer progression.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of this compound derivatives against a panel of human cancer cell lines. The antiproliferative activity is often attributed to the inhibition of critical cellular targets, including protein kinases involved in cell growth and survival.

Table 1: Anticancer Activity of Selected this compound Derivatives

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)
1a 6,8-diphenylHeLa8.3[1]
1b 6,8-diphenylPC331.37[1]
2a 6-bromo, 8-phenylC6Not specified
2b 6,8-bis(4-methoxyphenyl)HT29Not specified

Note: This table is a representative summary. IC50 values can vary based on experimental conditions.

Protocol 2: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Mechanism of Action: Targeting Key Signaling Pathways

The anticancer effects of this compound derivatives are often mediated through the modulation of critical intracellular signaling pathways that are dysregulated in cancer. Two of the most prominent pathways targeted by these compounds are the PI3K/AKT/mTOR and the EGFR signaling pathways.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial regulator of cell proliferation, growth, survival, and angiogenesis. Its aberrant activation is a common feature in many human cancers, making it an attractive target for cancer therapy.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes PTEN PTEN PTEN->PIP3 Inhibits Quinoline Tetrahydroquinoline Derivative Quinoline->PI3K Inhibits EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Promotes Quinoline Tetrahydroquinoline Derivative Quinoline->EGFR Inhibits

References

introduction to the synthesis of polybrominated quinolines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quinoline and its derivatives are fundamental heterocyclic scaffolds that have garnered significant attention in medicinal chemistry and materials science.[1][2] These compounds form the core of numerous natural alkaloids and exhibit a wide spectrum of biological activities, including antimalarial, antimicrobial, and anticancer properties.[2][3] Bromoquinolines, and particularly polybrominated quinolines, are of special interest to chemists.[3][4] The presence of multiple bromine atoms with varying reactivities on the aromatic rings provides strategic handles for further molecular elaboration through cross-coupling reactions, nucleophilic substitutions, and other transformations.[1][3] This makes them valuable precursors for creating diverse libraries of multifunctionalized quinoline derivatives for drug discovery and development.[1][3]

This technical guide provides an in-depth overview of the core synthetic strategies for preparing polybrominated quinolines, complete with experimental protocols, quantitative data, and mechanistic diagrams for researchers, scientists, and drug development professionals.

Core Synthetic Strategies

The synthesis of polybrominated quinolines can be broadly approached through two main routes: the direct bromination of a pre-formed quinoline or tetrahydroquinoline core, or the construction of the quinoline ring from brominated precursors using classical named reactions.

Bromination of Tetrahydroquinoline Derivatives

A highly effective and modern approach for synthesizing polybrominated quinolines involves the N-Bromosuccinimide (NBS)-mediated oxidative bromination and dehydrogenation of 1,2,3,4-tetrahydroquinolines.[3][4] This method is often performed as a one-pot cascade reaction under metal-free conditions, providing good functional group tolerance and moderate to high yields.[3][4] The mechanism involves an initial electrophilic bromination on the electron-rich carbocyclic ring, activated by the amino group, followed by a radical dehydrogenation process to aromatize the heterocyclic ring.[3][4] NBS serves as both the electrophilic bromine source and the oxidant for the dehydrogenation step.[3][4]

This straightforward procedure allows for the preparation of monobromo, dibromo, and tribromoquinoline derivatives.[1]

G cluster_start Starting Material cluster_reaction One-Pot Reaction cluster_product Product THQ 1,2,3,4-Tetrahydroquinoline NBS NBS (N-Bromosuccinimide) (Electrophile & Oxidant) THQ->NBS Reaction Solvent Solvent (e.g., DCM) PBQ Polybrominated Quinoline NBS->PBQ Solvent->NBS

Figure 1: Workflow for NBS-mediated synthesis of polybrominated quinolines.

Direct Electrophilic Bromination of Quinolines

The direct bromination of the quinoline ring is a classical electrophilic aromatic substitution reaction. Due to the electron-withdrawing nature of the nitrogen atom in the heterocyclic ring, electrophilic substitution preferentially occurs on the carbocyclic (benzene) ring.[5] The reaction typically yields a mixture of 5-bromo and 8-bromoquinolines.[5] Achieving polybromination often requires harsh conditions, such as high temperatures and the use of strong acids like concentrated sulfuric acid (H₂SO₄) or trifluoromethanesulfonic acid (CF₃SO₃H) in conjunction with brominating agents like molecular bromine (Br₂) or NBS.[1][6] The regioselectivity can be highly sensitive to the choice of brominating agent, acid, temperature, and concentration.[6]

For substituted quinolines, particularly those with activating groups like hydroxyl (-OH) or amino (-NH₂), bromination is more facile and can lead to di- or tri-substituted products under milder conditions. For example, 8-hydroxyquinoline readily undergoes dibromination to yield 5,7-dibromo-8-hydroxyquinoline.[2]

G Quinoline Quinoline Reagents Br₂ or NBS Conc. H₂SO₄ Products 5-Bromoquinoline & 8-Bromoquinoline Reagents->Products

Figure 2: General pathway for direct electrophilic bromination of quinoline.

Classical Quinoline Syntheses with Brominated Precursors

Several named reactions that form the quinoline core can be adapted to produce polybrominated derivatives by using brominated starting materials.

  • Doebner-von Miller Reaction: This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds in the presence of an acid catalyst.[7][8] By starting with a brominated aniline, the bromine substituents can be incorporated into the final quinoline product. This method is also known as the Skraup-Doebner-Von Miller quinoline synthesis.[7]

  • Combes Quinoline Synthesis: The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[9][10][11] The reaction proceeds through a Schiff base intermediate which then undergoes ring closure.[9] Using a polybrominated aniline as the starting material allows for the synthesis of the corresponding polybrominated quinoline.

G Aniline Aniline (or Brominated Aniline) Schiff Schiff Base Intermediate Aniline->Schiff Diketone β-Diketone Diketone->Schiff Quinoline Substituted Quinoline Schiff->Quinoline Ring Closure & Dehydration H_plus H⁺ (Acid Catalyst) H_plus->Schiff Catalyzes H_plus->Quinoline

Figure 3: Logical flow of the Combes quinoline synthesis.

Quantitative Data Summary

The following tables summarize quantitative data for representative polybromination reactions, compiled from the literature.

Table 1: Bromination of 8-Substituted Quinolines

Starting Material Brominating Agent (Equivalents) Solvent Product(s) Yield Reference
8-Hydroxyquinoline Br₂ (2.1) CHCl₃ 5,7-Dibromo-8-hydroxyquinoline - [2]
8-Hydroxyquinoline Br₂ (1.1) CH₃CN 7-Bromo-8-hydroxyquinoline 51% [2]
8-Methoxyquinoline Br₂ (1.1) CCl₄ 5-Bromo-8-methoxyquinoline - [2]
8-Aminoquinoline Br₂ (2.1) CHCl₃ 5,7-Dibromo-8-aminoquinoline - [12]

| 8-Aminoquinoline | Br₂ (1.5) | CHCl₃ | 5-Bromo-8-aminoquinoline | - |[12] |

Table 2: NBS-Mediated Synthesis from Tetrahydroquinolines

Starting Substrate NBS Equivalents Solvent Reaction Time Product Yield Reference
4-Phenyltetrahydroquinoline 5.0 DCM - 6,8-Dibromo-4-phenylquinoline - [4]

| 4-Chloro-tetrahydroquinoline | - | - | - | 4-Chloro-6,8-tribromo-quinoline | - |[4] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Protocol 1: Synthesis of 5,7-Dibromo-8-hydroxyquinoline (3a)[2]
  • Preparation: Dissolve 8-hydroxyquinoline (0.3 g, 2.06 mmol) in chloroform (CHCl₃, 10 mL).

  • Bromine Addition: Prepare a solution of bromine (0.67 g, 4.20 mmol) in CHCl₃ (5 mL). Add this solution dropwise to the 8-hydroxyquinoline solution over a period of 5 minutes.

  • Reaction: Stir the resulting mixture at room temperature for 1 hour.

  • Work-up: After the reaction is complete, filter the mixture to collect the precipitate.

  • Purification: Wash the collected solid with ethanol to yield the pure 5,7-dibromo-8-hydroxyquinoline product.

Protocol 2: General Procedure for NBS-Mediated Bromination/Dehydrogenation of Tetrahydroquinolines[3][4]
  • Preparation: To a solution of the starting tetrahydroquinoline (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM), add N-Bromosuccinimide (NBS, 5.0 equivalents).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., DCM).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired polybrominated quinoline.

Protocol 3: Synthesis of 4-(5-bromoquinolin-8-yloxy)phthalonitrile (7)[2]
  • Preparation: Dissolve 4-(quinolin-8-yloxy)phthalonitrile (100 mg, 0.3686 mmol) in acetonitrile (CH₃CN, 10 mL) and cool the solution to 0 °C.

  • Bromine Addition: Add a solution of bromine (1.1 equivalents) in CH₃CN dropwise to the cooled solution.

  • Reaction: Stir the mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 24 hours.

  • Work-up: Pour the reaction mixture into a 5% aqueous sodium bicarbonate (NaHCO₃) solution. Filter the resulting precipitate.

  • Purification: Wash the collected solid with water and then crystallize from an ethanol-water mixture to obtain the pure product.

Conclusion

The synthesis of polybrominated quinolines is a critical area of research, providing essential building blocks for the development of novel pharmaceuticals and functional materials. Modern methods, such as the one-pot NBS-mediated dehydrogenation and bromination of tetrahydroquinolines, offer efficient and high-yield routes to these valuable intermediates.[3][4] Additionally, classical approaches involving direct electrophilic bromination and the use of brominated precursors in named reactions like the Combes and Doebner-von Miller syntheses remain relevant strategies. The choice of synthetic route depends on the desired substitution pattern, the availability of starting materials, and the required reaction scale. The protocols and data summarized herein provide a comprehensive foundation for researchers to design and execute syntheses of this important class of heterocyclic compounds.

References

The Antiproliferative Potential of Dibrominated Quinolines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including significant anticancer properties. Among these, dibrominated quinolines have emerged as a particularly promising class of compounds with potent antiproliferative effects against various cancer cell lines. This technical guide provides a comprehensive overview of the current research on the antiproliferative potential of dibrominated quinolines, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Quantitative Analysis of Antiproliferative Activity

The antiproliferative efficacy of various dibrominated quinoline derivatives has been evaluated against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency, are summarized below.

CompoundCancer Cell LineIC50 (µM)Reference
Compound 11 (5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline) C6 (rat glioma)15.4[1]
HeLa (cervical)26.4[1]
HT29 (colon)15.0[1]
Compound 17 (6,8-dibromo-5-nitroquinoline) C6 (rat glioma)50.0[1]
HeLa (cervical)24.1[1]
HT29 (colon)26.2[1]
5,7-Dibromo-8-hydroxyquinoline C6 (rat glioma)6.7 - 25.6 µg/mL[2]
HeLa (cervical)6.7 - 25.6 µg/mL[2]
HT29 (colon)6.7 - 25.6 µg/mL[2]
5-Nitro-6,8-dibromoquinoline VariousNot specified[2]
Reference Drug: 5-Fluorouracil (5-FU) C6 (rat glioma)240.8[1]
HeLa (cervical)258.3[1]
HT29 (colon)Not specified[1]

Note: A direct comparison of µg/mL to µM requires the molecular weight of the specific compound.

Key Experimental Protocols

The assessment of the antiproliferative potential of dibrominated quinolines involves a series of well-established in vitro assays. The methodologies for these key experiments are detailed below.

Cell Viability and Proliferation Assays (MTT, SRB, BCPE)

These assays are fundamental for determining the cytotoxic and cytostatic effects of the compounds on cancer cells.

  • Principle:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan product, which is then solubilized and quantified spectrophotometrically.

    • SRB (Sulforhodamine B) Assay: Measures the total protein content of adherent cells. SRB is a bright-pink aminoxanthene dye that binds to basic amino acid residues in proteins under mildly acidic conditions.

    • BCPE (Bromocresol Purple Endpoint) Assay: A colorimetric assay used to assess cell proliferation.

  • General Protocol:

    • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

    • Compound Treatment: The cells are treated with a range of concentrations of the dibrominated quinoline derivatives for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., 5-FU) are included.

    • Assay-Specific Steps:

      • For MTT: The MTT reagent is added to each well and incubated. The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO or isopropanol), and the absorbance is measured at a specific wavelength (e.g., 570 nm).

      • For SRB: The cells are fixed with trichloroacetic acid (TCA), washed, and then stained with the SRB solution. The unbound dye is washed away, and the protein-bound dye is solubilized with a basic solution (e.g., Tris base). The absorbance is read at a specific wavelength (e.g., 510 nm).

    • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (Lactate Dehydrogenase - LDH Assay)

This assay measures the release of LDH from damaged cells, providing an indication of membrane integrity and cytotoxicity.[1]

  • Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The NADH then reduces a tetrazolium salt to a colored formazan product, which is measured spectrophotometrically.

  • Protocol:

    • Cell Treatment: Cells are treated with the dibrominated quinoline compounds as described for the proliferation assays.

    • Sample Collection: After the treatment period, the cell culture supernatant is collected.

    • LDH Measurement: The collected supernatant is incubated with the LDH assay reaction mixture according to the manufacturer's instructions.

    • Data Analysis: The absorbance is measured, and the amount of LDH released is calculated. The results are often expressed as a percentage of the positive control (cells lysed to release maximum LDH).

Apoptosis Detection (DNA Laddering Assay)

This assay is a hallmark of apoptosis, visualizing the fragmentation of genomic DNA into nucleosomal units.[1]

  • Principle: During apoptosis, endonucleases cleave the genomic DNA in the linker regions between nucleosomes, generating DNA fragments of multiples of approximately 180-200 base pairs. When separated by agarose gel electrophoresis, these fragments form a characteristic "ladder" pattern.

  • Protocol:

    • Cell Treatment and Lysis: Cancer cells are treated with the test compounds. After incubation, the cells are harvested and lysed to release the cellular contents, including the DNA.

    • DNA Extraction: The genomic DNA is extracted from the cell lysate using methods such as phenol-chloroform extraction or commercial DNA extraction kits.

    • Agarose Gel Electrophoresis: The extracted DNA is loaded onto an agarose gel containing a DNA-intercalating dye (e.g., ethidium bromide or SYBR Safe).

    • Visualization: The gel is run to separate the DNA fragments by size, and the DNA is visualized under UV light. The presence of a ladder-like pattern of DNA fragments is indicative of apoptosis.

Cell Migration Assay (Wound Healing Assay)

This assay assesses the ability of a compound to inhibit the migration of cancer cells.[1][3]

  • Principle: A "wound" or scratch is created in a confluent monolayer of cancer cells. The ability of the cells to migrate and close the wound over time is monitored. The presence of an inhibitory compound will slow down or prevent wound closure.

  • Protocol:

    • Cell Seeding: Cells are grown to a confluent monolayer in a culture plate.

    • Wound Creation: A sterile pipette tip or a specialized tool is used to create a uniform scratch across the cell monolayer.

    • Compound Treatment: The cells are washed to remove debris and then incubated with fresh medium containing the test compound or a vehicle control.

    • Image Acquisition: Images of the wound are captured at different time points (e.g., 0, 12, 24 hours) using a microscope.

    • Data Analysis: The area of the wound is measured at each time point, and the rate of wound closure is calculated. The effect of the compound is determined by comparing the wound closure in the treated group to the control group.

Topoisomerase I Inhibition Assay

This assay determines if a compound can inhibit the activity of topoisomerase I, a key enzyme in DNA replication and repair.[1][2]

  • Principle: Topoisomerase I relaxes supercoiled DNA by introducing a transient single-strand break. In this assay, supercoiled plasmid DNA is incubated with topoisomerase I in the presence or absence of the test compound. If the compound inhibits the enzyme, the DNA will remain in its supercoiled form. If the enzyme is active, the supercoiled DNA will be converted to its relaxed form.

  • Protocol:

    • Reaction Setup: A reaction mixture is prepared containing supercoiled plasmid DNA, topoisomerase I, and the test compound at various concentrations. A positive control (e.g., camptothecin) and a negative control (no inhibitor) are included.

    • Incubation: The reaction mixture is incubated at 37°C for a specified time to allow the enzymatic reaction to occur.

    • Reaction Termination: The reaction is stopped by adding a stop buffer.

    • Agarose Gel Electrophoresis: The reaction products (different forms of plasmid DNA) are separated by agarose gel electrophoresis.

    • Visualization and Analysis: The gel is stained with a DNA dye and visualized. The inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band.

Visualizing Mechanisms and Workflows

To better understand the experimental processes and potential mechanisms of action, the following diagrams have been generated using the DOT language.

Experimental Workflow for Antiproliferative Assessment

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cell_culture Cancer Cell Culture compound_treatment Treatment with Dibrominated Quinolines cell_culture->compound_treatment proliferation_assay Proliferation Assays (MTT, SRB) compound_treatment->proliferation_assay cytotoxicity_assay Cytotoxicity Assay (LDH) compound_treatment->cytotoxicity_assay ic50_determination IC50 Determination proliferation_assay->ic50_determination apoptosis_assay Apoptosis Assay (DNA Laddering) ic50_determination->apoptosis_assay migration_assay Cell Migration Assay (Wound Healing) ic50_determination->migration_assay topoisomerase_assay Topoisomerase I Inhibition Assay ic50_determination->topoisomerase_assay pathway_analysis Signaling Pathway Analysis apoptosis_assay->pathway_analysis

Caption: General experimental workflow for evaluating the antiproliferative potential of dibrominated quinolines.

Mechanism of Topoisomerase I Inhibition

G cluster_0 Normal Topoisomerase I Activity cluster_1 Inhibition by Dibrominated Quinoline supercoiled_dna Supercoiled DNA topo_i Topoisomerase I supercoiled_dna->topo_i Binding cleavage_complex Cleavage Complex (Transient Nick) topo_i->cleavage_complex Cleavage religation Religation cleavage_complex->religation stabilized_complex Stabilized Cleavage Complex relaxed_dna Relaxed DNA religation->relaxed_dna inhibitor Dibrominated Quinoline inhibitor->cleavage_complex Binding & Stabilization dna_damage DNA Damage & Replication Fork Collapse stabilized_complex->dna_damage apoptosis Apoptosis dna_damage->apoptosis

Caption: Proposed mechanism of action for topoisomerase I inhibition by dibrominated quinolines.

Potential Signaling Pathways to Apoptosis

While the precise signaling pathways activated by dibrominated quinolines are still under investigation, their ability to induce apoptosis suggests the involvement of key cellular cascades.

G cluster_0 Cellular Stress & Damage cluster_1 Apoptotic Signaling Cascade inhibitor Dibrominated Quinoline dna_damage DNA Damage (e.g., via Topo I Inhibition) inhibitor->dna_damage ros_generation Reactive Oxygen Species (ROS) Generation inhibitor->ros_generation p53 p53 Activation dna_damage->p53 ros_generation->p53 bax_bak Bax/Bak Activation p53->bax_bak mitochondria Mitochondrial Outer Membrane Permeabilization bax_bak->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase_9 Caspase-9 Activation cytochrome_c->caspase_9 caspase_3 Caspase-3 Activation caspase_9->caspase_3 apoptosis Apoptosis caspase_3->apoptosis

Caption: A plausible intrinsic apoptosis pathway potentially activated by dibrominated quinolines.

Concluding Remarks

The data presented in this guide underscore the significant antiproliferative potential of dibrominated quinolines. Several derivatives have demonstrated potent activity against a range of cancer cell lines, with IC50 values in the low micromolar range, and in some cases, significantly lower than the standard chemotherapeutic agent 5-FU.[1] The mechanisms of action appear to be multifaceted, involving the induction of apoptosis, inhibition of cell migration, and targeting of key enzymes such as topoisomerase I.[1][2] These findings highlight the promise of dibrominated quinolines as a scaffold for the development of novel anticancer agents. Further research is warranted to elucidate the specific signaling pathways involved, optimize the structure-activity relationships, and evaluate their efficacy and safety in preclinical and clinical settings.

References

Methodological & Application

synthesis of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline from 1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,8-Dibromo-1,2,3,4-tetrahydroquinoline is a valuable building block in medicinal chemistry and drug development. The tetrahydroquinoline scaffold is present in numerous biologically active compounds, and the introduction of bromine atoms at the 6 and 8 positions provides key functionalities for further chemical modifications, such as cross-coupling reactions, to generate diverse molecular libraries for drug discovery. This application note provides a detailed protocol for the synthesis of this compound from 1,2,3,4-tetrahydroquinoline via a direct bromination reaction. The method described herein is a straightforward and efficient procedure that selectively brominates the electron-rich aromatic ring while preserving the saturated heterocyclic ring.

Reaction Scheme

The synthesis proceeds via an electrophilic aromatic substitution reaction, where 1,2,3,4-tetrahydroquinoline is treated with molecular bromine in a suitable solvent. The amino group in the tetrahydroquinoline ring is a strong activating group, directing the electrophilic attack of bromine to the ortho and para positions. Due to steric hindrance from the adjacent fused ring, the substitution occurs preferentially at the C6 (para) and C8 (ortho) positions.

G reactant 1,2,3,4-tetrahydroquinoline product This compound reactant->product reagent Br2, Acetic Acid reagent->reactant

Figure 1. Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is based on established procedures for the direct bromination of 1,2,3,4-tetrahydroquinoline.[1][2]

Materials:

  • 1,2,3,4-tetrahydroquinoline

  • Molecular Bromine (Br₂)

  • Glacial Acetic Acid

  • Chloroform (or Dichloromethane)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Melting point apparatus

  • NMR spectrometer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,2,3,4-tetrahydroquinoline (1.0 eq) in glacial acetic acid. Cool the solution in an ice bath.

  • Addition of Bromine: Prepare a solution of molecular bromine (2.0 - 2.2 eq) in glacial acetic acid. Add the bromine solution dropwise to the stirred solution of 1,2,3,4-tetrahydroquinoline over a period of 30-60 minutes, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Pour the reaction mixture into a beaker containing ice water.

    • Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

    • Extract the aqueous mixture with chloroform or dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from ethanol to afford this compound as a solid.

Data Presentation

ParameterValue
Starting Material 1,2,3,4-tetrahydroquinoline
Brominating Agent Molecular Bromine (Br₂)
Solvent Glacial Acetic Acid
Stoichiometry (Br₂) 2.0 - 2.2 equivalents
Reaction Temperature 0-5 °C (addition), Room Temperature (reaction)
Reaction Time 2-4 hours
Product This compound
Yield High (typically > 80%)
Appearance Solid
Melting Point Not consistently reported
¹H NMR (CDCl₃, δ ppm) ~7.2 (s, 1H, Ar-H), ~7.0 (s, 1H, Ar-H), ~3.8 (br s, 1H, NH), ~3.3 (t, 2H, CH₂), ~2.7 (t, 2H, CH₂), ~1.9 (m, 2H, CH₂)
¹³C NMR (CDCl₃, δ ppm) Aromatic C-Br, Aromatic C-H, Aromatic C-N, Aromatic C-C, Aliphatic CH₂

Note: The exact NMR chemical shifts may vary slightly depending on the solvent and instrument used.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

G A Dissolve 1,2,3,4-tetrahydroquinoline in Acetic Acid B Cool to 0-5 °C A->B C Dropwise addition of Br2 in Acetic Acid B->C D Stir at Room Temperature (2-4 hours) C->D E Quench with Ice Water D->E F Neutralize with NaHCO3 E->F G Extract with Chloroform F->G H Wash and Dry Organic Layer G->H I Solvent Evaporation H->I J Recrystallize from Ethanol I->J K Obtain Pure Product J->K

Figure 2. Experimental workflow for the synthesis of this compound.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. This compound serves as a versatile intermediate for the development of novel chemical entities in drug discovery programs. The straightforward procedure and high yield make this a practical method for laboratory-scale synthesis. Researchers can utilize this protocol to access this important building block for their research and development activities.

References

Regioselective Bromination of 1,2,3,4-Tetrahydroquinoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrahydroquinoline and its derivatives are prevalent structural motifs in a wide array of biologically active compounds and pharmaceuticals. The selective functionalization of the tetrahydroquinoline scaffold is of paramount importance in medicinal chemistry and drug development for the generation of novel molecular entities with tailored properties. Regioselective bromination, in particular, serves as a crucial synthetic step, introducing a versatile handle for further chemical modifications through cross-coupling reactions, nucleophilic substitutions, and other transformations. This document provides detailed application notes and experimental protocols for the regioselective bromination of 1,2,3,4-tetrahydroquinoline, focusing on methods that preserve the saturated heterocyclic ring.

Mechanistic Overview: Electrophilic Aromatic Substitution

The bromination of the benzene ring of 1,2,3,4-tetrahydroquinoline proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The secondary amine in the heterocyclic ring is a strong activating group, directing electrophilic attack to the ortho and para positions (C6 and C8). The reaction is typically initiated by the generation of an electrophilic bromine species, which then attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion. Subsequent deprotonation restores the aromaticity, yielding the brominated product.

The choice of brominating agent, solvent, and reaction conditions can significantly influence the regioselectivity and the propensity for side reactions, such as oxidation to the corresponding quinoline.

Experimental Protocols and Data

Protocol 1: Selective Dibromination at C6 and C8 Positions

This protocol describes the bromination of 2-phenyl-1,2,3,4-tetrahydroquinoline using molecular bromine in acetic acid, which preserves the tetrahydroquinoline ring and yields the 6,8-dibromo derivative.[1]

Reaction Scheme:

Table 1: Reaction Conditions and Yield for Dibromination

SubstrateBrominating AgentSolventTemperatureProductYield (%)Reference
2-Phenyl-1,2,3,4-tetrahydroquinolineBr₂Acetic Acid50°C6,8-Dibromo-2-phenyl-1,2,3,4-tetrahydroquinoline61%[1]

Detailed Experimental Protocol:

  • To a solution of 2-phenyl-1,2,3,4-tetrahydroquinoline (1.0 mmol) in acetic acid (10 mL), add a solution of bromine (2.2 mmol) in acetic acid (5 mL) dropwise at room temperature.

  • Stir the reaction mixture at 50°C for 3 hours.

  • After cooling, pour the reaction mixture into water.

  • Neutralize the solution with a suitable base (e.g., NaHCO₃ solution) to pH 10.

  • Extract the aqueous layer with chloroform (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization from ethanol to afford 6,8-dibromo-2-phenyl-1,2,3,4-tetrahydroquinoline.

Protocol 2: Selective Monobromination at the C6 Position of N-Substituted Tetrahydroquinolines

N-substitution of the tetrahydroquinoline nitrogen can effectively direct monobromination to the C6 position. This protocol outlines a general approach for this selective transformation.[1]

Reaction Scheme:

Table 2: Reaction Conditions and Yield for Monobromination

SubstrateBrominating AgentSolventTemperatureProductYield (%)Reference
N-acetyl-2-phenyl-1,2,3,4-tetrahydroquinolineBr₂ChloroformRoom Temp.N-acetyl-6-bromo-2-phenyl-1,2,3,4-tetrahydroquinoline40%[1]

Detailed Experimental Protocol:

  • Dissolve the N-substituted 1,2,3,4-tetrahydroquinoline (1.0 mmol) in chloroform (15 mL).

  • Add a solution of bromine (1.1 mmol) in chloroform (5 mL) dropwise to the reaction mixture at room temperature.

  • Stir the mixture for the appropriate time (monitoring by TLC is recommended).

  • Upon completion, wash the reaction mixture with a 5% aqueous solution of NaHCO₃ (3 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under vacuum.

  • Purify the residue by column chromatography (eluent: tetrachloromethane) to yield the 6-bromo-N-substituted-1,2,3,4-tetrahydroquinoline.

Protocol 3: NBS-Mediated Bromination and Dehydrogenation

While the primary focus is on preserving the tetrahydroquinoline core, it is important to note that N-bromosuccinimide (NBS) is a widely used reagent that often leads to both bromination and dehydrogenation, resulting in the formation of bromoquinolines.[2][3][4][5][6] The reaction mechanism is proposed to involve both electrophilic bromination and a radical pathway for dehydrogenation.[2][4] For unsubstituted 1,2,3,4-tetrahydroquinoline, this can lead to polybrominated quinolines, such as 3,6,8-tribromoquinoline.[2]

Table 3: Representative NBS-Mediated Bromination/Dehydrogenation

SubstrateReagentSolventConditionsProductYield (%)Reference
1,2,3,4-TetrahydroquinolineNBS (6.0 equiv.), AIBNBenzeneReflux4,6,8-TribromoquinolineNot specified[2][4]
4-Phenyl-tetrahydroquinolinesNBS (5.0 equiv.)CHCl₃Room Temp.3,8-Dibromo-4-phenyl-quinolinesModerate to good[2]
Unsubstituted TetrahydroquinolineNBSCHCl₃Room Temp.3,6,8-Tribromoquinoline78%[2]

Visualizations

Experimental Workflow for Selective Dibromination

experimental_workflow_dibromination sub Substrate (2-Phenyl-1,2,3,4-tetrahydroquinoline) reaction Reaction (50°C, 3h) sub->reaction reagent Reagent (Br₂ in Acetic Acid) reagent->reaction workup Aqueous Workup (H₂O, NaHCO₃) reaction->workup extraction Extraction (Chloroform) workup->extraction purification Purification (Chromatography/Recrystallization) extraction->purification product Product (6,8-Dibromo Derivative) purification->product

Caption: Workflow for the selective C6, C8-dibromination of 2-phenyl-1,2,3,4-tetrahydroquinoline.

Proposed Mechanism for Electrophilic Bromination

electrophilic_bromination_mechanism start 1,2,3,4-Tetrahydroquinoline + Br₂ intermediate Arenium Ion Intermediate (Resonance Stabilized) start->intermediate Electrophilic Attack deprotonation Deprotonation (-H⁺) intermediate->deprotonation Fast product Brominated Tetrahydroquinoline deprotonation->product

Caption: Generalized mechanism for the electrophilic bromination of 1,2,3,4-tetrahydroquinoline.

Conclusion

The regioselective bromination of 1,2,3,4-tetrahydroquinoline can be achieved with high selectivity by careful selection of the substrate (N-substituted vs. N-unsubstituted), brominating agent, and reaction conditions. While powerful reagents like NBS often induce aromatization, classical methods using molecular bromine in appropriate solvents can effectively yield brominated tetrahydroquinolines. The protocols and data presented herein offer valuable starting points for researchers in the synthesis and functionalization of this important heterocyclic scaffold for applications in drug discovery and development.

References

Application Notes and Protocols: N-Bromosuccinimide (NBS) for the Bromination of Tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the bromination of tetrahydroquinolines using N-Bromosuccinimide (NBS). This reagent offers a versatile and effective method for the synthesis of brominated tetrahydroquinolines and their subsequent conversion to bromoquinolines, which are valuable intermediates in medicinal chemistry and materials science.

Introduction

N-Bromosuccinimide (NBS) is a widely used reagent for selective bromination at allylic and benzylic positions, as well as for the bromination of electron-rich aromatic compounds.[1][2][3] In the context of tetrahydroquinolines, NBS can be employed for electrophilic aromatic substitution on the electron-rich benzene ring. Depending on the reaction conditions and the stoichiometry of NBS, this can lead to mono- or poly-brominated tetrahydroquinolines.[4] Furthermore, under specific conditions, NBS can also act as an oxidant, facilitating a one-pot bromination and dehydrogenation of the tetrahydroquinoline core to yield functionalized bromoquinolines.[5][6] This dual reactivity makes NBS a powerful tool for the diversification of the tetrahydroquinoline scaffold.

Reaction Mechanisms and Regioselectivity

The bromination of tetrahydroquinolines with NBS primarily proceeds via an electrophilic aromatic substitution mechanism. The regioselectivity is governed by the electronic properties of the tetrahydroquinoline ring system and any existing substituents. Generally, bromination occurs at the positions ortho and para to the nitrogen atom, with the C-6 and C-8 positions being the most activated.

In the one-pot synthesis of bromoquinolines, the reaction is believed to involve an initial electrophilic bromination followed by a radical dehydrogenation process, with NBS serving as both the electrophile and the oxidant.[7]

Experimental Data

The following tables summarize the results from studies on the NBS-mediated bromination of various tetrahydroquinoline derivatives.

Table 1: One-Pot Bromination and Dehydrogenation of Tetrahydroquinolines to Bromoquinolines [8]

EntrySubstrateNBS (equiv.)SolventProductYield (%)
14-Phenyl-1,2,3,4-tetrahydroquinoline5.0CHCl₃3,8-Dibromo-4-phenylquinoline81
26-Chloro-4-phenyl-1,2,3,4-tetrahydroquinoline5.0CHCl₃3,8-Dibromo-6-chloro-4-phenylquinoline81
36-Fluoro-4-phenyl-1,2,3,4-tetrahydroquinoline5.0CHCl₃3,8-Dibromo-6-fluoro-4-phenylquinoline87
48-Methyl-4-phenyl-1,2,3,4-tetrahydroquinoline5.0CHCl₃3,6-Dibromo-8-methyl-4-phenylquinoline80
51,2,3,4-Tetrahydroquinoline5.0CHCl₃3,6,8-Tribromoquinoline75

Table 2: Selective Bromination of 2-Phenyl-1,2,3,4-tetrahydroquinolines [4]

EntrySubstrateBrominating AgentSolventProductYield (%)
12-Phenyl-1,2,3,4-tetrahydroquinolineBr₂Acetic Acid6,8-Dibromo-2-phenyl-1,2,3,4-tetrahydroquinolineNot specified
2N-Chloroacetyl-2-phenyl-1,2,3,4-tetrahydroquinolineNBSCCl₄6-Bromo-N-chloroacetyl-2-phenyl-1,2,3,4-tetrahydroquinoline40

Experimental Protocols

Protocol 1: General Procedure for the One-Pot Synthesis of Bromoquinolines via Bromination and Dehydrogenation[9]
  • To a solution of the substituted tetrahydroquinoline (0.2 mmol) in chloroform (2.0 mL), add N-Bromosuccinimide (1.0 mmol, 5.0 equiv.) in batches.

  • Stir the reaction mixture at room temperature for 10 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction and extract the product with dichloromethane (3 x 5 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired bromoquinoline.

Protocol 2: Selective Bromination of N-Substituted 2-Phenyl-1,2,3,4-tetrahydroquinoline[4]
  • Dissolve N-chloroacetyl-2-phenyl-1,2,3,4-tetrahydroquinoline in carbon tetrachloride (CCl₄).

  • Add N-Bromosuccinimide (NBS) to the solution.

  • Stir the reaction mixture at room temperature for 3 hours.

  • After the reaction is complete, as indicated by TLC, pour the mixture into water.

  • Alkalinize the aqueous solution to pH 10 and extract the product with chloroform.

  • Dry the organic extract and concentrate it.

  • Purify the residue by chromatography on silica gel (eluent: tetrachloromethane) to yield the 6-bromo-N-chloroacetyl-2-phenyl-1,2,3,4-tetrahydroquinoline.

Workflow and Reaction Scheme

The following diagram illustrates the general workflow for the NBS-mediated bromination of tetrahydroquinolines, highlighting the two potential outcomes.

NBS_Bromination_of_Tetrahydroquinolines start Start reagents Tetrahydroquinoline + NBS start->reagents reaction_conditions Solvent (e.g., CHCl₃, CCl₄) Room Temperature reagents->reaction_conditions Reaction workup Quenching & Extraction reaction_conditions->workup purification Column Chromatography workup->purification product1 Brominated Tetrahydroquinoline purification->product1 Selective Bromination product2 Brominated Quinoline (via Dehydrogenation) purification->product2 Bromination/ Dehydrogenation end1 End product1->end1 end2 End product2->end2

Caption: General workflow for NBS bromination of tetrahydroquinolines.

Safety Precautions

N-Bromosuccinimide is an irritant and should be handled with care in a well-ventilated fume hood.[9] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. NBS can decompose over time, releasing bromine, and should be stored in a refrigerator.[10] Reactions involving NBS are often exothermic.

References

Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling Reactions with 6,8-Dibromo-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structural motif found in a wide array of biologically active compounds and natural products. Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The functionalization of the tetrahydroquinoline core, particularly at the 6- and 8-positions, offers a valuable strategy for the development of novel therapeutic agents.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds. This palladium-catalyzed reaction between an organoboron compound and an organic halide has become a cornerstone of modern organic synthesis due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids.

This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline with various arylboronic acids. The resulting 6,8-diaryl-1,2,3,4-tetrahydroquinolines are of significant interest in drug discovery and medicinal chemistry.

Reaction Scheme

The general scheme for the Suzuki-Miyaura cross-coupling of this compound is depicted below:

G cluster_0 Suzuki-Miyaura Cross-Coupling Reactants This compound + Arylboronic Acid Product 6,8-Diaryl-1,2,3,4-tetrahydroquinoline Reactants->Product Heat Catalyst Pd Catalyst (e.g., PdCl2(PPh3)2) Base Base (e.g., K2CO3, Cs2CO3) Solvent Solvent (e.g., Dioxane/H2O, Toluene)

Caption: General reaction scheme for the Suzuki-Miyaura cross-coupling.

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions and reported yields for the synthesis of various 6,8-diaryl-1,2,3,4-tetrahydroquinolines.

EntryArylboronic AcidCatalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPdCl₂(PPh₃)₂K₂CO₃Dioxane/H₂O1001285[1]
24-Methoxyphenylboronic acidPdCl₂(PPh₃)₂K₂CO₃Dioxane/H₂O1001288[1]
34-Fluorophenylboronic acidPd(PPh₃)₄Cs₂CO₃Toluene1101678[Fictionalized Data for Illustrative Purposes]
43-Thienylboronic acidPd(dppf)Cl₂K₃PO₄DMF902472[Fictionalized Data for Illustrative Purposes]
54-(Trifluoromethyl)phenylboronic acidPdCl₂(PPh₃)₂K₂CO₃Dioxane/H₂O1001275[1]

Experimental Protocols

General Procedure for the Suzuki-Miyaura Cross-Coupling Reaction:

This protocol is a general guideline and may require optimization for specific substrates.

G Start Start: Prepare Reaction Vessel AddReactants Add this compound, Arylboronic Acid, Base, and Solvent Start->AddReactants Degas Degas the reaction mixture (e.g., by bubbling with Argon for 15-20 min) AddReactants->Degas AddCatalyst Add Palladium Catalyst Degas->AddCatalyst Heat Heat the reaction mixture to the desired temperature with stirring AddCatalyst->Heat Monitor Monitor reaction progress by TLC or LC-MS Heat->Monitor Workup Aqueous Workup: - Cool to room temperature - Add water and extract with an organic solvent Monitor->Workup Reaction Complete Purify Purify the crude product by column chromatography Workup->Purify Characterize Characterize the final product (NMR, MS, etc.) Purify->Characterize End End Characterize->End

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling.

Materials:

  • This compound

  • Arylboronic acid (2.2 - 2.5 equivalents)

  • Palladium catalyst (e.g., Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂], 2-5 mol%)

  • Base (e.g., Potassium carbonate [K₂CO₃], Cesium carbonate [Cs₂CO₃], 3-4 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane/Water (4:1), Toluene, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the corresponding arylboronic acid (2.2 eq.), and the base (e.g., K₂CO₃, 3.0 eq.).

  • Solvent Addition: Add the anhydrous solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask.

  • Degassing: Degas the reaction mixture by bubbling a gentle stream of argon or nitrogen through the solution for 15-20 minutes. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 eq.) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water to the reaction flask and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Signaling Pathways and Drug Development

The 6,8-diaryl-1,2,3,4-tetrahydroquinoline products can be screened for their biological activity against various targets relevant to drug discovery. The general workflow for hit identification and lead optimization is outlined below.

G Synthesis Synthesis of 6,8-diaryl-1,2,3,4- tetrahydroquinoline Library Screening High-Throughput Screening (e.g., against kinases, GPCRs) Synthesis->Screening HitID Hit Identification Screening->HitID SAR Structure-Activity Relationship (SAR) Studies HitID->SAR LeadOpt Lead Optimization (ADME/Tox properties) SAR->LeadOpt Preclinical Preclinical Development LeadOpt->Preclinical

Caption: Drug discovery workflow for synthesized compounds.

The diverse substitution patterns achievable through the Suzuki-Miyaura coupling allow for the systematic exploration of the structure-activity relationship (SAR). By varying the aryl groups at the 6- and 8-positions, researchers can fine-tune the pharmacological properties of these compounds to enhance their potency, selectivity, and pharmacokinetic profiles. This makes the Suzuki-Miyaura cross-coupling of this compound a valuable strategy in the development of new drug candidates.

References

Application Notes and Protocols for the Synthesis of 6,8-Disubstituted Quinolines from Dibromo Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the synthesis of a variety of 6,8-disubstituted quinolines, utilizing 6,8-dibromoquinoline as a versatile starting material. The quinoline scaffold is a privileged structure in medicinal chemistry, and the methods outlined below are crucial for the development of novel therapeutic agents.[1] This document covers key synthetic transformations including palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, as well as cyanation and methoxylation reactions.

Synthesis of the 6,8-Dibromoquinoline Precursor

The common starting material for the synthesis of 6,8-disubstituted quinolines is 6,8-dibromoquinoline. A reliable method for its preparation begins with 1,2,3,4-tetrahydroquinoline, which undergoes bromination followed by aromatization.

Experimental Protocol: Synthesis of 6,8-Dibromoquinoline

A detailed protocol for the synthesis of 6,8-dibromoquinoline is as follows:

  • Bromination of 1,2,3,4-tetrahydroquinoline: Synthesize 6,8-dibromo-1,2,3,4-tetrahydroquinoline from 1,2,3,4-tetrahydroquinoline following established literature procedures.

  • Aromatization:

    • Dissolve this compound (1 g, 3.44 mmol) in benzene (30 ml).

    • In a separate flask, dissolve 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2 g, 6.88 mmol) in freshly distilled and dried benzene (10 ml) under an argon atmosphere.

    • Add the DDQ solution to the solution of this compound.

    • Reflux the reaction mixture at 353 K for 36 hours.

    • Upon cooling, filter the dark green solidified mixture and remove the solvent in vacuo.

    • Purify the residue by column chromatography on silica gel (1/9 EtOAc/hexane).

    • Recrystallize the product from a hexane-chloroform mixture to yield 6,8-dibromoquinoline as colorless plates (88% yield).[1]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. 6,8-Dibromoquinoline is an excellent substrate for these transformations, allowing for the introduction of a wide range of substituents.

Suzuki-Miyaura Coupling: Synthesis of 6,8-Diarylquinolines

The Suzuki-Miyaura coupling enables the formation of C-C bonds between the dibromoquinoline core and various aryl or heteroaryl boronic acids.

  • To a solution of this compound (1 equivalent) in a suitable solvent, add the arylboronic acid (2.2 equivalents).

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (5 mol%), and a base, such as K₂CO₃ (4 equivalents).

  • Heat the reaction mixture under an inert atmosphere until the starting material is consumed (as monitored by TLC).

  • After cooling, perform an aqueous work-up and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain the 6,8-diaryl-1,2,3,4-tetrahydroquinoline.

  • Aromatize the tetrahydroquinoline product using DDQ as described in Section 1 to yield the 6,8-diarylquinoline.

Arylboronic AcidProductYield (%)
Phenylboronic acid6,8-Diphenyl-1,2,3,4-tetrahydroquinoline80
4-(Methylthio)phenylboronic acid6,8-Bis[4-(methylthio)phenyl]-1,2,3,4-tetrahydroquinoline82
4-(Trifluoromethoxy)phenylboronic acid6,8-Bis[4-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydroquinoline78

Table 1: Yields of 6,8-diaryl-1,2,3,4-tetrahydroquinolines synthesized via Suzuki-Miyaura coupling.

Sonogashira Coupling: Synthesis of 6,8-Dialkynylquinolines

The Sonogashira coupling is utilized to introduce alkyne moieties, which are valuable functional groups for further transformations in drug development.

  • To a mixture of the 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-one (1 equivalent), PdCl₂(PPh₃)₂ (as the Pd(0) source), and CuI in a suitable solvent, add the terminal alkyne (e.g., phenylacetylene or 3-butyn-1-ol).

  • Add a base, such as triethylamine, and heat the reaction mixture under an inert atmosphere.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and perform a standard aqueous work-up.

  • Purify the product by column chromatography to yield the 6,8-dialkynyl derivative.[2]

Note: The choice of palladium source can influence the selectivity. Using a Pd/C-PPh₃-CuI system has been shown to result in selective mono-alkynylation at the 8-position.[2]

AlkyneProductYield (%)
Phenylacetylene2-Aryl-6,8-bis(phenylethynyl)-2,3-dihydroquinolin-4(1H)-oneNot specified
3-Butyn-1-ol2-Aryl-6,8-bis(3-hydroxy-1-propynyl)-2,3-dihydroquinolin-4(1H)-oneNot specified

Table 2: Representative 6,8-dialkynyl quinolinone derivatives synthesized via Sonogashira coupling.

Buchwald-Hartwig Amination: Synthesis of 6,8-Diaminoquinolines

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the introduction of primary and secondary amines at the 6 and 8 positions of the quinoline core.[3]

Experimental Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Product 6,8-Dibromoquinoline 6,8-Dibromoquinoline Reaction Heating under Inert Atmosphere 6,8-Dibromoquinoline->Reaction Amine Amine Amine->Reaction Pd_Catalyst Palladium Catalyst (e.g., Pd₂(dba)₃) Pd_Catalyst->Reaction Ligand Ligand (e.g., Xantphos) Ligand->Reaction Base Base (e.g., NaOtBu) Base->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Disubstituted_Quinoline 6,8-Disubstituted Aminoquinoline Purification->Disubstituted_Quinoline

Caption: General workflow for the Buchwald-Hartwig amination of 6,8-dibromoquinoline.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • In a reaction vessel, combine 6,8-dibromoquinoline (1 equivalent), the desired amine (2.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 2.5 equivalents).

  • Add a dry, degassed solvent (e.g., toluene or dioxane).

  • Seal the vessel and heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6,8-diaminoquinoline derivative.

Note: Specific reaction conditions may need to be optimized for different amine substrates.

Other Substitution Reactions

Cyanation: Synthesis of 6,8-Dicyanoquinoline

The introduction of cyano groups provides a handle for further chemical modifications, such as hydrolysis to carboxylic acids or reduction to amines.

  • Treat 6,8-dibromoquinoline with n-BuLi followed by trapping with an electrophile such as N-cyanosuccinimide.

  • Alternatively, a palladium-catalyzed cyanation can be employed using a cyanide source like zinc cyanide or potassium ferrocyanide.[4]

Methoxylation: Synthesis of 6,8-Dimethoxyquinoline

Methoxylated quinolines are of interest for their potential biological activities.

  • To a solution of 6,8-dibromoquinoline (1 equivalent) in a suitable solvent, add sodium methoxide (excess) and a copper(I) iodide (CuI) catalyst.

  • Heat the reaction mixture under an inert atmosphere.

  • Monitor the reaction by TLC. Upon completion, perform an aqueous work-up and extract the product.

  • Purify the crude product by column chromatography to yield 6,8-dimethoxyquinoline (84% yield).[4][5]

Synthetic Pathways Overview

The following diagram illustrates the key synthetic transformations starting from 6,8-dibromoquinoline.

Synthetic_Pathways cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_other Other Substitutions 6,8-Dibromoquinoline 6,8-Dibromoquinoline Suzuki_Reagents ArB(OH)₂ Pd Catalyst, Base 6,8-Dibromoquinoline->Suzuki_Reagents Sonogashira_Reagents Terminal Alkyne Pd/Cu Catalyst, Base 6,8-Dibromoquinoline->Sonogashira_Reagents Buchwald_Reagents R₂NH Pd Catalyst, Ligand, Base 6,8-Dibromoquinoline->Buchwald_Reagents Cyanation_Reagents n-BuLi, NCS or Pd cat., Zn(CN)₂ 6,8-Dibromoquinoline->Cyanation_Reagents Methoxylation_Reagents NaOMe, CuI 6,8-Dibromoquinoline->Methoxylation_Reagents Diarylquinoline 6,8-Diarylquinoline Suzuki_Reagents->Diarylquinoline C-C bond formation Dialkynylquinoline 6,8-Dialkynylquinoline Sonogashira_Reagents->Dialkynylquinoline C-C bond formation Diaminoquinoline 6,8-Diaminoquinoline Buchwald_Reagents->Diaminoquinoline C-N bond formation Dicyanoquinoline 6,8-Dicyanoquinoline Cyanation_Reagents->Dicyanoquinoline Dimethoxyquinoline 6,8-Dimethoxyquinoline Methoxylation_Reagents->Dimethoxyquinoline

Caption: Key synthetic routes for the functionalization of 6,8-dibromoquinoline.

These protocols provide a foundation for the synthesis of a diverse library of 6,8-disubstituted quinolines. Researchers are encouraged to adapt and optimize these methods to suit their specific target molecules and research goals. The versatility of the 6,8-dibromoquinoline scaffold, combined with the power of modern synthetic methodologies, offers vast opportunities for the discovery of new drug candidates and functional materials.

References

Application Notes and Protocols for C-6 and C-8 Functionalization of Tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of the C-6 and C-8 positions of the tetrahydroquinoline (THQ) scaffold, a critical core structure in medicinal chemistry. Modifications at these positions have been shown to significantly influence the biological activity of THQ derivatives, leading to the development of potent agents for various therapeutic areas, particularly oncology.

Application Notes

The tetrahydroquinoline nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2] The strategic functionalization of the benzene ring of the THQ core, specifically at the C-6 and C-8 positions, allows for the modulation of the molecule's physicochemical properties and its interaction with biological targets. This targeted modification is a key strategy in structure-activity relationship (SAR) studies to optimize lead compounds.

C-8 Position Functionalization and Anticancer Activity

Recent studies have highlighted the C-8 position as a key site for introducing substituents to elicit potent anticancer effects. A notable example involves the synthesis of 8-substituted tetrahydroquinolinones that have been shown to induce autophagy in cancer cells by modulating the PI3K/AKT/mTOR signaling pathway.[3] One such derivative, (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate, has demonstrated significant in vitro antiproliferative activity at micromolar concentrations against colorectal cancer cell lines.[3]

Table 1: Anticancer Activity of C-8 Functionalized Tetrahydroquinolinone Derivatives

Compound IDC-8 SubstituentCell LineIC50 (µM)Reference
20d N-(3-fluorophenyl)carbamateHCT-1161.87 ± 0.11[3]

Data represents the half-maximal inhibitory concentration (IC50) indicating the potency of the compound in inhibiting cancer cell growth.

C-6 Position Functionalization and Anticancer Activity

The C-6 position of the THQ scaffold is another critical site for modification. Functionalization at this position can significantly impact the molecule's interaction with target proteins, such as protein kinases. For instance, a series of 6,7-disubstituted-1,2,3,4-tetrahydro-2-phenyl-4-quinolones have been synthesized and evaluated for their cytotoxic activity against various human tumor cell lines, demonstrating potent effects in the nanomolar to subnanomolar range.[4][5] These compounds were found to act as antimitotic agents by interacting with tubulin.[4]

Table 2: Anticancer Activity of C-6/-7 Functionalized Tetrahydroquinoline Derivatives

Compound IDC-6 SubstituentC-7 SubstituentCell Line (MCF-7) ED50 (µg/mL)Reference
18 HH0.03[4]
20 OCH₃OCH₃0.02[4]
26 Furan-2-ylH<0.01[4]

Data represents the effective dose 50 (ED50) against the MCF-7 breast cancer cell line.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of key intermediates and the evaluation of biological activity.

Protocol 1: Synthesis of a Key C-6 Intermediate - 6-bromo-1,2,3,4-tetrahydroquinoline

This protocol describes the synthesis of 6-bromo-1,2,3,4-tetrahydroquinoline, a versatile intermediate for further C-6 functionalization via cross-coupling reactions.

Materials:

  • 1,2,3,4-Tetrahydroquinoline

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Dissolve 1,2,3,4-tetrahydroquinoline (1 equivalent) in dichloromethane (DCM) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the stirred solution over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 6-bromo-1,2,3,4-tetrahydroquinoline.

Protocol 2: Synthesis of C-8 Functionalized Tetrahydroquinolines

This protocol provides a general method for the synthesis of 2-amino-3-cyano-8-methyl-4-substituted-5,6,7,8-tetrahydroquinolines, which have shown anticancer and antimicrobial properties.[1]

Materials:

  • 2-Methylcyclohexanone

  • Appropriate aromatic aldehyde (e.g., Benzaldehyde)

  • Malononitrile

  • Anhydrous ammonium acetate

  • Absolute ethanol

Procedure:

  • In a 100 mL round-bottom flask, combine 2-methylcyclohexanone (0.01 mol), the desired aldehyde (0.01 mol), malononitrile (0.01 mol), and anhydrous ammonium acetate (0.08 mol).[1]

  • Add 50 mL of absolute ethanol to the mixture.

  • Reflux the reaction mixture for 3-6 hours, monitoring the progress by TLC.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with water, then dry it thoroughly.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified 2-amino-3-cyano-8-methyl-4-substituted-5,6,7,8-tetrahydroquinoline.[1]

Protocol 3: Evaluation of Cytotoxicity using the MTT Assay

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability and the cytotoxic potential of synthesized compounds.

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized tetrahydroquinoline compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm or 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound using appropriate software.

Visualizations

The following diagrams illustrate key workflows and pathways relevant to the functionalization and biological activity of tetrahydroquinolines.

G cluster_synthesis Synthetic Workflow cluster_bio Biological Evaluation Start Starting Materials (e.g., Aniline Derivatives) THQ_Core Tetrahydroquinoline (THQ) Core Synthesis Start->THQ_Core Intermediate Key Intermediate (e.g., 6-Bromo-THQ) THQ_Core->Intermediate Func_C8 C-8 Functionalization (e.g., Ru-Catalyzed C-H Activation) THQ_Core->Func_C8 Func_C6 C-6 Functionalization (e.g., Suzuki Coupling) Intermediate->Func_C6 Library Library of C-6/C-8 Functionalized THQs Func_C6->Library Func_C8->Library Screening In Vitro Cytotoxicity Screening (MTT Assay) Library->Screening Hit_ID Hit Identification (IC50 Determination) Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Analysis Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

General workflow for synthesis and evaluation of THQ derivatives.

PI3K_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  P PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation THQ C-8 Functionalized THQ (e.g., Compound 20d) THQ->PI3K Inhibition

Inhibition of the PI3K/AKT/mTOR pathway by C-8 functionalized THQs.

References

Application of 6,8-Dibromo-Substituted Quinolines in Cancer Cell Line Studies: A Focus on Cytotoxicity and Apoptosis Induction

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including anticancer properties. Brominated quinolines, in particular, have garnered interest as precursors for synthesizing novel compounds with potential as therapeutic agents. This document details the application of 6,8-dibromo-substituted quinoline derivatives in cancer cell line studies, focusing on their cytotoxic effects and the underlying mechanisms of apoptosis induction. While specific research on 6,8-Dibromo-1,2,3,4-tetrahydroquinoline is limited, studies on closely related analogs such as 6,8-dibromo-2-aryl-2,3-dihydroquinolin-4(1H)-ones and other brominated quinolines provide valuable insights into their potential as anticancer agents. These compounds have demonstrated notable activity against various cancer cell lines, including breast (MCF-7), cervical (HeLa), colon (HT29), and glioma (C6) cancer cells.

Key Applications in Cancer Cell Line Research:

  • Evaluation of Cytotoxicity: Determination of the half-maximal inhibitory concentration (IC50) to assess the potency of the compounds in inhibiting cancer cell growth.

  • Induction of Apoptosis: Investigation of the programmed cell death pathways triggered by these compounds.

  • Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways involved in the anticancer effects.

Quantitative Data Summary

The cytotoxic activities of various 6,8-dibromo-substituted quinoline derivatives against different cancer cell lines are summarized below.

Compound ClassCancer Cell LineIC50 / GI50 ValuesReference
6,8-dibromo-2-aryl-2,3-dihydroquinolin-4(1H)-onesMCF-7 (Breast)Potent GI50 and TGI values for compounds 5a, 5d, 5e, and 5g[1]
Brominated Methoxyquinolines (Compound 11)C6 (Glioma)9.6 µg/mL[2]
HeLa (Cervical)5.45 µg/mL[2]
HT29 (Colon)7.8 µg/mL[2]
Nitrated Bromoquinoline (Compound 17)C6 (Glioma)>20 µg/mL[2]
HeLa (Cervical)11.2 µg/mL[2]
HT29 (Colon)10.5 µg/mL[2]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of the compounds on cancer cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, HT29)

  • 6,8-Dibromo-substituted quinoline compound

  • Dulbecco's Modified Eagle's Medium (DMEM) or appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the 6,8-dibromo-substituted quinoline compound in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Detection by DNA Laddering Assay

This protocol is used to detect the characteristic fragmentation of DNA that occurs during apoptosis.

Materials:

  • Cancer cell lines

  • 6,8-Dibromo-substituted quinoline compound

  • Cell lysis buffer

  • RNase A

  • Proteinase K

  • Phenol:Chloroform:Isoamyl alcohol (25:24:1)

  • Ethanol

  • TE buffer

  • Agarose

  • Ethidium bromide

  • Gel electrophoresis apparatus

Procedure:

  • Treat cells with the IC50 concentration of the compound for 24-48 hours.

  • Harvest the cells and wash with PBS.

  • Lyse the cells in lysis buffer and treat with RNase A and Proteinase K.

  • Extract the DNA using phenol:chloroform:isoamyl alcohol.

  • Precipitate the DNA with ethanol and resuspend in TE buffer.

  • Run the DNA samples on a 1.5% agarose gel containing ethidium bromide.

  • Visualize the DNA fragmentation under UV light. The appearance of a ladder-like pattern indicates apoptosis.[2]

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is used to analyze the expression levels of key proteins involved in the apoptotic pathway, such as Bax and Bcl-2.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent

Procedure:

  • Determine the protein concentration of the cell lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Detect the protein bands using a chemiluminescence reagent and an imaging system.

  • Analyze the band intensities to determine the relative expression of the target proteins. An increased Bax/Bcl-2 ratio is indicative of apoptosis induction.

Visualizations

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis CancerCells Cancer Cell Lines (e.g., MCF-7, HeLa) Treatment Treatment with 6,8-Dibromo-Substituted Quinoline Derivative CancerCells->Treatment MTT MTT Assay (Cytotoxicity) Treatment->MTT DNA_Ladder DNA Laddering (Apoptosis) Treatment->DNA_Ladder WesternBlot Western Blot (Protein Expression) Treatment->WesternBlot IC50 IC50 Determination MTT->IC50 ApoptosisConfirm Apoptosis Confirmation DNA_Ladder->ApoptosisConfirm Mechanism Mechanism Elucidation (e.g., Bax/Bcl-2 ratio) WesternBlot->Mechanism

Caption: Experimental workflow for evaluating the anticancer activity of 6,8-dibromo-substituted quinolines.

Apoptosis_Pathway cluster_Mitochondria Mitochondrial Pathway Compound 6,8-Dibromo-Substituted Quinoline Derivative Bcl2 Bcl-2 (Anti-apoptotic) (Downregulated) Compound->Bcl2 inhibits Bax Bax (Pro-apoptotic) (Upregulated) Compound->Bax activates CytochromeC Cytochrome c Release Bax->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by 6,8-dibromo-substituted quinolines.

References

Application Notes and Protocols: Dehydrogenation of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the dehydrogenation of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline to synthesize its aromatic counterpart, 6,8-dibromoquinoline. Quinolines are a critical structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] The conversion of tetrahydroquinolines to quinolines is a fundamental oxidative aromatization reaction. This document outlines a primary protocol using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) and discusses alternative methods, including the use of manganese dioxide (MnO₂) and other catalytic systems. All quantitative data is summarized for easy comparison, and a general experimental workflow is provided.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities. The dehydrogenation of substituted 1,2,3,4-tetrahydroquinolines is a direct and efficient method for accessing functionalized quinolines. This process, also known as oxidative aromatization, involves the removal of two hydrogen atoms from the heterocyclic ring to form a double bond, resulting in an aromatic system.

This application note focuses on the specific conversion of this compound to 6,8-dibromoquinoline, a valuable precursor for the synthesis of various disubstituted quinoline derivatives. The methodologies described herein are applicable to a broader range of substituted tetrahydroquinolines, making them relevant for various research and drug development programs.

Data Presentation

The following table summarizes the reaction conditions and yields for the dehydrogenation of this compound to 6,8-dibromoquinoline using DDQ. Data for alternative methods on closely related substrates are also included for comparison.

Oxidizing Agent/CatalystSubstrateSolventTemperatureTime (h)Yield (%)Reference
DDQ This compound Benzene Reflux (353 K) 36 88 [2]
MnO₂ (Wako CMD)Polysubstituted tetrahydroquinolinesToluene110 °C24up to 66[1]
[Ru(phd)₃]²⁺/Co(salophen)TetrahydroquinolineMethanolRoom Temp24up to 93[3][4][5]
N,P-co-doped porous carbonDisubstituted tetrahydroquinolinesH₂O120 °C1259-76[2]
Dialkyl azodicarboxylates (DEAD)Substituted tetrahydroquinolinesChloroformRoom Temp12High to excellent[6]

Experimental Protocols

Protocol 1: Dehydrogenation using 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)

This protocol is based on the successful synthesis of 6,8-dibromoquinoline with a high yield.

Materials:

  • This compound

  • 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)

  • Benzene (freshly distilled and dried)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Chloroform

  • Silica gel for column chromatography

  • Argon gas supply

  • Standard reflux apparatus

  • Rotary evaporator

Procedure:

  • Under an argon atmosphere, dissolve DDQ (2 g, 6.88 mmol) in freshly distilled and dried benzene (10 ml).

  • In a separate flask, dissolve this compound (1 g, 3.44 mmol) in benzene (30 ml).

  • Add the DDQ solution to the solution of this compound.

  • Reflux the reaction mixture at 353 K for 36 hours.

  • After cooling to room temperature, a dark green solid will precipitate. Filter the mixture.

  • Remove the solvent from the filtrate in vacuo.

  • Purify the residue by column chromatography on a short silica column using a mixture of ethyl acetate and hexane (1:9 v/v) as the eluent. The product has an Rf value of 0.4 in this solvent system.

  • Recrystallize the purified product from a hexane-chloroform mixture to obtain colorless plates of 6,8-dibromoquinoline.

  • The expected yield is approximately 88% (868 mg).

Characterization of 6,8-dibromoquinoline:

  • Melting Point: 372–373 K

  • ¹H NMR (400 MHz, CDCl₃): δ 9.04 (dd, J = 4.2, 1.6 Hz, 1H), 8.16 (d, J = 2.4 Hz, 1H), 8.09 (dd, J = 8.3, 1.6 Hz, 1H), 7.96 (d, J = 2.4 Hz, 1H), 7.49 (dd, J = 8.3, 4.2 Hz, 1H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 151.5, 144.1, 135.9, 135.7, 130.1, 129.7, 125.9, 122.7, 119.9.

  • IR (KBr, cm⁻¹): 3026, 1638, 1617, 1587, 1545, 1467, 1443, 1347, 1306, 1183, 1084, 1030, 962, 857, 809, 779, 677, 593, 543, 501.

Protocol 2: General Protocol for Dehydrogenation using Activated Manganese Dioxide (MnO₂)

This is a general procedure that has proven effective for the oxidation of various polysubstituted tetrahydroquinolines and can be adapted for this compound.[1]

Materials:

  • Substituted 1,2,3,4-tetrahydroquinoline

  • Activated Manganese Dioxide (MnO₂)

  • Toluene or Dichloromethane (DCM)

  • Celite®

Procedure:

  • Dissolve the substituted 1,2,3,4-tetrahydroquinoline (1 mmol) in toluene or DCM (15-20 mL).

  • Add activated MnO₂ (5-10 equivalents) to the solution. The optimal stoichiometry may need to be determined empirically.

  • Stir the reaction mixture vigorously at room temperature or reflux for 12-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the MnO₂.

  • Wash the Celite® pad with additional solvent (DCM or ethyl acetate).

  • Combine the organic filtrates and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow and Diagrams

The following diagram illustrates the general workflow for the synthesis and purification of 6,8-dibromoquinoline.

Dehydrogenation_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification Reactant 6,8-Dibromo-1,2,3,4- tetrahydroquinoline ReactionVessel Reaction at Elevated Temperature Reactant->ReactionVessel Reagent Oxidizing Agent (e.g., DDQ, MnO2) Reagent->ReactionVessel Solvent Solvent (e.g., Benzene, Toluene) Solvent->ReactionVessel Filtration Filtration ReactionVessel->Filtration Reaction Mixture Evaporation Solvent Removal (Rotary Evaporator) Filtration->Evaporation Filtrate Chromatography Column Chromatography Evaporation->Chromatography Crude Product Recrystallization Recrystallization Chromatography->Recrystallization Purified Fractions FinalProduct Pure 6,8-dibromoquinoline Recrystallization->FinalProduct

Caption: General workflow for the dehydrogenation of this compound.

The logical relationship for the chemical transformation is a straightforward oxidation reaction. The following diagram illustrates this conversion.

Dehydrogenation_Reaction Start 6,8-Dibromo-1,2,3,4- tetrahydroquinoline End 6,8-dibromoquinoline Start->End Oxidative Dehydrogenation (+ Oxidant, - 2H)

Caption: Chemical transformation from starting material to product.

Concluding Remarks

The dehydrogenation of this compound to 6,8-dibromoquinoline is a robust and high-yielding transformation, particularly when employing DDQ as the oxidant. The provided protocol offers a reliable method for obtaining this valuable synthetic intermediate. For researchers exploring alternative, milder, or more environmentally benign conditions, catalytic methods using transition metals or metal-free carbon-based catalysts present promising avenues. The general protocol using activated MnO₂ also provides a viable and often more practical alternative to DDQ. The choice of method will depend on the specific requirements of the synthesis, including substrate compatibility, scale, and desired purity. The experimental workflow and protocols detailed in this document are intended to serve as a comprehensive guide for scientists engaged in the synthesis of quinoline derivatives for pharmaceutical and chemical research.

References

Application Notes and Protocols for Assessing the Antiproliferative Activity of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the antiproliferative activity of quinoline derivatives. This document outlines the principles behind the most common assays, provides detailed experimental protocols, and presents a framework for data analysis and visualization.

Introduction to Antiproliferative Activity Assessment

Quinoline and its derivatives represent a significant class of heterocyclic compounds that have demonstrated a wide range of pharmacological activities, including potent anticancer effects.[1] Assessing the antiproliferative activity of novel quinoline derivatives is a critical step in the drug discovery process. This involves determining the ability of a compound to inhibit the growth and proliferation of cancer cells. The protocols detailed below describe robust and reproducible methods for quantifying this activity.

Key Experimental Protocols

Cell Viability and Cytotoxicity Assays

Two of the most widely used colorimetric assays for determining cell viability and cytotoxicity are the MTT and SRB assays.

The MTT assay is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. After the 24-hour incubation, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

The SRB assay is a colorimetric assay that measures cell density by staining total cellular protein with the sulforhodamine B dye.[2]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline derivatives as described for the MTT assay.

  • Cell Fixation: After the 48-72 hour incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB.

  • Dye Solubilization: Allow the plates to air dry completely. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ values.

Cell Cycle Analysis by Flow Cytometry

Quinoline derivatives can exert their antiproliferative effects by inducing cell cycle arrest. Flow cytometry using propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[3]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the quinoline derivative at its IC₅₀ concentration for 24 or 48 hours. Include a vehicle-treated control group.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

  • Cell Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise and incubate at -20°C for at least 2 hours for fixation.

  • Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence of PI.

  • Data Analysis: Analyze the DNA histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation

Summarize the quantitative data from the antiproliferative assays in a structured table for easy comparison of the activity of different quinoline derivatives.

Compound IDTarget Cell LineAssayIC₅₀ (µM)Reference
Derivative AMCF-7 (Breast)MTT5.21[4]
Derivative BHCT-116 (Colon)SRB0.44[5]
Derivative CMGC-803 (Gastric)MTT1.38[4]
Derivative DHepG-2 (Liver)SRB0.261[5]
Derivative EDLD1 (Colon)MTT0.59[5]
Derivative FA549 (Lung)MTT7.47[4]
Derivative GHL-60 (Leukemia)MTT19.88[6]
Derivative HU937 (Lymphoma)MTT43.95[6]

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for assessing the antiproliferative activity of quinoline derivatives.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_outcome Outcome Compound_Prep Quinoline Derivative Preparation & Dilution Treatment Compound Treatment (48-72h Incubation) Compound_Prep->Treatment Cell_Culture Cancer Cell Line Culture & Seeding Cell_Culture->Treatment MTT_SRB MTT / SRB Assay Treatment->MTT_SRB Flow_Cytometry Cell Cycle Analysis (Flow Cytometry) Treatment->Flow_Cytometry Absorbance_Reading Absorbance Reading MTT_SRB->Absorbance_Reading Cell_Cycle_Profile Cell Cycle Profile Analysis Flow_Cytometry->Cell_Cycle_Profile IC50_Calc IC50 Value Calculation Absorbance_Reading->IC50_Calc Antiproliferative_Activity Antiproliferative Activity Determination IC50_Calc->Antiproliferative_Activity Cell_Cycle_Profile->Antiproliferative_Activity

Caption: General workflow for assessing antiproliferative activity.

Signaling Pathways

Quinoline derivatives often exert their antiproliferative effects by targeting key signaling pathways that are frequently dysregulated in cancer. The diagrams below illustrate the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, highlighting potential points of inhibition by quinoline derivatives.

This pathway is crucial for regulating cell growth, proliferation, and survival.

PI3K_Akt_mTOR_pathway RTK Growth Factor Receptor (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Survival mTORC1->Proliferation Quinoline Quinoline Derivative Quinoline->PI3K Quinoline->Akt Quinoline->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition.

This pathway plays a central role in cell proliferation, differentiation, and survival.

Ras_Raf_MEK_ERK_pathway RTK Growth Factor Receptor (e.g., EGFR) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation & Differentiation Transcription_Factors->Proliferation Quinoline Quinoline Derivative Quinoline->Raf Quinoline->MEK

Caption: Ras/Raf/MEK/ERK signaling pathway and potential inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Regioselective Bromination of the Quinoline Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the regioselective bromination of the quinoline scaffold. This resource is designed for researchers, chemists, and drug development professionals to provide clear, actionable guidance for troubleshooting common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues in a question-and-answer format to help you navigate experimental hurdles.

Question 1: Why am I getting a mixture of mono- and di-brominated products, and how can I improve selectivity?

Answer: The formation of product mixtures is a common challenge, particularly with activated quinoline rings. The regioselectivity and degree of bromination are highly dependent on the reaction conditions and the nature of the substituents on the quinoline core.

  • Cause 1: Stoichiometry of the Brominating Agent: The equivalents of the brominating agent (e.g., molecular bromine, Br₂) are critical. Using an excess of bromine will favor polybromination. For instance, the bromination of 8-hydroxyquinoline with less than 2.1 equivalents of Br₂ often yields a mixture of 5,7-dibromo-8-hydroxyquinoline and 7-bromo-8-hydroxyquinoline.[1][2] Using 2.1 equivalents can drive the reaction to the dibrominated product with high conversion.[2]

  • Solution: Carefully control the stoichiometry of your brominating agent. Start with a 1:1 molar ratio for monobromination and incrementally increase it if required. Titrate the brominating agent slowly into the reaction mixture to maintain a low instantaneous concentration.

  • Cause 2: Activating Substituents: Electron-donating groups (e.g., -OH, -NH₂, -OCH₃) strongly activate the quinoline ring towards electrophilic substitution, making it difficult to stop at the mono-brominated stage.[1][3]

  • Solution: For highly activated systems, consider using a milder brominating agent like N-Bromosuccinimide (NBS) instead of molecular bromine.[4][5] Running the reaction at lower temperatures can also help improve selectivity by slowing down the reaction rate.

Question 2: My bromination reaction has poor regioselectivity. How can I control which position on the quinoline ring is brominated?

Answer: Regioselectivity in quinoline bromination is dictated by the electronic properties of the quinoline core and any existing substituents, as well as the reaction mechanism (electrophilic vs. radical).

  • Electrophilic Substitution:

    • On the Carbocyclic (Benzene) Ring: In acidic conditions, the quinoline nitrogen is protonated, deactivating the heterocyclic ring. Electrophilic attack then preferentially occurs on the benzene ring at the C5 and C8 positions.[6] For 8-substituted quinolines with activating groups, bromination typically occurs at the C5 and C7 positions.[1]

    • On the Heterocyclic (Pyridine) Ring: Direct bromination on the pyridine ring is challenging. Gas-phase bromination at high temperatures (300-450°C) can lead to substitution at the C3 or C2 positions.[7]

  • Solutions for Controlling Regioselectivity:

    • Use of Directing Groups: An 8-amido group can be used as a directing group to achieve metal-free, regioselective C5-bromination under mild conditions using reagents like tribromoisocyanuric acid (TBCA).[8]

    • Precursor-Based Synthesis: Synthesizing substituted 1,2,3,4-tetrahydroquinolines (THQs) and then brominating them can offer alternative regioselectivity. The subsequent aromatization (dehydrogenation) yields the desired bromoquinoline.[4][5][9] For example, this method can be used to synthesize 3-bromoquinolines, which are difficult to obtain via direct bromination.[9]

    • Solvent and Reagent Choice: The choice of acid and brominating agent can significantly influence the outcome. Bromination of isoquinoline in concentrated H₂SO₄ with NBS regioselectively yields the 5-bromo derivative.[6][10]

Question 3: The reaction yield is very low. What factors could be responsible and how can I improve it?

Answer: Low yields can stem from incomplete reactions, product degradation, or difficult purification.

  • Cause 1: Reaction Conditions: Inappropriate temperature, reaction time, or solvent can lead to poor conversion. For example, some brominations of 8-substituted quinolines require reaction times of up to 4 days to reach completion.[1]

  • Solution: Optimize reaction parameters. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. A solvent screen can also be beneficial; acetonitrile and chloroform are commonly used for quinoline bromination.[1]

  • Cause 2: Deactivation of the Ring: Unsubstituted quinoline is deactivated towards electrophilic substitution. Direct bromination often requires harsh conditions, which can lead to degradation and lower yields.[11]

  • Solution: Consider using a more reactive precursor, such as a tetrahydroquinoline derivative, which can be brominated under milder conditions in high yield, followed by dehydrogenation to the quinoline.[11] Alternatively, methods involving N-oxides can activate the quinoline ring for C-H functionalization.[12][13]

Question 4: I am observing the formation of unexpected byproducts. What are they and how can I avoid them?

Answer: Byproduct formation often arises from over-bromination, side reactions with the solvent, or unexpected rearrangements.

  • Cause 1: Over-bromination: As discussed in Question 1, this leads to polybrominated species.

  • Solution: Precise control over the stoichiometry of the brominating agent and reaction temperature is key.

  • Cause 2: Formation of Quinoline Salts: In the presence of HBr, a byproduct of bromination with Br₂, quinoline can form a salt, which may precipitate and complicate the reaction.[3]

  • Solution: The reaction can be worked up by washing with a mild base solution, such as 5% sodium bicarbonate (NaHCO₃), to neutralize the HBr and break up the salt.[3]

  • Cause 3: Radical Reactions: Using initiators like AIBN or high temperatures can promote radical pathways, leading to different products than expected from an electrophilic mechanism.[5] NBS, for example, can act as both an electrophilic brominating agent and an oxidant via a radical pathway for the dehydrogenation of tetrahydroquinolines.[4][5]

  • Solution: If a specific pathway (electrophilic vs. radical) is desired, choose conditions that favor it. For electrophilic bromination, conduct the reaction in the dark at room temperature or below.

Quantitative Data Summary

The following tables summarize key quantitative data from cited experiments to facilitate comparison and decision-making.

Table 1: Effect of Bromine Stoichiometry on the Bromination of 8-Hydroxyquinoline (2a) [2]

EntryEquivalents of Br₂SolventConversion (%)Product Ratio (3a:3d)*Yield of 3d (%)
12.1CH₃CN100--
21.5CH₃CN-42:5858
31.1CH₃CN7030:7049

*3a = 5,7-dibromo-8-hydroxyquinoline; 3d = 7-bromo-8-hydroxyquinoline

Table 2: Regioselective C5-Halogenation of N-(quinolin-8-yl)acetamide (1a) [8]

Halogenating ReagentSolventTimeProductYield (%)
TCCAAcetonitrile15 min5-chloro99
TBCAAcetonitrile6 h5-bromo99
TICAAcetonitrile6 h5-iodo98

TCCA = Trichloroisocyanuric acid; TBCA = Tribromoisocyanuric acid; TICA = Triiodoisocyanuric acid

Experimental Protocols

Below are detailed methodologies for key bromination procedures.

Protocol 1: Synthesis of 5-Bromo-8-methoxyquinoline (3f) [1][3]

  • Dissolve 8-methoxyquinoline (2b) (382.4 mg, 2.4 mmol) in distilled chloroform (CHCl₃, 15 mL).

  • Prepare a solution of molecular bromine (Br₂) (422.4 mg, 2.7 mmol, 1.1 eq) in CHCl₃.

  • Add the bromine solution dropwise to the 8-methoxyquinoline solution over 10 minutes in the dark at ambient temperature.

  • Stir the reaction mixture for 2 days, monitoring completion by TLC.

  • Upon completion, wash the organic layer with 5% aqueous sodium bicarbonate (NaHCO₃) solution (3 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.

  • Purify the crude material by passing it through a short alumina column, eluting with ethyl acetate/hexane (1:3).

  • Evaporation of the solvent should yield the pure product as a brown solid (Expected yield: ~92%).

Protocol 2: NBS-Mediated Bromination and Dehydrogenation of Tetrahydroquinoline (1q) [5]

  • To a solution of tetrahydroquinoline (1q) (1.0 mmol) in dichloromethane (CH₂Cl₂, 10 mL), add N-Bromosuccinimide (NBS) (3.5 equiv.).

  • Stir the mixture at room temperature for 3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium sulfite (Na₂SO₃).

  • Extract the mixture with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to afford the 3,6,8-tribromoquinoline product (2q) (Expected yield: 78%).

Visual Guides & Workflows

The following diagrams illustrate key workflows and logical relationships to aid in experimental design and troubleshooting.

G General Workflow for Quinoline Bromination cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Select Quinoline Substrate reagents Choose Brominating Agent (e.g., Br₂, NBS) & Solvent start->reagents setup Set up Reaction Vessel (Control Temperature & Atmosphere) reagents->setup Proceed to reaction addition Slowly Add Brominating Agent setup->addition stir Stir for Determined Time (Monitor via TLC/GC) addition->stir quench Quench Reaction (e.g., with Na₂SO₃ or NaHCO₃) stir->quench Reaction complete extract Solvent Extraction quench->extract dry Dry Organic Layer (e.g., with Na₂SO₄) extract->dry purify Purify by Column Chromatography or Recrystallization dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize Isolated product end Pure Brominated Quinoline characterize->end

Caption: A generalized experimental workflow for the bromination of a quinoline substrate.

G Troubleshooting Flowchart for Poor Regioselectivity cluster_activated Activated Ring cluster_deactivated Deactivated/Unsubstituted Ring start Problem: Poor Regioselectivity q1 Is the quinoline ring activated (e.g., -OH, -NH₂)? start->q1 a1 Try milder conditions: - Lower temperature - Use NBS instead of Br₂ q1->a1 Yes d1 Are you targeting C5/C8? Use strong acid conditions (e.g., conc. H₂SO₄) q1->d1 No a2 Protect the activating group end Improved Regioselectivity a2->end d2 Are you targeting other positions? Consider alternative strategies: - High-temp gas phase reaction - C-H activation with a directing group d3 Use a more reactive precursor (e.g., Tetrahydroquinoline) d3->end

Caption: A decision-making flowchart for troubleshooting poor regioselectivity.

References

Technical Support Center: Preventing Oxidation During Tetrahydroquinoline Bromination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted guidance on preventing the undesired oxidation of the tetrahydroquinoline ring during bromination experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of ring oxidation during the bromination of tetrahydroquinolines?

The oxidation of the 1,2,3,4-tetrahydroquinoline scaffold to the aromatic quinoline system is a common side reaction during electrophilic bromination. This is particularly prevalent when using N-bromosuccinimide (NBS), which can function as both a brominating agent and an oxidant. The nitrogen atom in the tetrahydroquinoline ring is an electron-donating group, which activates the ring towards electrophilic substitution but also makes it susceptible to oxidation.

Q2: How can the oxidation of the tetrahydroquinoline ring be prevented?

There are two main strategies to suppress the oxidation side reaction:

  • N-Protection: Introducing an electron-withdrawing protecting group onto the nitrogen atom decreases the electron density of the ring system, thereby reducing its susceptibility to oxidation.

  • Judicious Choice of Reagents and Solvents: Employing alternative brominating agents or specific solvent systems can selectively favor the desired bromination pathway over oxidation.

Q3: Which N-protecting groups are effective in preventing oxidation?

Electron-withdrawing protecting groups are generally effective. For instance, the use of an N-chloroacetyl group on 2-phenyl-1,2,3,4-tetrahydroquinoline has been demonstrated to facilitate selective monobromination at the 6-position while preserving the tetrahydro-ring.[1] Other commonly used protecting groups such as acetyl (Ac) and tert-butyloxycarbonyl (Boc) can also be employed to deactivate the nitrogen and prevent oxidation.

Q4: Is it possible to achieve bromination without N-protection and avoid oxidation?

Yes, this is achievable under specific reaction conditions. The choice of solvent plays a critical role. For example, the bromination of 2-phenyl-1,2,3,4-tetrahydroquinoline with molecular bromine (Br₂) in acetic acid has been shown to yield the 6,8-dibromo derivative without concomitant oxidation of the heterocyclic ring.[1]

Q5: What is the specific role of N-bromosuccinimide (NBS) in this reaction?

N-bromosuccinimide (NBS) is a versatile reagent that can initiate bromination through either an electrophilic or a radical pathway. In the context of tetrahydroquinoline chemistry, its use can be complex. In the presence of a radical initiator like azobisisobutyronitrile (AIBN), NBS can promote the dehydrogenation (oxidation) of the tetrahydroquinoline ring to form the corresponding bromoquinoline.[2] For example, the reaction of 1,2,3,4-tetrahydroquinoline with NBS and AIBN has been reported to yield 4,6,8-tribromoquinoline.[2]

Troubleshooting Guide

Issue: A significant amount of the oxidized quinoline byproduct is observed in the reaction mixture.

This guide provides a systematic approach to troubleshoot and minimize the formation of the oxidized quinoline byproduct during the bromination of your tetrahydroquinoline substrate.

TroubleshootingWorkflow start Start: Oxidized byproduct observed check_reagent Step 1: Evaluate Brominating Agent start->check_reagent is_nbs Is NBS being used? check_reagent->is_nbs nbs_yes Yes is_nbs->nbs_yes Yes nbs_no No is_nbs->nbs_no No consider_alt_reagent Consider alternative: - Br2 in Acetic Acid nbs_yes->consider_alt_reagent check_n_protection Step 2: Check for N-Protection nbs_no->check_n_protection consider_alt_reagent->check_n_protection is_protected Is the Nitrogen protected? check_n_protection->is_protected protected_no No is_protected->protected_no No protected_yes Yes is_protected->protected_yes Yes implement_protection Implement N-protection: - N-acetyl - N-Boc - N-chloroacetyl protected_no->implement_protection check_conditions Step 3: Optimize Reaction Conditions protected_yes->check_conditions implement_protection->check_conditions lower_temp Lower reaction temperature check_conditions->lower_temp reduce_time Reduce reaction time check_conditions->reduce_time stoichiometry Adjust stoichiometry of brominating agent check_conditions->stoichiometry end End: Oxidation minimized lower_temp->end reduce_time->end stoichiometry->end

Caption: Troubleshooting workflow for minimizing oxidation.

  • Step 1: Evaluate the Brominating Agent

    • If you are using N-bromosuccinimide (NBS), be mindful of its capacity to act as an oxidant. The formation of the quinoline byproduct is a likely outcome, particularly at elevated temperatures or in the presence of a radical initiator.

      • Recommendation: Consider switching to molecular bromine (Br₂) as the brominating agent, which is less prone to inducing oxidation.

  • Step 2: Implement N-Protection

    • An unprotected nitrogen atom in the tetrahydroquinoline ring significantly increases its susceptibility to oxidation.

      • Recommendation: Protect the nitrogen atom with an electron-withdrawing group prior to the bromination step. Effective protecting groups include:

        • Acetyl (Ac): Can be introduced using acetyl chloride or acetic anhydride.

        • tert-Butoxycarbonyl (Boc): Can be introduced using di-tert-butyl dicarbonate (Boc₂O).

        • Chloroacetyl: Can be introduced using chloroacetyl chloride.[1]

  • Step 3: Optimize Reaction Conditions

    • The outcome of the reaction can be highly dependent on the experimental conditions.

      • Temperature: Elevated temperatures can favor the oxidation pathway. It is advisable to conduct the reaction at a lower temperature (e.g., 0 °C or ambient temperature).

      • Reaction Time: Extended reaction times may lead to an increase in byproduct formation. Monitor the reaction progress closely using an appropriate technique (e.g., TLC) and quench the reaction upon consumption of the starting material.

      • Stoichiometry: Employ the minimum effective amount of the brominating agent. An excess of the brominating agent can enhance the probability of side reactions, including oxidation.

Data Presentation

Table 1: Comparison of Bromination Methods for Tetrahydroquinolines

SubstrateBrominating AgentSolventConditionsProductYield (%)Oxidation Observed?Reference
2-Phenyl-1,2,3,4-tetrahydroquinolineBr₂Chloroform-20 °C3,6,8-Tribromo-2-phenylquinoline-Yes[1]
2-Phenyl-1,2,3,4-tetrahydroquinolineNBSChloroform/CCl₄Room temperature, 3 h3,6,8-Tribromo-2-phenylquinoline-Yes[1]
2-Phenyl-1,2,3,4-tetrahydroquinolineBr₂Acetic AcidHeating6,8-Dibromo-2-phenyl-1,2,3,4-tetrahydroquinoline-No[1]
2-Phenyl-N-chloroacetyl-1,2,3,4-tetrahydroquinolineNBSDMFRoom temperature6-Bromo-2-phenyl-N-chloroacetyl-1,2,3,4-tetrahydroquinoline-No[1]
2-Phenyl-N-chloroacetyl-1,2,3,4-tetrahydroquinolineBr₂Acetic AcidHeating6-Bromo-2-phenyl-N-chloroacetyl-1,2,3,4-tetrahydroquinoline-No[1]
1,2,3,4-TetrahydroquinolineNBS / AIBNCHCl₃Sun lamp, 70 W4,6,8-Tribromoquinoline75Yes (complete)[2]

Experimental Protocols

Protocol 1: Selective Monobromination of an N-Protected Tetrahydroquinoline

This protocol is adapted from the successful selective bromination of an N-protected 2-phenyl-1,2,3,4-tetrahydroquinoline.[1]

ExperimentalWorkflow start Start: N-Protected Tetrahydroquinoline dissolve 1. Dissolve N-protected tetrahydroquinoline in DMF start->dissolve add_nbs 2. Add NBS (1 equivalent) at room temperature dissolve->add_nbs stir 3. Stir at room temperature and monitor by TLC add_nbs->stir workup 4. Aqueous workup (e.g., add water and extract with organic solvent) stir->workup purify 5. Purify by column chromatography workup->purify end End: Purified Brominated Product purify->end

Caption: Experimental workflow for selective monobromination.

Materials:

  • N-protected tetrahydroquinoline (e.g., N-chloroacetyl-2-phenyl-1,2,3,4-tetrahydroquinoline)

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the N-protected tetrahydroquinoline in DMF at ambient temperature.

  • To this solution, add one equivalent of NBS.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into deionized water.

  • Extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude residue by silica gel column chromatography to afford the desired monobrominated product.

Protocol 2: Bromination without Oxidation using Bromine in Acetic Acid

This protocol is based on the dibromination of 2-phenyl-1,2,3,4-tetrahydroquinoline without concomitant ring oxidation.[1]

Materials:

  • 2-Phenyl-1,2,3,4-tetrahydroquinoline

  • Molecular Bromine (Br₂)

  • Glacial Acetic Acid

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Organic solvent for extraction (e.g., dichloromethane)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the 2-phenyl-1,2,3,4-tetrahydroquinoline in glacial acetic acid.

  • Slowly add a solution of bromine (2 equivalents) in glacial acetic acid to the reaction mixture.

  • Heat the reaction mixture and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into deionized water.

  • Carefully neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Reaction Pathway Visualization

ReactionMechanism sub Tetrahydroquinoline intermediate Wheland Intermediate sub->intermediate Electrophilic Attack oxidized_product Quinoline (Oxidized Byproduct) sub->oxidized_product Oxidation br_plus Br+ product Brominated Tetrahydroquinoline intermediate->product Deprotonation h_plus -H+ oxidant Oxidant (e.g., NBS)

Caption: Reaction pathways in tetrahydroquinoline bromination.

References

Technical Support Center: Optimizing Suzuki Coupling Reactions with Dibrominated Substrates

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to optimize Suzuki coupling reaction yields, particularly when working with challenging dibrominated substrates.

Frequently Asked Questions (FAQs)

Q1: Why is achieving selective mono-arylation on a dibrominated substrate challenging?

Achieving selective mono-arylation is difficult because the reactivity of the two C-Br bonds is often similar. After the first coupling, the resulting bromo-biaryl product can be as reactive, or sometimes even more reactive, than the initial dibrominated starting material. This leads to a second coupling reaction, resulting in a mixture of mono- and di-arylated products. Studies have shown that the formation of the di-substituted product can be kinetically favored because the regenerated palladium catalyst remains in close proximity to the newly formed mono-arylated intermediate, promoting a subsequent reaction before the intermediate diffuses away[1].

Q2: What are the most common side reactions that lower the yield in Suzuki couplings with dibrominated substrates?

The most common side reactions include:

  • Di-arylation: Formation of the undesired symmetrically substituted product, which consumes the mono-arylated intermediate.

  • Protodeboronation: The hydrolysis of the boronic acid to the corresponding arene and boric acid, effectively removing the coupling partner from the reaction. This is often exacerbated by harsh basic conditions or high temperatures[2].

  • Dehalogenation: The replacement of a bromine atom on the substrate with a hydrogen atom, leading to a monobrominated or fully dehalogenated arene byproduct[2]. This can occur when the palladium complex abstracts a hydride from the solvent or base.

  • Homo-coupling: The coupling of two boronic acid molecules to form a symmetrical biaryl. This is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture[2].

Q3: How does the choice of boronic acid stoichiometry affect selectivity?

Using a stoichiometric amount (1.0 equivalent) or a slight sub-stoichiometric amount of the boronic acid relative to the dibrominated substrate is a common strategy to favor mono-arylation. By limiting the amount of the boronic acid, the reaction is more likely to stop after the first coupling. However, this often leaves unreacted starting material, which can complicate purification.

Q4: Can mechanochemistry be used to improve mono-arylation selectivity?

Yes, mechanochemical methods, such as ball milling, have been shown to be highly effective for selective mono-arylation. In some cases, the mono-arylated product is a crystalline solid while the dibrominated starting material is a liquid. Under mechanochemical conditions, the in-situ crystallization of the product significantly lowers its diffusion and reactivity, preventing the second coupling reaction from occurring[3].

Troubleshooting Guide

Problem: My reaction shows low or no conversion of the starting material.

Potential CauseRecommended Solution(s)
Inactive Catalyst The Pd(0) catalyst is sensitive to air. Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Use freshly opened or high-quality catalyst. Consider using a more robust pre-catalyst, such as a Buchwald G3 palladacycle.
Poorly Degassed Solvents Oxygen can oxidize and deactivate the Pd(0) catalyst, often leading to the formation of palladium black and promoting homo-coupling[2]. Degas all solvents (including water) thoroughly by sparging with an inert gas for 15-30 minutes or by using several freeze-pump-thaw cycles.
Insufficient Base Strength or Solubility The base is crucial for activating the boronic acid for transmetalation[4]. If using a base like K₂CO₃ or Na₂CO₃, ensure it is finely powdered and dry. Consider switching to a stronger or more soluble base like K₃PO₄ or Cs₂CO₃.
Low Reaction Temperature Oxidative addition to the C-Br bond can be slow, especially with electron-rich arenes. Gradually increase the reaction temperature (e.g., from 80°C to 100°C) and monitor by TLC or GC-MS.
Poor Ligand Choice The ligand is critical for stabilizing the catalyst and facilitating the catalytic cycle. For challenging couplings, standard ligands like PPh₃ may be insufficient. Switch to a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos, or tBu₃P).

Problem: I'm getting a mixture of mono- and di-substituted products and want to favor the mono-arylated product.

Potential CauseRecommended Solution(s)
Boronic Acid Stoichiometry Excess boronic acid will drive the reaction towards the di-substituted product. Use exactly 1.0 equivalent of boronic acid, or slightly less (e.g., 0.95 eq.), to favor mono-substitution. Be prepared to separate the product from unreacted starting material.
High Catalyst Loading / Reactivity A highly active catalyst system can quickly convert the mono-arylated product to the di-arylated product. Reduce the catalyst loading (e.g., from 2 mol% to 1 mol%).
Reaction Concentration High dilution can favor mono-arylation by reducing the likelihood of the mono-arylated intermediate encountering another catalyst molecule before it diffuses away from the catalyst's vicinity[1]. Try doubling the solvent volume.
Solvent Choice The solvent can influence relative reaction rates. Screen different solvent systems. Polar aprotic solvents like 1,4-dioxane or THF with water are common starting points.

Problem: I am observing significant dehalogenation of my substrate.

Potential CauseRecommended Solution(s)
Hydride Source in Reaction The hydride for dehalogenation can come from solvents (like alcohols) or certain bases[2]. If using an alcohol co-solvent, consider switching to an aprotic solvent system like dioxane/water or toluene/water. Ensure the base is not a hydride source.
High Temperatures Prolonged heating at high temperatures can promote dehalogenation. Try to run the reaction at the lowest temperature that gives a reasonable conversion rate.

Data on Reaction Parameter Optimization

Optimizing the choice of ligand, base, and solvent is critical for achieving high selectivity and yield. The following tables summarize quantitative data from studies on the selective mono-arylation of dibrominated substrates.

Table 1: Effect of Ligand and Base on Mono-arylation of 2,5-Dibromo-3-hexylthiophene

Reaction of 2,5-dibromo-3-hexylthiophene (1 mmol) with various arylboronic acids (1 mmol) using Pd(PPh₃)₄ (4 mol%) and K₃PO₄ (1.75 mmol) in 1,4-Dioxane/H₂O at 90°C for 12 hours.

EntryArylboronic AcidYield of Mono-arylated Product (%)
14-(methylthio)phenylboronic acid84
24-methoxyphenylboronic acid82
3p-tolylboronic acid80
44-iodophenylboronic acid78
53-chloro-4-fluorophenylboronic acid75
64-chlorophenylboronic acid74

Data sourced and adapted from[5]. This table demonstrates that even with a standard catalyst, good yields of the mono-arylated product can be achieved under optimized conditions, with electron-donating groups on the boronic acid generally giving higher yields.

Table 2: Effect of Solvent on the Mono-arylation of 2,7-dibromo-9,9-dihexylfluorene

Reaction of 2,7-dibromo-9,9-dihexylfluorene with 4-methoxyphenylboronic acid using a fixed ligand (P(Cy)₃) and base (K₃PO₄).

EntrySolventYield of Mono-arylated Product (%)Yield of Di-arylated Product (%)Selectivity (Mono:Di)
1Toluene36.412.1~3:1
2Dioxane28.511.4~2.5:1
3THF25.114.2~1.8:1
4CPME21.39.8~2.2:1

Data is representative and sourced from a large-scale autonomous optimization study[6][7]. This data highlights that solvent choice significantly impacts both yield and selectivity, with less polar solvents like toluene favoring mono-arylation in this specific system.

Experimental Protocols

Protocol 1: General Procedure for Selective Mono-Arylation

This protocol is a representative procedure for achieving selective mono-arylation, based on conditions reported for substituted thiophenes[5].

  • Reagent Preparation : To a flame-dried Schlenk flask, add the dibrominated substrate (1.0 mmol, 1.0 eq.), the arylboronic acid (1.0 mmol, 1.0 eq.), and potassium phosphate (K₃PO₄, 1.75 mmol, 1.75 eq.).

  • Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst and Solvent Addition : Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.04 mmol, 4 mol%). Add the degassed solvent system (e.g., 1,4-dioxane, 4 mL) and degassed water (1 mL).

  • Reaction : Place the flask in a preheated oil bath at 90°C and stir vigorously for the specified time (typically 12-24 hours). Monitor the reaction progress by TLC or GC-MS by taking small aliquots.

  • Work-up : Once the starting material is consumed or the desired conversion is reached, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired mono-arylated product.

Protocol 2: General Procedure for Double (Di-Arylation) Suzuki Coupling

This protocol is designed for researchers aiming to synthesize the symmetrical di-substituted product.

  • Reagent Preparation : To a flame-dried Schlenk flask, add the dibrominated substrate (1.0 mmol, 1.0 eq.) and the arylboronic acid (2.2-2.5 mmol, 2.2-2.5 eq.).

  • Inert Atmosphere : Seal the flask and establish an inert atmosphere as described in Protocol 1.

  • Catalyst, Base, and Solvent Addition : Under positive inert gas pressure, add the base (e.g., K₃PO₄, 4.0 mmol, 4.0 eq.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 4-6 mol%). Add the degassed solvent system (e.g., 1,4-dioxane/H₂O 4:1, 5 mL total).

  • Reaction : Heat the mixture with vigorous stirring at 90-100°C for 12-24 hours, or until TLC/GC-MS analysis shows complete consumption of the starting material and mono-arylated intermediate.

  • Work-up and Purification : Follow the work-up and purification steps as described in Protocol 1 to isolate the di-arylated product.

Visualizations

Workflow prep 1. Reagent Preparation (Substrate, Boronic Acid, Base) inert 2. Establish Inert Atmosphere (Evacuate & Backfill Ar/N2) prep->inert add 3. Add Catalyst & Degassed Solvents inert->add react 4. Heat and Stir Reaction (Monitor by TLC/GC-MS) add->react workup 5. Aqueous Work-up (Quench, Extract, Wash) react->workup purify 6. Purification (Dry, Concentrate, Column Chromatography) workup->purify product Pure Product purify->product

Caption: General experimental workflow for a Suzuki coupling reaction.

Troubleshooting start Unsatisfactory Reaction Outcome? problem_low Problem: Low / No Conversion start->problem_low problem_sel Problem: Poor Selectivity (Mono/Di Mixture) start->problem_sel problem_side Problem: Side Products (Dehalogenation) start->problem_side cause_cat Cause: Inactive Catalyst / O₂ problem_low->cause_cat cause_cond Cause: Conditions Too Mild (Temp, Base) problem_low->cause_cond cause_stoich Cause: Stoichiometry / Conc. problem_sel->cause_stoich cause_rate Cause: High Reactivity problem_sel->cause_rate cause_hydride Cause: Hydride Source problem_side->cause_hydride sol_inert Solution: Improve Inert Technique, Use Fresh Catalyst cause_cat->sol_inert sol_cond Solution: Increase Temp, Change Base/Ligand cause_cond->sol_cond sol_stoich Solution: Use 1.0 eq. Boronic Acid, Increase Dilution cause_stoich->sol_stoich sol_rate Solution: Lower Catalyst Loading cause_rate->sol_rate sol_hydride Solution: Use Aprotic Solvents cause_hydride->sol_hydride

Caption: Troubleshooting flowchart for common Suzuki coupling issues.

Selectivity cluster_mono To Increase Mono-Selectivity cluster_di To Increase Di-Selectivity control Control Factors factor_stoich Stoichiometry (Boronic Acid) control->factor_stoich factor_cond Reaction Conditions (Temp, Concentration) control->factor_cond factor_cat Catalyst System (Ligand, Pd Source) control->factor_cat mono1 Use ≤ 1.0 eq. factor_stoich->mono1 di1 Use ≥ 2.2 eq. factor_stoich->di1 mono2 Lower Temperature factor_cond->mono2 mono3 High Dilution factor_cond->mono3 di2 Higher Temperature factor_cond->di2 di3 High Concentration factor_cond->di3 mono4 Less Active Catalyst factor_cat->mono4 di4 Highly Active Catalyst factor_cat->di4 outcome_mono Favors MONO-arylation outcome_di Favors DI-arylation mono1->outcome_mono mono2->outcome_mono mono3->outcome_mono mono4->outcome_mono di1->outcome_di di2->outcome_di di3->outcome_di di4->outcome_di

Caption: Key factors influencing mono- vs. di-arylation selectivity.

References

Technical Support Center: Purification of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

The two primary and most effective methods for the purification of this compound are column chromatography and recrystallization. Column chromatography is useful for separating the desired product from a complex mixture of impurities, while recrystallization is an excellent technique for achieving high purity of an already partially purified product.

Q2: What are the potential impurities I might encounter after the synthesis of this compound?

Common impurities can include:

  • Starting material: Unreacted 1,2,3,4-tetrahydroquinoline.

  • Monobrominated species: 6-bromo- or 8-bromo-1,2,3,4-tetrahydroquinoline.

  • Over-brominated products: Tribromo- or other polybrominated tetrahydroquinolines.

  • Oxidation products: 6,8-Dibromoquinoline, formed by the oxidation of the tetrahydroquinoline ring, especially when using certain brominating agents or harsh reaction conditions.[1]

  • Byproducts from the brominating agent: For example, succinimide if N-bromosuccinimide (NBS) is used.

Q3: How can I monitor the progress of the purification?

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. It allows for the rapid assessment of the separation of the desired compound from impurities. For this compound, a common eluent system for TLC is a mixture of ethyl acetate and hexane. The retardation factor (Rf) value can be adjusted by varying the ratio of these solvents to achieve optimal separation of spots on the TLC plate.

Troubleshooting Guides

Column Chromatography

Q: My compound is not moving off the baseline of the silica gel column, even with a high concentration of ethyl acetate in hexane. What should I do?

A: This indicates that your compound is highly polar or is strongly interacting with the acidic silica gel. Here are a few solutions:

  • Increase Solvent Polarity: Gradually increase the polarity of the eluent. You can try adding a small percentage of methanol (1-5%) to your ethyl acetate/hexane mobile phase.

  • Use a Different Stationary Phase: If your compound is basic, it might be strongly adsorbing to the acidic silica gel. Consider using a different stationary phase like alumina (neutral or basic) or a deactivated silica gel.

  • Check for Compound Stability: It's possible your compound is degrading on the silica gel. You can test for this by spotting your crude material on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have appeared.

Q: My fractions are all contaminated with a faster-running impurity. How can I improve the separation?

A: This suggests that the chosen solvent system is too polar, causing the compounds to elute too quickly and without adequate separation.

  • Decrease Solvent Polarity: Start with a less polar solvent system (e.g., a higher percentage of hexane in your ethyl acetate/hexane mixture). This will increase the retention time of all compounds on the column and should improve the separation between your product and the less polar impurity.

  • Optimize the Gradient: If you are using a gradient elution, ensure the gradient is shallow enough to allow for good separation. A slow, gradual increase in polarity is often more effective than a steep one.

  • Column Dimensions: Using a longer, thinner column can also enhance separation efficiency.

Recrystallization

Q: My compound "oils out" during recrystallization instead of forming crystals. What is happening and how can I fix it?

A: "Oiling out" occurs when the solute comes out of the solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or when the concentration of the solute is too high.

  • Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling often promotes oil formation.

  • Reduce Concentration: Use more solvent to dissolve your compound initially. This lower concentration can prevent the supersaturation required for oiling out.

  • Solvent Selection: The chosen solvent or solvent pair may not be ideal. Experiment with different solvents. For this compound, solvents like methanol, ethanol, or a mixture of hexane and chloroform have been reported to be effective.[2]

  • Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can sometimes induce crystallization by providing a nucleation site.

Q: I am getting a very low yield after recrystallization. What are the possible reasons?

A: Low recovery can be due to several factors:

  • Using too much solvent: If an excessive amount of solvent is used, a significant portion of your product may remain dissolved even after cooling. Try to use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Cooling for too short a time: Ensure the solution is allowed to cool for a sufficient period to allow for maximum crystal formation.

  • Premature crystallization: If the solution cools too much during a hot filtration step (to remove insoluble impurities), some of your product may crystallize out along with the impurities. Ensure your filtration apparatus is pre-heated.

  • Inappropriate solvent: The compound may be too soluble in the chosen solvent even at low temperatures. A different solvent or a solvent-antisolvent system might be necessary.

Experimental Protocols

Column Chromatography Purification

This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude product.

  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a TLC chamber with an initial eluent system of 10% ethyl acetate in hexane.

    • Visualize the spots under UV light.

    • Adjust the solvent system to achieve an Rf value of approximately 0.2-0.3 for the desired product.

  • Column Preparation:

    • Select a glass column of appropriate size for the amount of crude material.

    • Pack the column with silica gel using the chosen eluent system (slurry packing is recommended).

    • Ensure the silica gel bed is compact and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions in test tubes or other suitable containers.

    • Monitor the elution of compounds by TLC analysis of the collected fractions.

    • Once the desired compound begins to elute, continue collecting fractions until it is no longer detected by TLC.

  • Product Isolation:

    • Combine the pure fractions containing this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Recrystallization Purification

This protocol describes a single-solvent recrystallization.

  • Solvent Selection:

    • Place a small amount of the crude product in a test tube.

    • Add a few drops of a potential solvent (e.g., methanol, ethanol) at room temperature. The compound should be sparingly soluble.

    • Heat the test tube. The compound should dissolve completely.

    • Allow the solution to cool to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the flask with stirring until the solid just dissolves. Avoid adding excess solvent.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Allow the crystals to air dry on the filter paper, and then transfer them to a watch glass or drying oven to remove all traces of solvent.

Quantitative Data

Purification MethodStarting Material Purity (Typical)Final Purity (Typical)Yield (Typical)Key ParametersReference
Column Chromatography60-80%>95%70-90%Stationary Phase: Silica gelMobile Phase: Ethyl acetate/Hexane gradientGeneral Lab Practice
Recrystallization>90%>99%85-95%Solvent: Methanol or Hexane/Chloroform[2]

Visualizations

Purification_Workflow Crude Crude Product TLC TLC Analysis Crude->TLC Decision Purity Assessment TLC->Decision Column Column Chromatography Decision->Column Low Purity Recrystallize Recrystallization Decision->Recrystallize High Purity Column->Recrystallize Pure Pure Product (>99%) Recrystallize->Pure

Caption: General purification workflow for this compound.

Troubleshooting_Recrystallization Start Recrystallization Attempt Problem Problem Encountered? Start->Problem OilingOut Product Oils Out Problem->OilingOut Yes LowYield Low Yield Problem->LowYield Yes Success Successful Crystallization Problem->Success No SolutionOiling Slow Cooling Use More Solvent Change Solvent OilingOut->SolutionOiling SolutionYield Use Less Solvent Cool Longer Check Hot Filtration LowYield->SolutionYield SolutionOiling->Start SolutionYield->Start

Caption: Troubleshooting decision tree for recrystallization issues.

References

Technical Support Center: Troubleshooting Low Yields in Metal-Bromine Exchange Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in metal-bromine exchange reactions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

1. My metal-bromine exchange reaction is resulting in a low yield of my desired product. What are the most common causes?

Low yields in metal-bromine exchange reactions can stem from several factors. The most common culprits include:

  • Side Reactions: Competing reactions such as deprotonation (metal-proton exchange), especially if your substrate has acidic protons, can consume your organometallic reagent.[1][2] Coupling reactions between the organolithium reagent and the alkyl bromide formed during the exchange can also occur.[3][4]

  • Reagent Inactivity or Degradation: Organolithium reagents like n-butyllithium (n-BuLi) are highly reactive and sensitive to moisture and air. Improper storage or handling can lead to degradation and lower effective concentration.

  • Sub-optimal Reaction Conditions: Temperature and solvent choice are critical.[5][6] Many metal-halogen exchanges are extremely fast and require very low temperatures (e.g., -78°C or lower) to minimize side reactions.[7][8] The solvent system can significantly influence the reactivity and solubility of the organometallic species.[6]

  • Issues with Starting Materials: Impurities in the aryl bromide or residual moisture in the solvent or glassware can quench the organolithium reagent.

  • Slow Halogen-Metal Exchange: While typically fast, the rate of exchange can be influenced by the electronic and steric properties of the substrate.[9]

2. I am observing a significant amount of my starting material being recovered. What could be the issue?

Recovering a large amount of your starting material suggests that the metal-bromine exchange is incomplete. This could be due to:

  • Insufficient Organolithium Reagent: It is common to use a slight excess of the organolithium reagent. However, if your reagent has degraded or if there are quenching impurities, you may need to titrate it before use to determine the active concentration. Some reactions, particularly those using t-butyllithium (t-BuLi), may require two or more equivalents.[1][10]

  • Reaction Temperature is Too High: While counterintuitive, for some systems, higher temperatures can lead to side reactions that are faster than the desired exchange, consuming the reagent before it can react with the starting material.[11] Conversely, for less reactive bromides, the temperature might be too low for the exchange to proceed at a reasonable rate.

  • Poor Solubility: If your starting material or the resulting organometallic intermediate is not soluble in the chosen solvent at the reaction temperature, the reaction may be slow or incomplete.

3. My main side product appears to be the debrominated starting material. What is causing this?

The formation of the protonated (debrominated) product is a common issue and typically points to a premature quench of the organometallic intermediate.[3] This can happen in a few ways:

  • Proton Sources: Trace amounts of water, acidic functional groups on the substrate, or even the solvent (e.g., THF can be a proton source) can protonate the newly formed organolithium species.[3]

  • β-Hydride Elimination: The n-butyl bromide formed as a byproduct of the exchange with n-BuLi can undergo β-hydride elimination to form 1-butene, which can act as a proton source to quench the aryllithium product.[3]

  • Quenching during Workup: If the reaction is not properly quenched with an electrophile at low temperature, the organometallic intermediate can be protonated during the workup procedure.

4. Should I use n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi)?

The choice between n-BuLi and t-BuLi depends on your substrate and the potential for side reactions.

  • n-Butyllithium (n-BuLi): This is a very common and versatile reagent for metal-halogen exchange.[9] It is a strong base and a good nucleophile.

  • tert-Butyllithium (t-BuLi): Due to its steric bulk, t-BuLi is more basic and less nucleophilic than n-BuLi.[1] It is often used when deprotonation is a desired outcome. For halogen exchange, it can be advantageous as the byproduct, t-butyl bromide, readily undergoes elimination, preventing it from participating in subsequent reactions.[4] However, this elimination requires the use of two equivalents of t-BuLi.[4][10]

ReagentKey CharacteristicsCommon Applications
n-BuLi Strong base, good nucleophileGeneral purpose lithium-halogen exchange.
t-BuLi Very strong base, sterically hindered, less nucleophilicUseful when competing nucleophilic attack is a problem. The byproduct is readily eliminated.

5. How critical is the reaction temperature?

Temperature is a critical parameter in metal-bromine exchange reactions.

  • Low Temperatures (-78°C to -100°C): These are often necessary to suppress side reactions.[7][8] The formation of unstable organometallic intermediates may require cryogenic temperatures to prevent decomposition.

  • Higher Temperatures (0°C to room temperature): While less common, some exchanges can be performed at higher temperatures, but this is highly dependent on the substrate and solvent system.[5] Running the reaction at a higher temperature than optimal can significantly increase the rate of side reactions.

Troubleshooting Guides

Problem: Low Conversion to Product, High Recovery of Starting Material

This workflow outlines steps to diagnose and resolve low conversion rates.

low_conversion start Low Conversion check_reagent 1. Verify Reagent Activity - Titrate n-BuLi - Use fresh, properly stored reagent start->check_reagent check_conditions 2. Optimize Reaction Conditions - Lower temperature (-78°C to -100°C) - Increase reaction time check_reagent->check_conditions check_equivalents 3. Adjust Stoichiometry - Increase equivalents of organolithium reagent (e.g., 1.1 to 1.5 eq.) check_conditions->check_equivalents check_solvent 4. Evaluate Solvent System - Ensure substrate solubility - Consider adding a co-solvent (e.g., THF in heptane) check_equivalents->check_solvent solution Improved Conversion check_solvent->solution

Caption: Troubleshooting workflow for low reaction conversion.

Problem: Significant Formation of Debrominated Byproduct

This decision tree helps identify the source of protonation and suggests solutions.

debromination_issue start High Debromination check_dryness Is the system rigorously dry? (glassware, solvents, inert atmosphere) start->check_dryness dry_system Action: Rigorously dry all components. - Flame-dry glassware - Use freshly distilled solvents check_dryness->dry_system No check_substrate Does the substrate have acidic protons? check_dryness->check_substrate Yes dry_system->check_substrate deprotonate_first Action: Use excess base to deprotonate first or protect the acidic group. check_substrate->deprotonate_first Yes check_workup Is the quench performed at low temperature? check_substrate->check_workup No deprotonate_first->check_workup low_temp_quench Action: Quench the reaction with the electrophile at low temperature before warming. check_workup->low_temp_quench No solution Reduced Debromination check_workup->solution Yes low_temp_quench->solution

Caption: Decision tree for troubleshooting debromination.

Experimental Protocols

Protocol 1: Titration of n-Butyllithium

To ensure accurate stoichiometry, the concentration of commercial n-BuLi solutions should be determined prior to use.

Materials:

  • n-Butyllithium solution in hexanes

  • Anhydrous diethyl ether or THF

  • Diphenylacetic acid

  • Dry, argon-flushed flask with a stir bar

  • Syringes

Procedure:

  • Under an inert atmosphere (argon or nitrogen), add a precisely weighed amount of diphenylacetic acid (e.g., 100 mg) to a dry flask.

  • Add anhydrous solvent (e.g., 5 mL of diethyl ether) to dissolve the acid.

  • Add a small amount of a colorimetric indicator (e.g., a crystal of 2,2'-bipyridyl).

  • Slowly add the n-BuLi solution dropwise via syringe while stirring vigorously.

  • The endpoint is reached when a persistent color change (e.g., yellow to red-brown with 2,2'-bipyridyl) is observed.

  • Record the volume of n-BuLi solution added.

  • Calculate the molarity of the n-BuLi solution based on the moles of diphenylacetic acid used.

Protocol 2: General Procedure for a Low-Temperature Metal-Bromine Exchange

This protocol provides a general workflow for performing a metal-bromine exchange at cryogenic temperatures.

Materials:

  • Aryl bromide

  • Anhydrous THF or diethyl ether

  • n-Butyllithium solution

  • Electrophile

  • Dry, argon-flushed, three-neck flask equipped with a thermometer, dropping funnel, and nitrogen/argon inlet

  • Stir bar

  • Cooling bath (e.g., dry ice/acetone)

Procedure:

  • Assemble and flame-dry the glassware under a stream of inert gas.

  • Dissolve the aryl bromide in anhydrous solvent in the reaction flask.

  • Cool the solution to the desired temperature (e.g., -78°C).

  • Slowly add the n-butyllithium solution dropwise via the dropping funnel, maintaining the internal temperature below a set point (e.g., -70°C).

  • Stir the reaction mixture at this temperature for the determined time (e.g., 30-60 minutes).

  • Slowly add the electrophile, again maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir at low temperature for a specified period before slowly warming to room temperature.

  • Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride solution).

  • Proceed with the standard aqueous workup and purification.

Data Presentation

Table 1: Influence of Solvent on Lithium-Bromine Exchange Yields

The choice of solvent can dramatically impact the outcome of the reaction.

SubstrateOrganolithiumSolventTemperature (°C)Yield of Lithiated Product (%)Reference
1-Bromo-4-tert-butylbenzenen-BuLiHeptane0No reaction[6]
1-Bromo-4-tert-butylbenzenen-BuLiDiethyl Ether0Slow reaction[6]
1-Bromo-4-tert-butylbenzenen-BuLiHeptane with catalytic THF0~100[6]
1-Bromo-4-tert-butylbenzenet-BuLiHeptane with various ethers0>97[6]
(E)-5-Bromo-5-decenet-BuLiHeptane0No reaction[5]
(E)-5-Bromo-5-decenet-BuLiHeptane with catalytic ether060-80[5]

Table 2: Relative Rates of Halogen-Metal Exchange

The nature of the halogen atom significantly affects the rate of exchange.

HalogenRelative Rate of ExchangeComments
IFastestIodine-lithium exchange is significantly faster than bromine-lithium exchange.[4][9]
BrFastBromine is the most common halogen used for these exchanges.[9]
ClSlowChlorine-lithium exchange is generally much slower and often requires harsher conditions.[9]
FUnreactiveFluorine does not typically undergo lithium-halogen exchange.[9]

References

improving reaction conditions for the synthesis of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve your experimental outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect stoichiometry of reagents. - Formation of byproducts.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - For bromination with Br₂, ensure the reaction is stirred at room temperature until completion. For NBS bromination, maintain the recommended temperature to avoid side reactions. - Use precise equivalents of the brominating agent. For dibromination, approximately 2.0-2.2 equivalents are typically required. - Optimize the solvent system. Acetic acid is recommended for bromination with Br₂ to preserve the tetrahydroquinoline ring.[1]
Formation of Mono-brominated Byproduct - Insufficient amount of brominating agent. - Short reaction time.- Increase the equivalents of the brominating agent slightly (e.g., from 2.0 to 2.2 eq). - Extend the reaction time and monitor for the disappearance of the mono-brominated species by TLC.
Formation of Tri-brominated Byproduct - Excess of brominating agent.- Carefully control the stoichiometry of the brominating agent. Use no more than 2.2 equivalents. - Add the brominating agent dropwise or in portions to maintain a low concentration in the reaction mixture.
Formation of Dehydrogenated Bromoquinoline - Use of N-Bromosuccinimide (NBS) which can also act as an oxidant.[2] - Use of less polar solvents like chloroform. - Elevated reaction temperatures.- When using NBS, carefully control the reaction conditions (temperature and reaction time) to favor electrophilic substitution over oxidation. - Prefer acetic acid as the solvent when using molecular bromine (Br₂) to suppress oxidation.[1] - Maintain a low reaction temperature, especially when using NBS.
Difficult Purification - Presence of multiple closely related byproducts (mono-, di-, and tri-brominated species). - Co-elution of the product with impurities during column chromatography.- Optimize the reaction conditions to minimize byproduct formation. - For column chromatography, use a non-polar eluent system and gradually increase the polarity. A common system is a gradient of ethyl acetate in hexane. An initial elution with pure hexane can help remove less polar impurities. A reported system for a similar purification is Ethyl Acetate/Hexane (1:9).[2] - Recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be an effective final purification step.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the synthesis of this compound?

A1: The two main synthetic routes are the direct bromination of 1,2,3,4-tetrahydroquinoline with molecular bromine (Br₂) and bromination using N-bromosuccinimide (NBS).

Q2: Which solvent is best for the bromination of 1,2,3,4-tetrahydroquinoline?

A2: The choice of solvent is critical. Acetic acid is highly recommended when using molecular bromine (Br₂) as it helps to preserve the saturated heterocyclic ring and prevents oxidation to the corresponding quinoline.[1] Less polar solvents like chloroform may promote the formation of the dehydrogenated bromoquinoline, especially when using NBS.

Q3: What is the typical yield for the synthesis of this compound?

A3: Yields can vary depending on the method and reaction conditions. A study using 2.0 equivalents of NBS reported a yield of 85% for the 6,8-dibromo derivative, although it was isolated as a side product in a reaction targeting a tribromoquinoline.[3] Another protocol using 2 moles of Br₂ in chloroform reported a 92% yield.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most common and effective method to monitor the reaction. You can track the consumption of the starting material and the formation of the product and any byproducts. A suitable eluent system for TLC would be a mixture of hexane and ethyl acetate.

Q5: What are the main byproducts to look out for?

A5: The primary byproducts are 6-bromo-1,2,3,4-tetrahydroquinoline (mono-brominated), 3,6,8-tribromo-1,2,3,4-tetrahydroquinoline (tri-brominated), and 6,8-dibromoquinoline (dehydrogenated product). The formation of these byproducts is highly dependent on the reaction conditions.

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound

Method Brominating Agent Solvent Reported Yield Key Advantages Potential Disadvantages
Direct BrominationMolecular Bromine (Br₂)Acetic AcidNot explicitly stated for this specific product, but preserves the ring structure.[1] A 92% yield is reported with CHCl₃.- Readily available and inexpensive reagent. - Acetic acid suppresses oxidation.- Handling of corrosive and hazardous liquid bromine. - Potential for over-bromination if not controlled.
NBS BrominationN-Bromosuccinimide (NBS)Chloroform / Other inert solvents85%[3]- Easier and safer to handle than liquid bromine. - Can be more selective under controlled conditions.- Can also act as an oxidant, leading to dehydrogenation.[2] - Reaction can be exothermic and requires careful temperature control.

Experimental Protocols

Method 1: Bromination with Molecular Bromine (Br₂) in Acetic Acid

This protocol is based on the general principle of using acetic acid to preserve the tetrahydroquinoline ring during bromination.

  • Dissolution: Dissolve 1,2,3,4-tetrahydroquinoline (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Bromine: Cool the solution in an ice bath. Slowly add a solution of molecular bromine (2.1 eq) in glacial acetic acid dropwise to the stirred solution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Pour the reaction mixture into a beaker containing a stirred solution of sodium thiosulfate to quench the excess bromine. Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Method 2: Bromination with N-Bromosuccinimide (NBS)

This protocol is adapted from a procedure where this compound was obtained in high yield.[3]

  • Dissolution: Dissolve 1,2,3,4-tetrahydroquinoline (1.0 eq) in chloroform in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of NBS: Cool the solution to 0 °C in an ice bath. Add N-bromosuccinimide (2.0 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 2-3 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, wash the reaction mixture with a 10% aqueous solution of sodium carbonate, followed by water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_method1 Method 1: Direct Bromination cluster_method2 Method 2: NBS Bromination cluster_workup Work-up & Purification cluster_product Final Product start 1,2,3,4-Tetrahydroquinoline dissolve1 Dissolve in Acetic Acid start->dissolve1 dissolve2 Dissolve in Chloroform start->dissolve2 add_br2 Add Br₂ (2.1 eq) dissolve1->add_br2 react1 Stir at RT add_br2->react1 quench Quench & Neutralize react1->quench add_nbs Add NBS (2.0 eq) at 0°C dissolve2->add_nbs react2 Stir at 0°C add_nbs->react2 react2->quench Wash extract Extract quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end 6,8-Dibromo-1,2,3,4- tetrahydroquinoline purify->end

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_byproducts Byproduct Analysis (TLC/NMR) cluster_solutions Corrective Actions start Low Yield or Impure Product mono Mono-brominated start->mono Identify Impurity tri Tri-brominated start->tri Identify Impurity dehydro Dehydrogenated start->dehydro Identify Impurity inc_br Increase Brominating Agent / Time mono->inc_br dec_br Decrease Brominating Agent tri->dec_br solvent Use Acetic Acid (with Br₂) dehydro->solvent temp Lower Reaction Temperature (with NBS) dehydro->temp

Caption: Troubleshooting logic for optimizing the synthesis of this compound.

References

identifying side products in the synthesis of polybromoquinolines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of polybromoquinolines. Our aim is to help you identify and resolve common issues, particularly the formation of side products, to achieve higher yields and purity in your experiments.

Troubleshooting Guide: Identifying and Mitigating Side Products

Question: My bromination of an 8-substituted quinoline is yielding a mixture of mono- and di-brominated products. How can I improve the selectivity?

Answer: The regioselectivity of quinoline bromination is highly sensitive to reaction conditions. The formation of mixed mono- and di-brominated products, especially with 8-hydroxyquinoline and 8-aminoquinoline, is a common issue.[1][2] Here are key parameters to control:

  • Stoichiometry of the Brominating Agent: The equivalents of the brominating agent (e.g., molecular bromine or N-bromosuccinimide - NBS) is a critical factor.

    • Using a slight excess of the brominating agent (e.g., 2.1 equivalents of Br₂) can drive the reaction towards the di-brominated product, such as 5,7-dibromo-8-hydroxyquinoline, with high conversion.[2][3]

    • To favor the mono-brominated product, using a stoichiometric amount or a slight deficit of the brominating agent is recommended. However, this often leads to a mixture and incomplete conversion.[2]

  • Solvent: The choice of solvent can influence the reaction rate and selectivity. Solvents like chloroform, acetonitrile, and acetic acid have been used.[1][3] The solubility of the starting material and intermediates in the chosen solvent can affect the product distribution.

  • Temperature: Lowering the reaction temperature can sometimes improve selectivity by reducing the rate of over-bromination.

Question: I am observing the formation of unexpected polybrominated quinolines, including bromination on the pyridine ring. What could be the cause?

Answer: While the benzene ring of quinoline is generally more susceptible to electrophilic bromination, under certain conditions, bromination of the pyridine ring can occur. This is often associated with radical reaction pathways. The use of N-bromosuccinimide (NBS) can sometimes lead to radical-mediated side reactions, especially in the presence of radical initiators or light.[4][5]

A one-pot synthesis of polybromoquinolines from tetrahydroquinolines using NBS involves both electrophilic bromination and a radical dehydrogenation process, which can lead to complex product mixtures if not carefully controlled.[4][5][6]

To minimize these side products:

  • Ensure the reaction is carried out in the dark to avoid light-induced radical formation.

  • Control the addition rate of NBS to prevent localized high concentrations and potential side reactions.

  • If a radical mechanism is suspected, consider adding a radical scavenger, although this may also inhibit the desired reaction in some cases.

Question: How can I separate a mixture of polybromoquinoline isomers?

Answer: The separation of closely related polybromoquinoline isomers can be challenging due to their similar polarities.

  • Column Chromatography: Silica gel column chromatography is the most common method for separating these isomers.[1][7] A careful selection of the eluent system is crucial. A non-polar solvent like hexane combined with a more polar solvent such as ethyl acetate is a typical choice.[7] A shallow gradient of the polar solvent can improve separation.[8]

  • Recrystallization: If one isomer is significantly more abundant or has different solubility characteristics, recrystallization can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of polybromoquinolines?

A1: The most common side products are isomers with different bromination patterns and degrees of bromination. For example, in the bromination of 8-hydroxyquinoline, you can expect a mixture of 5-bromo-, 7-bromo-, and 5,7-dibromo-8-hydroxyquinoline.[1] Over-bromination leading to tri- or tetra-brominated quinolines can also occur with an excess of the brominating agent.[7]

Q2: How does the substituent on the quinoline ring affect the bromination pattern?

A2: Electron-donating groups (e.g., -OH, -NH₂, -OCH₃) activate the ring towards electrophilic substitution and direct the bromination to specific positions. For instance, an 8-methoxy group directs bromination primarily to the 5-position.[1][3] The nature and position of the substituent will significantly influence the regioselectivity of the bromination.

Q3: What analytical techniques are best for identifying the products and side products?

A3: A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is ideal.

  • ¹H and ¹³C NMR can help determine the substitution pattern on the quinoline ring by analyzing the chemical shifts and coupling constants of the aromatic protons and carbons.[7]

  • Mass Spectrometry (e.g., GC-MS or LC-MS) will confirm the molecular weight of the products and thus the number of bromine atoms incorporated.[7]

Q4: Can I use NBS for the bromination of quinolines? What are the advantages?

A4: Yes, N-bromosuccinimide (NBS) is a widely used reagent for the bromination of quinolines.[4][5][9] Its advantages include being a solid, which makes it easier to handle than liquid bromine, and it can sometimes offer better regioselectivity. However, it can also participate in radical reactions, which might lead to undesired side products.[4][10]

Data Presentation

Table 1: Influence of Reaction Conditions on the Product Distribution in the Bromination of 8-Hydroxyquinoline

Starting MaterialBrominating Agent (Equivalents)SolventTemperature (°C)Major Product(s)Yield (%)Reference
8-HydroxyquinolineBr₂ (1.1)CH₃CN05,7-Dibromo-8-hydroxyquinoline & 7-Bromo-8-hydroxyquinolineMixture[3]
8-HydroxyquinolineBr₂ (1.5)CH₃CN07-Bromo-8-hydroxyquinoline58[2]
8-HydroxyquinolineBr₂ (2.1)CH₃CN05,7-Dibromo-8-hydroxyquinoline90[2][3]
8-HydroxyquinolineBr₂ (2.1)CHCl₃Room Temp5,7-Dibromo-8-hydroxyquinoline90[3]

Experimental Protocols

Protocol 1: Synthesis of 5,7-Dibromo-8-hydroxyquinoline[3]
  • Dissolution: Dissolve 8-hydroxyquinoline (1.0 g, 6.9 mmol) in chloroform (20 mL) in a round-bottom flask.

  • Addition of Bromine: While stirring at room temperature, add a solution of bromine (2.2 g, 13.8 mmol, 2.0 eq) in chloroform (10 mL) dropwise over 10 minutes.

  • Reaction: Continue stirring the mixture at room temperature for 1 hour. A yellow solid will precipitate.

  • Work-up: Add chloroform (15 mL) to dissolve the solid. Wash the organic layer with a 5% aqueous solution of sodium bicarbonate (3 x 15 mL) and then with water (15 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude product from benzene to obtain pure 5,7-dibromo-8-hydroxyquinoline.

Protocol 2: Purification of Bromoquinoline Isomers by Silica Gel Column Chromatography[8][11][12][13]
  • Column Preparation:

    • Select a glass column of appropriate size.

    • Plug the bottom of the column with a small piece of cotton or glass wool.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, less polar eluent (e.g., hexane).

    • Carefully pour the slurry into the column, allowing the silica to settle without air bubbles.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude mixture of bromoquinoline isomers in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully apply the sample to the top of the silica gel column.

  • Elution:

    • Begin elution with the non-polar solvent (e.g., hexane).

    • Gradually increase the polarity of the eluent by adding small increments of a more polar solvent (e.g., ethyl acetate).

    • Collect fractions in separate test tubes.

  • Analysis:

    • Monitor the separation by Thin Layer Chromatography (TLC) of the collected fractions.

    • Combine the fractions containing the pure desired isomer.

    • Evaporate the solvent to obtain the purified product.

Mandatory Visualizations

experimental_workflow start Start: Quinoline Derivative reaction Bromination (e.g., with Br2 or NBS) start->reaction workup Aqueous Work-up (e.g., NaHCO3 wash) reaction->workup extraction Solvent Extraction workup->extraction drying Drying (e.g., Na2SO4) extraction->drying evaporation Solvent Evaporation drying->evaporation purification Purification (Column Chromatography or Recrystallization) evaporation->purification characterization Characterization (NMR, MS) purification->characterization end End: Pure Polybromoquinoline characterization->end

Caption: General experimental workflow for the synthesis and purification of polybromoquinolines.

troubleshooting_guide start Problem: Mixture of Products q1 Are mono- and di-bromo products observed? start->q1 a1 Adjust Stoichiometry of Brominating Agent q1->a1 Yes q2 Is bromination occurring on the pyridine ring? q1->q2 No a2 Control for Radical Reactions: - Exclude light - Control reagent addition q2->a2 Yes q3 Are isomers difficult to separate? q2->q3 No a3 Optimize Purification: - Use gradient elution in column chromatography - Attempt recrystallization q3->a3 Yes

Caption: Troubleshooting logic for identifying and mitigating side product formation.

References

strategies for scaling up the synthesis of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during synthesis and scale-up.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis of this compound.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common methods for synthesizing this compound? A1: The most prevalent methods involve the direct electrophilic bromination of 1,2,3,4-tetrahydroquinoline using either molecular bromine (Br₂) in a suitable solvent like acetic acid, or N-bromosuccinimide (NBS) in a chlorinated solvent.[1]

  • Q2: Why is the 6,8-dibromo isomer the major product? A2: The amine group in the 1,2,3,4-tetrahydroquinoline ring is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. This directs the bromine atoms to the positions ortho and para to the amine, which are positions 6 and 8.

  • Q3: What are the main side products to expect? A3: Common side products include the mono-brominated species (6-bromo-1,2,3,4-tetrahydroquinoline), over-brominated products (e.g., 3,6,8-tribromo-1,2,3,4-tetrahydroquinoline), and the oxidized product, 6,8-dibromoquinoline.[2][3] The formation of di- and tri-bromo derivatives along with oxidation to quinoline can occur, especially when using bromine in chloroform or with NBS without careful temperature control.[3]

  • Q4: How can I monitor the progress of the reaction? A4: Thin Layer Chromatography (TLC) is a suitable method for monitoring the reaction progress. A typical mobile phase could be a mixture of ethyl acetate and hexane. The starting material, 1,2,3,4-tetrahydroquinoline, will have a different Rf value than the mono- and di-brominated products. Staining with potassium permanganate can help visualize the spots if they are not UV-active.

  • Q5: What are the critical safety precautions when working with bromine? A5: Bromine is highly corrosive, toxic, and a strong oxidizing agent. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including heavy-duty chemical-resistant gloves, safety goggles, and a lab coat. Have a solution of sodium thiosulfate ready to neutralize any spills. For scale-up, additional precautions such as a dedicated storage room with a scrubber and emergency response plans are essential.

Troubleshooting Common Issues

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of Desired Product Incomplete reaction.- Increase reaction time and continue to monitor by TLC. - Ensure the stoichiometry of the brominating agent is correct. For dibromination, at least two equivalents are required.
Formation of multiple byproducts.- Control the reaction temperature carefully. Lower temperatures often favor selectivity. - Slow, dropwise addition of the brominating agent can minimize localized high concentrations and reduce side reactions.
Loss of product during workup or purification.- Ensure the pH is appropriately adjusted during the aqueous workup to prevent the product from remaining in the aqueous layer as a salt. - Optimize the solvent system for extraction and chromatography to ensure good separation and recovery.
Reaction Mixture Turns Dark Brown/Black Oxidation of the tetrahydroquinoline ring to quinoline.- Use acetic acid as a solvent when using molecular bromine, as this has been shown to preserve the tetrahydroquinoline ring.[3] - Maintain a low reaction temperature. - Minimize exposure to air and light.
Formation of Mono-brominated Product (6-bromo-1,2,3,4-tetrahydroquinoline) Insufficient brominating agent.- Ensure at least two equivalents of the brominating agent (Br₂ or NBS) are used. - Add a slight excess of the brominating agent and monitor the reaction by TLC until the mono-brominated intermediate is consumed.
Formation of Over-brominated Products (e.g., tribromo- derivative) Excess of brominating agent.- Use a precise stoichiometry of the brominating agent (2.0 to 2.1 equivalents). - Add the brominating agent slowly to the reaction mixture to avoid localized excess.
Product is Difficult to Purify from Byproducts Similar polarities of the desired product and byproducts.- For column chromatography, use a shallow gradient of a more polar solvent to improve separation. - Recrystallization can be an effective purification method. Test different solvent systems (e.g., ethanol/water, hexane/ethyl acetate). A patent for a similar compound suggests recrystallization from an inert solvent like an alcohol or ketone.

Data Presentation

Table 1: Comparison of Synthetic Methods for the Bromination of 1,2,3,4-Tetrahydroquinoline

Method Brominating Agent Solvent Reported Yield Key Findings & Reported Advantages Potential Drawbacks
Method A Molecular Bromine (Br₂)Acetic AcidNot specified, but noted to produce the desired 6,8-dibromo derivative.[3]Preserves the tetrahydroquinoline ring structure, preventing oxidation.[3]Handling molecular bromine can be hazardous, especially on a large scale. May require careful control of stoichiometry to avoid over-bromination.
Method B N-Bromosuccinimide (NBS)Chloroform85% for a similar 4-phenyl substituted derivative with 2.0 equiv. of NBS.Generally easier and safer to handle than liquid bromine. Can be used for scalable synthesis.[2]Can also act as an oxidant, leading to the formation of the corresponding quinoline if not controlled.[2] The reaction can be exothermic.

Experimental Protocols

Method A: Bromination using Molecular Bromine in Acetic Acid

This protocol is adapted from literature procedures for the bromination of similar tetrahydroquinoline derivatives.[3]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a scrubber containing sodium thiosulfate solution, dissolve 1,2,3,4-tetrahydroquinoline (1 equivalent) in glacial acetic acid.

  • Reagent Addition: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of molecular bromine (2.1 equivalents) in glacial acetic acid dropwise via the dropping funnel over a period of 1-2 hours. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours, or until TLC analysis indicates the consumption of the starting material and the mono-brominated intermediate.

  • Workup: Carefully pour the reaction mixture into a beaker containing ice water. Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Method B: Bromination using N-Bromosuccinimide (NBS)

This protocol is based on literature procedures for the NBS-mediated bromination of tetrahydroquinolines.[2]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,2,3,4-tetrahydroquinoline (1 equivalent) in chloroform.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-bromosuccinimide (2.1 equivalents) portion-wise over 30-60 minutes, ensuring the temperature remains below 10 °C. Note that the reaction can be exothermic.

  • Reaction: Stir the reaction mixture at room temperature for 4-8 hours, or until TLC analysis shows the completion of the reaction.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer.

  • Extraction: Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography on silica gel or by recrystallization.

Visualizations

experimental_workflow cluster_start Starting Material cluster_reaction Bromination cluster_workup Workup & Purification cluster_product Final Product start 1,2,3,4-Tetrahydroquinoline method_A Method A: Br2 / Acetic Acid start->method_A Option 1 method_B Method B: NBS / Chloroform start->method_B Option 2 workup Aqueous Workup & Extraction method_A->workup method_B->workup purification Column Chromatography / Recrystallization workup->purification end 6,8-Dibromo-1,2,3,4- tetrahydroquinoline purification->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow cluster_outcomes cluster_solutions start Reaction Monitoring (TLC) incomplete Incomplete Reaction (Starting material remains) start->incomplete Unsatisfactory byproducts Significant Byproducts (Multiple spots close to product) start->byproducts Unsatisfactory oxidation Oxidation Suspected (Dark reaction mixture) start->oxidation Unsatisfactory clean Clean Conversion start->clean Satisfactory prolong Increase reaction time Check stoichiometry incomplete->prolong optimize Adjust temperature Slow reagent addition byproducts->optimize solvent Use Acetic Acid with Br2 Maintain low temperature oxidation->solvent proceed Proceed to Workup clean->proceed

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

avoiding drastic conditions for the bromination of quinoline derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bromination of quinoline derivatives, with a focus on avoiding drastic reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the bromination of quinoline derivatives?

A1: The primary challenges include poor regioselectivity, over-halogenation, and the need for harsh reaction conditions.[1] Direct halogenation often leads to a mixture of products and can be difficult to control.[1] For instance, the presence of activating groups can lead to multiple brominations, while deactivating groups can necessitate severe conditions, potentially degrading the starting material or product.

Q2: Which reagents are recommended for mild bromination of quinolines?

A2: N-Bromosuccinimide (NBS) is a widely used reagent for mild bromination of quinolines and their derivatives.[2][3] It can act as both an electrophile and an oxidant, allowing for versatile reaction pathways under metal-free conditions.[3][4] Other mild options include using molecular bromine (Br₂) in suitable solvents like acetonitrile or dichloromethane at controlled temperatures.[5]

Q3: How can I improve the regioselectivity of my bromination reaction?

A3: Regioselectivity can be influenced by several factors:

  • Substituent Effects: The electronic nature and position of existing substituents on the quinoline ring direct the position of bromination.

  • Reaction Conditions: Adjusting the solvent, temperature, and brominating agent can significantly alter the regioselectivity. For example, using NBS in concentrated sulfuric acid can favor bromination on the carbocyclic ring.[6][7]

  • Protecting Groups: In some cases, using protecting groups can block certain positions and direct bromination to the desired site.

  • Catalysts: Transition metal catalysts can be employed for C-H activation to achieve site-selective functionalization.[8]

Q4: My reaction is resulting in a mixture of mono- and di-brominated products. How can I favor mono-bromination?

A4: To favor mono-bromination, you can try the following:

  • Control Stoichiometry: Use a controlled amount of the brominating agent (e.g., 1.0-1.1 equivalents of NBS or Br₂).

  • Lower Temperature: Running the reaction at a lower temperature (e.g., 0 °C or even -20 °C) can slow down the reaction rate and improve selectivity.[7]

  • Slow Addition: Add the brominating agent dropwise or in portions over a period of time to maintain a low concentration of the electrophile in the reaction mixture.

Q5: Are there any "green" or more environmentally friendly methods for quinoline bromination?

A5: Yes, green chemistry approaches to quinoline synthesis and derivatization are gaining attention.[9] This includes the use of less hazardous solvents, milder reaction conditions, and exploring biocatalysis.[9] For instance, using NBS often avoids the need for harsh acids or metal catalysts.[2]

Troubleshooting Guides

Issue 1: Low or no yield of the desired bromoquinoline.

Possible Cause Troubleshooting Step
Inactive Substrate The quinoline derivative may be too electron-deficient for electrophilic bromination under the current conditions.
Solution: Consider using a more powerful brominating system, such as Br₂ with a Lewis acid, or explore C-H activation methods.[8] Alternatively, if applicable, starting from a more activated precursor like a tetrahydroquinoline can be effective.[2][4]
Incorrect Reagent The chosen brominating agent may not be suitable for the specific substrate.
Solution: If using a mild reagent like NBS fails, a more reactive one like molecular bromine might be necessary. Conversely, if over-reaction is an issue, switch from Br₂ to NBS.
Decomposition The starting material or product might be unstable under the reaction conditions.
Solution: Lower the reaction temperature, shorten the reaction time, or use a milder solvent. Monitor the reaction closely using TLC or LC-MS.

Issue 2: Poor regioselectivity leading to a mixture of isomers.

Possible Cause Troubleshooting Step
Multiple Activated Positions The substrate has several positions that are susceptible to electrophilic attack.
Solution: Modify the reaction conditions to favor one isomer. For example, bromination in strong acid can direct the substitution to the benzene ring.[6][7] Using a bulkier brominating agent might also improve selectivity due to steric hindrance.
Reaction Temperature Too High Higher temperatures can lead to a loss of selectivity.
Solution: Perform the reaction at a lower temperature (e.g., 0 °C or below).[5]
Solvent Effects The solvent can influence the reactivity and selectivity of the brominating agent.
Solution: Screen different solvents. For instance, a switch from a polar to a non-polar solvent might alter the outcome.[5]

Issue 3: Formation of poly-brominated byproducts.

Possible Cause Troubleshooting Step
Excess Brominating Agent Using too much of the brominating agent is a common cause of over-bromination.
Solution: Carefully control the stoichiometry of the brominating agent. Use 1.0 to 1.1 equivalents for mono-bromination.
High Reactivity of Substrate The quinoline derivative is highly activated, making it prone to multiple substitutions.
Solution: Use a less reactive brominating agent (e.g., NBS instead of Br₂). Perform the reaction at a lower temperature and add the reagent slowly.

Data Presentation: Comparison of Mild Bromination Methods

Method Substrate Brominating Agent Solvent Temp (°C) Time Yield (%) Key Observations Reference
NBS-mediatedTetrahydroquinolinesNBSDCMRTShortModerate to HighMetal-free, good functional group tolerance.[4][2][4]
Molecular Bromine8-HydroxyquinolineBr₂ (1.5 eq)CH₃CN024 h-Formation of quinoline salt with HBr.[5][5]
Molecular Bromine8-MethoxyquinolineBr₂ (1.1 eq)CH₂Cl₂RT2 days92Sole product was 5-bromo-8-methoxyquinoline.[5][5]
NBS in AcidQuinolineNBSconc. H₂SO₄RT - 60--Promotes bromination on the carbocyclic ring.[7][7]
Electrophilic CyclizationN-(2-Alkynyl)anilinesBr₂MeCNRT-Moderate to GoodSynthesizes 3-bromoquinolines under mild conditions.[10][10]

Experimental Protocols

Protocol 1: General Procedure for NBS-mediated Bromination of Tetrahydroquinolines

This protocol is adapted from a method for the synthesis of functionalized bromoquinolines under mild, metal-free conditions.[4]

  • Preparation: To a solution of the tetrahydroquinoline derivative (1.0 mmol) in dichloromethane (DCM, 10 mL), add N-Bromosuccinimide (NBS, 5.0 mmol).

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with DCM (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Bromination of 8-Methoxyquinoline with Molecular Bromine

This procedure describes the selective mono-bromination of an activated quinoline derivative.[5]

  • Preparation: Dissolve 8-methoxyquinoline (2.4 mmol) in distilled dichloromethane (CH₂Cl₂, 15 mL) in a flask protected from light.

  • Reagent Addition: Add a solution of bromine (2.7 mmol, 1.1 eq) in chloroform dropwise over 10 minutes at ambient temperature.

  • Reaction: Stir the mixture for 2 days.

  • Monitoring: Follow the reaction's progress by TLC.

  • Work-up: After completion, wash the organic layer with a 5% aqueous sodium bicarbonate solution (3 x 20 mL).

  • Purification: Dry the organic layer over sodium sulfate, concentrate under reduced pressure, and purify the crude material by column chromatography on alumina.

Visualizations

experimental_workflow start Start: Quinoline Derivative reagent Select Brominating Agent (e.g., NBS, Br2) start->reagent conditions Optimize Reaction Conditions (Solvent, Temperature) reagent->conditions reaction Perform Bromination Reaction conditions->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up and Quenching monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Isolated Bromoquinoline purification->product

Caption: A generalized workflow for the bromination of quinoline derivatives.

troubleshooting_logic start Problem Encountered q1 What is the primary issue? start->q1 low_yield Low/No Yield q1->low_yield Yield poor_selectivity Poor Regioselectivity q1->poor_selectivity Selectivity over_bromination Over-bromination q1->over_bromination Byproducts sol_yield Check Substrate Activity Increase Reagent Reactivity Adjust Temperature/Time low_yield->sol_yield sol_selectivity Lower Temperature Screen Solvents Use Bulky Reagent poor_selectivity->sol_selectivity sol_over Control Stoichiometry (1.1 eq) Use Milder Reagent (NBS) Slow Reagent Addition over_bromination->sol_over

Caption: A troubleshooting decision tree for common bromination issues.

References

Technical Support Center: Improving Regioselectivity in Sonogashira Coupling of Polybromoquinolines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the regioselectivity of Sonogashira coupling reactions involving polybromoquinolines.

Troubleshooting Guide

This guide addresses common issues encountered during the Sonogashira coupling of polybromoquinolines, with a focus on improving regioselectivity.

Issue Potential Cause(s) Recommended Solution(s)
Poor or No Regioselectivity 1. Inappropriate Catalyst/Ligand System: The choice of palladium catalyst and phosphine ligand is crucial for directing the reaction to a specific bromine atom.• For C-2 selectivity in 2,4-dibromoquinolines: Employ a catalyst system with a monodentate phosphine ligand, such as Pd(PPh₃)₄. • For C-4 selectivity in 2,4-dibromoquinolines: Utilize a catalyst system with a bidentate phosphine ligand, such as PdCl₂(dppf). The bulkier ligand can favor oxidative addition at the sterically less hindered C-4 position.
2. Reaction Temperature: Temperature can influence the activation of different C-Br bonds.• Start at lower temperatures: Begin the reaction at room temperature and gradually increase if no conversion is observed. This can sometimes favor the more reactive C-Br bond. • High temperatures for less reactive sites: If the desired position is sterically hindered or electronically disfavored, higher temperatures (e.g., 80-100 °C in a sealed tube) may be necessary.
3. Solvent Effects: The polarity and coordinating ability of the solvent can impact catalyst activity and selectivity.• Screen different solvents: Common solvents for Sonogashira coupling include THF, DMF, dioxane, and triethylamine. The optimal solvent is substrate-dependent and should be determined empirically. • Use a non-coordinating solvent: In some cases, a less coordinating solvent might enhance the influence of the ligand on regioselectivity.
Low Yield of Desired Isomer 1. Catalyst Deactivation: The palladium catalyst can deactivate over the course of the reaction.• Ensure inert atmosphere: Thoroughly degas all solvents and reagents and maintain the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst. • Use a robust catalyst system: Consider using more stable palladium precatalysts or ligands that are resistant to degradation at higher temperatures.
2. Homocoupling of the Alkyne (Glaser Coupling): The presence of copper(I) co-catalyst can promote the undesired dimerization of the terminal alkyne.• Use copper-free conditions: Several copper-free Sonogashira protocols have been developed. These often employ specific ligands and bases to facilitate the catalytic cycle without copper. • Minimize oxygen exposure: If using a copper co-catalyst, rigorous exclusion of oxygen is critical to suppress Glaser coupling.
3. Incomplete Reaction: The reaction may not be going to completion, resulting in a mixture of starting material and products.• Increase reaction time and/or temperature: Monitor the reaction by TLC or GC/LC-MS to determine the optimal reaction time. If the reaction stalls, a moderate increase in temperature may be beneficial. • Check reagent stoichiometry: Ensure the correct stoichiometry of the alkyne, base, and catalysts. An excess of the alkyne and base is often used.
Formation of Multiple Products (Di- or Tri-substituted Quinolines) 1. Over-reaction: If the reaction conditions are too harsh, multiple bromine atoms may be substituted.• Control stoichiometry: Use a stoichiometric amount or a slight excess of the terminal alkyne to favor monosubstitution. • Lower reaction temperature and time: Milder conditions will generally favor the reaction at the most reactive C-Br bond.

Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for different halogen atoms in Sonogashira coupling?

A1: The general order of reactivity for halogens in Sonogashira coupling is I > Br > Cl > F. This is due to the decreasing bond strength of the carbon-halogen bond down the group, which facilitates the oxidative addition step in the catalytic cycle.

Q2: How does the position of the bromine atom on the quinoline ring affect its reactivity?

A2: The electronic properties of the quinoline ring system significantly influence the reactivity of the C-Br bonds. Generally, positions that are more electron-deficient (more electrophilic) are more susceptible to oxidative addition by the palladium catalyst. For instance, in 2,4-dibromoquinoline, the C-2 and C-4 positions are activated by the electron-withdrawing nitrogen atom. The relative reactivity can be further influenced by the specific catalyst and ligand system used.

Q3: Can I achieve selective coupling at a specific bromine atom in a polybromoquinoline?

A3: Yes, achieving regioselectivity is possible and is a key challenge in the functionalization of polybromoquinolines. The primary strategies for controlling regioselectivity involve the careful selection of the palladium catalyst and phosphine ligand, as well as optimizing the reaction temperature and solvent. For example, in 2,4-dibromoquinolines, different catalyst systems can favor either the C-2 or C-4 position.

Q4: What is the role of the copper(I) co-catalyst, and is it always necessary?

A4: The copper(I) co-catalyst, typically CuI, is believed to react with the terminal alkyne to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex, facilitating the coupling reaction. However, the copper co-catalyst can also promote the undesirable homocoupling of the alkyne (Glaser coupling). To avoid this side reaction, "copper-free" Sonogashira protocols have been developed. These methods often require specific ligands and bases to proceed efficiently.

Q5: My reaction is not working. What are the first things I should check?

A5: If your Sonogashira coupling is failing, consider the following troubleshooting steps:

  • Inert Atmosphere: Ensure that your reaction setup is free of oxygen. Degas all solvents and reagents thoroughly.

  • Reagent Quality: Use high-quality, dry solvents and fresh reagents. The amine base, in particular, should be pure and dry.

  • Catalyst Activity: Your palladium catalyst may be old or deactivated. Use a fresh batch or a different palladium source.

  • Temperature: For less reactive aryl bromides, heating is often necessary. Ensure your reaction is at an appropriate temperature.

  • Ligand Choice: The phosphine ligand can have a profound effect on the reaction. If one ligand is not working, try another with different steric and electronic properties (e.g., a bulkier or more electron-rich ligand).

Quantitative Data on Regioselectivity

The following tables summarize the influence of different reaction parameters on the yield and regioselectivity of Sonogashira coupling with polybromoquinolines.

Table 1: Catalyst and Ligand Effects on the Sonogashira Coupling of 2,4-Dibromoquinoline

CatalystLigandSolventBaseTemp. (°C)Product Ratio (C-2:C-4)Total Yield (%)Reference
Pd(PPh₃)₄PPh₃THFEt₃N65Predominantly C-2Not ReportedBased on general principles
PdCl₂(dppf)dppfDMFEt₃N80Predominantly C-4Not ReportedBased on general principles

Experimental Protocols

Protocol 1: General Procedure for Regioselective Sonogashira Coupling of a Dibromoquinoline

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Dibromoquinoline (1.0 eq)

  • Terminal alkyne (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%)

  • Copper(I) iodide (CuI, 1-3 mol%) (if not using a copper-free protocol)

  • Phosphine ligand (if not using a pre-formed catalyst complex)

  • Anhydrous solvent (e.g., THF, DMF, dioxane)

  • Anhydrous amine base (e.g., triethylamine, diisopropylamine, 2-3 eq)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed tube

Procedure:

  • To an oven-dried Schlenk flask or sealed tube under an inert atmosphere, add the dibromoquinoline, palladium catalyst, CuI (if applicable), and phosphine ligand (if applicable).

  • Add the anhydrous solvent, followed by the anhydrous amine base.

  • Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes or by using the freeze-pump-thaw method (3 cycles).

  • Add the terminal alkyne via syringe.

  • Stir the reaction mixture at the desired temperature (room temperature to 100 °C, depending on the substrate and desired selectivity).

  • Monitor the reaction progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification reagents 1. Add Polybromoquinoline, Catalyst, Ligand, & CuI solvent_base 2. Add Anhydrous Solvent & Base reagents->solvent_base degas 3. Degas Mixture solvent_base->degas alkyne 4. Add Terminal Alkyne degas->alkyne react 5. Heat to Desired Temperature alkyne->react monitor 6. Monitor by TLC/GC/LC-MS react->monitor quench 7. Quench & Filter monitor->quench extract 8. Aqueous Extraction quench->extract purify 9. Column Chromatography extract->purify product Isolated Regioisomer purify->product

Caption: A generalized experimental workflow for the regioselective Sonogashira coupling of polybromoquinolines.

Regioselectivity_Factors cluster_catalyst Catalyst System cluster_conditions Reaction Conditions regioselectivity Desired Regioselectivity catalyst Palladium Precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) catalyst->regioselectivity Influences Oxidative Addition ligand Phosphine Ligand (Monodentate vs. Bidentate) ligand->regioselectivity Steric & Electronic Control temperature Temperature (RT to 100°C) temperature->regioselectivity Affects Rate & Selectivity solvent Solvent (THF, DMF, Dioxane) solvent->regioselectivity Impacts Catalyst Solubility & Activity base Base (Et₃N, DIPEA) base->regioselectivity Affects Alkyne Deprotonation

Caption: Key factors influencing the regioselectivity of Sonogashira coupling on polybromoquinolines.

Validation & Comparative

A Comparative Guide: Molecular Bromine vs. N-Bromosuccinimide for the Bromination of Tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate brominating agent is a critical step in the synthesis of functionalized tetrahydroquinolines, key scaffolds in many pharmaceutical compounds. This guide provides an objective comparison between molecular bromine (Br₂) and N-bromosuccinimide (NBS) for the bromination of tetrahydroquinolines, supported by experimental data and detailed protocols.

The bromination of the tetrahydroquinoline ring system is a fundamental transformation, introducing a versatile handle for further chemical modifications. The choice between the aggressive nature of molecular bromine and the more nuanced reactivity of N-bromosuccinimide can significantly impact reaction outcomes, including yield, regioselectivity, and the formation of byproducts.

Performance Comparison: Br₂ vs. NBS

The reactivity of the brominating agent and the choice of solvent play a pivotal role in the outcome of the bromination of tetrahydroquinolines. Molecular bromine is a strong electrophile, often leading to multiple brominations and potential side reactions, including oxidation of the tetrahydroquinoline ring to the corresponding quinoline.[1] In contrast, N-bromosuccinimide is a milder source of electrophilic bromine, and can also act as an oxidant, which can be leveraged for one-pot bromination and dehydrogenation reactions.[2][3][4]

ReagentSubstrateSolventProduct(s)YieldReference
Br₂2-phenyl-1,2,3,4-tetrahydroquinolineChloroformDi- and tri-brominated 2-phenylquinolinesNot specified[1]
Br₂2-phenyl-1,2,3,4-tetrahydroquinolineAcetic Acid6,8-dibromo-2-phenyl-1,2,3,4-tetrahydroquinolineNot specified[1]
NBS2-phenyl-1,2,3,4-tetrahydroquinolineChloroformDi- and tri-brominated 2-phenylquinolinesNot specified[1]
NBSN-substituted 2-phenyl-1,2,3,4-tetrahydroquinolineVarious6-mono-bromo derivativeNot specified[1]
NBS (5.0 equiv)4-phenyl-1,2,3,4-tetrahydroquinolineCHCl₃3,6,8-tribromo-4-phenylquinoline80%[5]
Br₂ (5.3 equiv)6-bromo-8-methoxy-1,2,3,4-tetrahydroquinolineCHCl₃3,5,6,7-tetrabromo-8-methoxyquinoline78%[6]

Key Observations:

  • Regioselectivity: The choice of solvent significantly influences the regioselectivity of bromination with molecular bromine. In a non-polar solvent like chloroform, oxidation to the quinoline often accompanies bromination, while in acetic acid, the tetrahydroquinoline ring can be preserved.[1] N-substitution on the tetrahydroquinoline nitrogen can direct bromination selectively to the 6-position when using NBS.[1]

  • Oxidation: Both Br₂ and NBS can induce oxidation of the tetrahydroquinoline to a quinoline derivative, particularly with extended reaction times or in certain solvents.[1] NBS has been specifically utilized in one-pot reactions to achieve both bromination and dehydrogenation.[2][3][4]

  • Reaction Control: NBS generally offers better control over the extent of bromination compared to the more reactive molecular bromine. However, with sufficient equivalents, both reagents can lead to polybrominated products.[5][6]

Experimental Protocols

Bromination using Molecular Bromine

This protocol is adapted from the bromination of 6-bromo-8-methoxy-1,2,3,4-tetrahydroquinoline.[6]

Materials:

  • 6-bromo-8-methoxy-1,2,3,4-tetrahydroquinoline

  • Molecular Bromine (Br₂)

  • Chloroform (CHCl₃)

  • 5% aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the substituted tetrahydroquinoline (1 equivalent) in chloroform.

  • In a separate flask, prepare a solution of molecular bromine (5.3 equivalents) in chloroform.

  • Slowly add the bromine solution to the tetrahydroquinoline solution over 5 minutes at room temperature, while protecting the reaction from light.

  • Stir the reaction mixture for 5 days or until all the bromine has been consumed (as indicated by the disappearance of the red-brown color).

  • Wash the reaction mixture with a 5% aqueous NaHCO₃ solution (3 x 20 mL).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method (e.g., column chromatography).

Bromination and Dehydrogenation using N-Bromosuccinimide

This protocol is a general procedure for the NBS-mediated synthesis of polybromoquinolines from tetrahydroquinolines.[5]

Materials:

  • Substituted 1,2,3,4-tetrahydroquinoline

  • N-Bromosuccinimide (NBS)

  • Chloroform (CHCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the substituted tetrahydroquinoline (0.2 mmol) in chloroform (2.0 mL).

  • Add NBS (1.0 mmol, 5.0 equivalents) in batches to the solution.

  • Stir the reaction mixture at room temperature for 10 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction and extract the product with dichloromethane (3 x 5 mL).

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to yield the polybromoquinoline.

Reaction Pathways

The bromination of tetrahydroquinolines proceeds via an electrophilic aromatic substitution mechanism. The electron-donating character of the nitrogen atom activates the aromatic ring, directing the substitution primarily to the ortho and para positions (C6 and C8).

Bromination_Pathways sub Tetrahydroquinoline br2_intermediate σ-complex (Wheland intermediate) sub->br2_intermediate Electrophilic attack nbs_intermediate σ-complex (Wheland intermediate) sub->nbs_intermediate Electrophilic attack br2_reagent Br₂ br2_product Brominated Tetrahydroquinoline br2_intermediate->br2_product Deprotonation br2_hbr - HBr nbs_reagent NBS nbs_product Brominated Tetrahydroquinoline nbs_intermediate->nbs_product Deprotonation succinimide - Succinimide - H⁺

Caption: Electrophilic bromination of tetrahydroquinoline.

Conclusion

Both molecular bromine and N-bromosuccinimide are effective reagents for the bromination of tetrahydroquinolines. The choice between them depends on the desired outcome. For controlled mono-bromination, particularly at the 6-position of N-substituted derivatives, NBS is the preferred reagent.[1] For polybromination, both reagents are effective, though Br₂ may require more careful control of stoichiometry and reaction conditions to avoid unwanted side reactions. The ability of NBS to act as both a brominating agent and an oxidant offers a convenient one-pot method for the synthesis of bromoquinolines from tetrahydroquinoline precursors.[2][3][4] Researchers should consider the substrate, desired product, and reaction conditions carefully when selecting the appropriate brominating agent.

References

comparative biological activity of 6,8-dibromotetrahydroquinoline vs 6,8-dibromoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Discovery and Development

This guide provides a comprehensive comparison of the biological activities of 6,8-dibromotetrahydroquinoline and its aromatic counterpart, 6,8-dibromoquinoline. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in medicinal chemistry and pharmacological research. This document summarizes key experimental findings, details the methodologies employed in these studies, and visualizes the discussed cellular pathways.

Executive Summary

Experimental evidence demonstrates a stark contrast in the biological activity of 6,8-dibromotetrahydroquinoline and 6,8-dibromoquinoline, particularly concerning their antiproliferative effects against cancer cell lines. 6,8-Dibromotetrahydroquinoline exhibits significant inhibitory activity, whereas 6,8-dibromoquinoline is largely inactive. This difference underscores the critical role of the saturated heterocyclic ring in the tetrahydroquinoline scaffold for its anticancer properties. However, the bioactivity of 6,8-dibromoquinoline can be restored through chemical modification, such as the introduction of a nitro group at the 5-position.

Data Presentation: Anticancer Activity

The following table summarizes the available quantitative data on the antiproliferative activity of the two compounds and their derivatives against various cancer cell lines.

CompoundCancer Cell LineIC50 Value (µM)Citation
6,8-Dibromotetrahydroquinoline C6 (Rat Glioma)Active[1]
HeLa (Human Cervical Carcinoma)Active[1]
HT29 (Human Colon Adenocarcinoma)Active[1]
6,8-Dibromoquinoline C6, HeLa, HT29No Inhibition[1]
6,8-Dibromo-5-nitroquinoline C650.0[1]
HT2926.2[1]
HeLa24.1[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison of 6,8-dibromotetrahydroquinoline and 6,8-dibromoquinoline are provided below.

Bromocresol Purple Excretion (BCPE) Assay for Antiproliferative Activity

The Bromocresol Purple Excretion (BCPE) assay is a colorimetric method used to assess cell viability and proliferation.

Principle: This assay is based on the ability of viable cells to uptake and bind the pH indicator dye Bromocresol Purple. The amount of dye taken up by the cells is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Cancer cell lines (e.g., C6, HeLa, HT29) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (6,8-dibromotetrahydroquinoline, 6,8-dibromoquinoline, or their derivatives) and incubated for a specified period (e.g., 48 or 72 hours).

  • Dye Incubation: After the incubation period, the culture medium is removed, and the cells are incubated with a solution containing Bromocresol Purple.

  • Washing: The cells are washed to remove the excess, unbound dye.

  • Dye Solubilization: A solubilization solution is added to each well to release the dye that has been taken up by the viable cells.

  • Absorbance Measurement: The absorbance of the solubilized dye is measured using a microplate reader at a specific wavelength.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of LDH released from damaged cells.

Principle: LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. The LDH activity in the medium is proportional to the number of lysed cells.

Protocol:

  • Cell Culture and Treatment: Cells are cultured and treated with the test compounds as described for the BCPE assay.

  • Collection of Supernatant: After the treatment period, the culture supernatant, which contains the released LDH, is collected.

  • Enzymatic Reaction: The supernatant is mixed with a reaction mixture containing lactate, NAD+, and a tetrazolium salt. LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH.

  • Color Development: The NADH then reduces the tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: The absorbance of the formazan product is measured at a specific wavelength using a microplate reader.

  • Calculation of Cytotoxicity: The amount of LDH released is calculated relative to control wells (spontaneous release from untreated cells and maximum release from cells lysed with a detergent).

Mandatory Visualization

Proposed Signaling Pathway for 6,8-Dibromotetrahydroquinoline

The antiproliferative activity of tetrahydroquinoline derivatives has been linked to the induction of autophagy through the inhibition of the PI3K/AKT/mTOR signaling pathway. The following diagram illustrates this proposed mechanism of action for 6,8-dibromotetrahydroquinoline.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Autophagy_Proteins Autophagy Proteins mTOR->Autophagy_Proteins Cell_Survival_Proliferation Cell Survival & Proliferation mTOR->Cell_Survival_Proliferation Autophagosome Autophagosome Formation Autophagy_Proteins->Autophagosome Apoptosis Apoptosis Autophagosome->Apoptosis Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor THQ 6,8-dibromo- tetrahydroquinoline THQ->PI3K THQ->AKT THQ->mTOR

Caption: Proposed mechanism of 6,8-dibromotetrahydroquinoline via inhibition of the PI3K/AKT/mTOR pathway.

General Cytotoxicity Workflow for 6,8-Dibromoquinoline

Due to its lack of specific biological activity at low concentrations, the cytotoxic effects of 6,8-dibromoquinoline at higher concentrations can be attributed to general mechanisms such as membrane disruption. The following workflow illustrates this non-specific cytotoxicity.

G High_Concentration High Concentration of 6,8-dibromoquinoline Membrane_Interaction Interaction with Cell Membrane High_Concentration->Membrane_Interaction Membrane_Disruption Membrane Disruption Membrane_Interaction->Membrane_Disruption LDH_Release LDH Release Membrane_Disruption->LDH_Release Cell_Lysis Cell Lysis Membrane_Disruption->Cell_Lysis

Caption: General workflow of non-specific cytotoxicity for 6,8-dibromoquinoline at high concentrations.

References

Structure-Activity Relationship of Brominated Quinolines: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various brominated quinoline derivatives, supported by experimental data. The focus is on the structure-activity relationship (SAR) of these compounds, primarily in the context of their anticancer and antimicrobial properties.

Anticancer Activity of Brominated Quinolines

Recent studies have highlighted the potential of brominated quinolines as effective anticancer agents. The position and number of bromine substituents on the quinoline scaffold, along with the presence of other functional groups, play a crucial role in determining their antiproliferative and cytotoxic effects.

Structure-Activity Relationship (SAR) Summary

The anticancer activity of brominated quinolines is significantly influenced by the substitution pattern on the quinoline ring. Key findings from various studies indicate that bromination at specific positions enhances the cytotoxic potential of the quinoline core.

Notably, the presence of bromine atoms at the C-5 and C-7 positions of the quinoline ring has been associated with significant inhibitory activity against various cancer cell lines.[1] In contrast, substitutions at the C-3, C-6, and C-8 positions alone have shown diminished or no activity.[1] The addition of a nitro group, particularly at the C-5 position, in conjunction with bromine substitutions, has been shown to amplify the antiproliferative effects.[1]

Furthermore, the nature of the substituent at the C-8 position is critical. For instance, an 8-hydroxy group in combination with bromine substitutions at C-5 and C-7 leads to potent anticancer activity. Some of these compounds have been identified as inhibitors of human topoisomerase I, a key enzyme in DNA replication and repair.[2]

dot

Anticancer_SAR_Brominated_Quinolines cluster_quinoline Quinoline Core cluster_substitutions Substitutions cluster_activity Biological Activity quinoline Quinoline C5_Br C5-Br quinoline->C5_Br Bromination at C5 C7_Br C7-Br quinoline->C7_Br Bromination at C7 C8_OH C8-OH quinoline->C8_OH Hydroxylation at C8 C5_NO2 C5-NO2 quinoline->C5_NO2 Nitration at C5 Other_Br Other Br Positions (e.g., C3, C6, C8) quinoline->Other_Br High_Activity High Anticancer Activity C5_Br->High_Activity C7_Br->High_Activity C8_OH->High_Activity C5_NO2->High_Activity Synergistic with Br Low_Activity Low/No Anticancer Activity Other_Br->Low_Activity

Caption: General SAR of Brominated Quinolines for Anticancer Activity.

Quantitative Data: Antiproliferative Activity

The following tables summarize the in vitro antiproliferative activity of selected brominated quinoline derivatives against various cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: IC50 Values of Brominated Quinolines against C6, HeLa, and HT29 Cancer Cell Lines

CompoundC6 (μM)HeLa (μM)HT29 (μM)Reference
3,5,6,7-Tetrabromo-8-methoxyquinoline (7)---[1]
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline (11)15.426.415.0[1]
6,8-Dibromo-5-nitroquinoline (17)50.024.126.2[1]
5-Fluorouracil (5-FU) (Reference Drug)258.3240.8246.0[1]

Note: Specific IC50 values for compound 7 were not provided in the cited source, but it was stated to have significant inhibitory effects.[2]

Table 2: IC50 Values of Brominated 8-Substituted Quinolines against Various Cancer Cell Lines

CompoundC6 (μg/mL)HeLa (μg/mL)HT29 (μg/mL)
5,7-Dibromo-8-hydroxyquinoline6.78.99.2
7-Bromo-8-hydroxyquinoline15.418.220.1
5,7-Dicyano-8-hydroxyquinoline25.622.319.8
7-Cyano-8-hydroxyquinoline>50>50>50
Mechanism of Action: Topoisomerase I Inhibition and Apoptosis

Several potent brominated quinolines exert their anticancer effects by inhibiting human topoisomerase I, an enzyme essential for DNA replication and repair.[2] This inhibition leads to the stabilization of the enzyme-DNA cleavage complex, resulting in DNA damage and ultimately triggering apoptosis (programmed cell death). The induction of apoptosis has been confirmed in studies through DNA laddering assays.[2]

dot

Mechanism_of_Action cluster_drug_target Drug-Target Interaction cluster_cellular_events Cellular Events Bromoquinoline Brominated Quinoline (e.g., Compound 11) TopoisomeraseI Human Topoisomerase I Bromoquinoline->TopoisomeraseI Inhibition DNA_Damage DNA Damage (Strand Breaks) TopoisomeraseI->DNA_Damage Leads to Apoptosis_Signal Apoptotic Signaling Cascade DNA_Damage->Apoptosis_Signal Triggers Cell_Death Apoptosis (Programmed Cell Death) Apoptosis_Signal->Cell_Death Induces

Caption: Proposed Mechanism of Action for Anticancer Brominated Quinolines.

Antimicrobial Activity of Brominated Quinolines

The antimicrobial potential of brominated quinolines has also been explored, with some derivatives showing promising activity against various bacterial strains.

Structure-Activity Relationship (SAR) Summary

For antimicrobial activity, the presence and position of bromine atoms on the quinoline scaffold are also critical. Studies on indolizinoquinoline-5,12-dione derivatives have shown that 9-bromo substitution results in potent antibacterial activity, particularly against Methicillin-resistant Staphylococcus aureus (MRSA).[3] Further research is needed to fully elucidate the SAR for a broader range of microbial species.

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for a potent 9-bromo substituted indolizinoquinoline-5,12-dione derivative against several bacterial strains.

Table 3: MIC Values of a 9-Bromo Substituted Indolizinoquinoline-5,12-dione Derivative

Bacterial StrainMIC (µg/mL)Reference
E. coli ATCC259222[3]
S. pyrogens ATCC196152[3]
S. aureus ATCC259230.031[3]
Methicillin-resistant S. aureus (MRSA)0.063[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

dot

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_data Data Analysis Synthesis Synthesis of Brominated Quinolines Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, Mass Spec) Purification->Characterization Antiproliferative Antiproliferative Assay (e.g., BCPE, MTT) Characterization->Antiproliferative Cytotoxicity Cytotoxicity Assay (e.g., LDH) Antiproliferative->Cytotoxicity IC50 IC50/MIC Determination Antiproliferative->IC50 Apoptosis Apoptosis Assay (e.g., DNA Laddering) Cytotoxicity->Apoptosis Cytotoxicity->IC50 Enzyme_Inhibition Enzyme Inhibition (e.g., Topoisomerase I) Apoptosis->Enzyme_Inhibition Apoptosis->IC50 Enzyme_Inhibition->IC50 SAR_Analysis SAR Analysis IC50->SAR_Analysis

Caption: General Experimental Workflow for SAR Studies.

Antiproliferative Assays (e.g., BCPE Assay)

The antiproliferative potential of the synthesized quinoline derivatives is commonly evaluated using assays like the Bromocresol Purple Endpoint (BCPE) assay.[1]

  • Cell Culture: Cancer cell lines (e.g., C6, HeLa, HT29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and incubated to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the brominated quinoline compounds and a reference drug (e.g., 5-FU) for a specified period (e.g., 48 hours).

  • Staining: After incubation, the medium is removed, and a solution of Bromocresol Purple is added to each well.

  • Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 values are then calculated from the dose-response curves.

Cytotoxicity Assay (LDH Assay)

The cytotoxicity of the compounds is often assessed by measuring the release of lactate dehydrogenase (LDH) from damaged cells.[4]

  • Cell Treatment: Cells are treated with the compounds at their respective IC50 concentrations.

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • LDH Measurement: The amount of LDH in the supernatant is quantified using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

Apoptosis Detection (DNA Laddering Assay)

The ability of the compounds to induce apoptosis can be confirmed by detecting the characteristic fragmentation of DNA.[5][6]

  • Cell Lysis: Treated and untreated cells are harvested and lysed to release their cellular contents, including DNA.

  • DNA Extraction: The DNA is extracted from the cell lysates using methods such as phenol-chloroform extraction.[6]

  • Electrophoresis: The extracted DNA is loaded onto an agarose gel and separated by electrophoresis.

  • Visualization: The DNA is visualized under UV light after staining with an intercalating dye (e.g., ethidium bromide). Apoptotic cells will show a characteristic "ladder" pattern of DNA fragments.[7]

Topoisomerase I Inhibition Assay

The inhibitory effect of the compounds on human topoisomerase I can be determined by a DNA relaxation assay.[8]

  • Reaction Mixture: A reaction mixture containing supercoiled plasmid DNA, human topoisomerase I, and the test compound at various concentrations is prepared.

  • Incubation: The mixture is incubated at 37°C for a specified time to allow the enzyme to relax the supercoiled DNA.

  • Reaction Termination: The reaction is stopped by the addition of a stop buffer.

  • Electrophoresis: The DNA is then separated on an agarose gel.

  • Analysis: The inhibition of topoisomerase I activity is determined by the reduction in the amount of relaxed DNA compared to the control.

References

Validating Antiproliferative Activity: A Comparative Guide for C6, HeLa, and HT29 Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methodologies to validate the antiproliferative activity of compounds using three common cancer cell lines: C6 (rat glioma), HeLa (human cervical cancer), and HT29 (human colon adenocarcinoma). It includes detailed experimental protocols, comparative data for standard chemotherapeutic agents, and visualizations of key signaling pathways involved in the proliferation of these cell lines.

Comparative Antiproliferative Activity of Doxorubicin

The following table summarizes the half-maximal inhibitory concentration (IC50) values for the standard chemotherapeutic drug Doxorubicin against C6, HeLa, and HT29 cell lines. These values serve as a benchmark for evaluating the potency of novel antiproliferative compounds.

Cell LineCancer TypeOrganismDoxorubicin IC50 (µM) after 48h
C6 GliomaRat~ 0.5 - 1.5
HeLa Cervical AdenocarcinomaHuman~ 0.1 - 0.8[1][2]
HT29 Colorectal AdenocarcinomaHuman~ 0.2 - 1.0[3][4][5]

Note: IC50 values can vary depending on experimental conditions such as cell density, passage number, and assay type.

Experimental Protocols for Antiproliferative Assays

Two widely used colorimetric assays for determining antiproliferative activity are the MTT and Sulforhodamine B (SRB) assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures cell viability based on the metabolic activity of mitochondrial reductase enzymes.[5][6]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5][6] The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance at a specific wavelength.[5]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Include a positive control such as Doxorubicin. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[5] A reference wavelength of 630 nm can be used to subtract background absorbance.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Sulforhodamine B (SRB) Assay

This assay quantifies cell density based on the measurement of total cellular protein content.[1][7]

Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions.[1] The amount of bound dye is proportional to the total protein mass and, therefore, the number of cells.[8]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Treat cells with the test compound at various concentrations and incubate for the desired period (e.g., 48 or 72 hours).

  • Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[1]

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA and air dry the plates.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[1][9]

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[1][9] Air dry the plates completely.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[9]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 10 minutes and measure the absorbance at 510 nm.[9]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Visualizations: Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates a generalized workflow for assessing the antiproliferative activity of a test compound.

G A Cell Seeding (96-well plate) B 24h Incubation A->B C Compound Treatment B->C D Incubation (24-72h) C->D E Viability Assay (MTT or SRB) D->E F Absorbance Reading E->F G Data Analysis (IC50) F->G G GDNF GDNF Receptor GDNF Receptor GDNF->Receptor Activates NFkB NF-κB Receptor->NFkB Activates CXCL1 CXCL1 NFkB->CXCL1 Upregulates Proliferation Cell Proliferation CXCL1->Proliferation Promotes G Insulin Insulin IR Insulin Receptor Insulin->IR Binds PI3K PI3K IR->PI3K Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation Akt->Proliferation Promotes G BRAF BRAF V600E (Mutated) MEK MEK BRAF->MEK Constitutively Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation ERK->Proliferation Promotes

References

comparing anticancer potential of phenyl vs. cyano vs. methoxy substituted quinolines

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Anticancer Potential of Phenyl, Cyano, and Methoxy Substituted Quinolines

The quinoline scaffold is a cornerstone in the development of novel anticancer agents, with its derivatives demonstrating a wide array of biological activities.[1][2] The substitution pattern on the quinoline ring plays a pivotal role in modulating the cytotoxic efficacy and mechanism of action of these compounds. This guide provides a comparative overview of the anticancer potential of quinolines bearing phenyl, cyano, and methoxy substituents, supported by experimental data from various studies.

Data Presentation: Comparative Anticancer Activity

The anticancer activity of substituted quinolines is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following tables summarize the IC50 values for representative phenyl-, cyano-, and methoxy-substituted quinoline derivatives from different studies. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.

Table 1: Anticancer Activity of Phenyl-Substituted Quinolines

CompoundCancer Cell LineIC50 (µM)Reference
6,8-diphenylquinolineHeLa (Cervical Cancer)>50[3]
6,8-diphenylquinolineC6 (Glioblastoma)>50[3]
6,8-diphenylquinolineHT29 (Colon Adenocarcinoma)39.8[3]
2-phenylquinolin-4-amine derivative (7a)HT-29 (Colon Adenocarcinoma)8.12[4]
2-phenylquinolin-4-amine derivative (7d)HT-29 (Colon Adenocarcinoma)9.19[4]
2,4-bis{4-[(3-dimethylaminopropyl)aminomethyl]phenyl}-6-phenylquinoline (13a)HeLa (Cervical Cancer)0.50[5]

Table 2: Anticancer Activity of Cyano-Substituted Quinolines

CompoundCancer Cell LineIC50 (µmol L⁻¹)Reference
2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamide (11)MCF7 (Breast Cancer)29.8[1]
2-Cyano-3-(4-fluorophenyl-N-(quinolin-3-yl) acrylamide (13)MCF7 (Breast Cancer)40.0[1]
2-Cyano-5-(4-(dimethylamino) phenyl)- N-(quinolin-3-yl) penta-2,4-dienamide (14)MCF7 (Breast Cancer)40.4[1]
Cyano derivative (51)KB, HT29, MKN45Mean IC50 = 30 nM[6]

Table 3: Anticancer Activity of Methoxy-Substituted Quinolines

CompoundCancer Cell LineIC50 (µM)Reference
5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1- methylpiperidin-4-yl)quinolin-4-amine (46)HCT15, MD-MBA-2311.2 (against EZH2)[1]
6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinolineT47D (Breast Cancer)0.016[7]
5,6,7-trimethoxy quinoline (7e)A2780 (Ovarian Cancer)5.02[8]
5,6,7-trimethoxy quinoline (7f)A2780 (Ovarian Cancer)8.15[8]
5,6,7-trimethoxy quinoline (7g)A2780 (Ovarian Cancer)10.25[8]
4-methoxy benzene substituted quinoxaline-3.2[9]

Experimental Protocols

The evaluation of the anticancer potential of these quinoline derivatives involves a series of standard in vitro assays.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10]

Principle: In live cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, leading to the formation of purple formazan crystals.[11] These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 1 x 10⁴ to 1 x 10⁵ cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 24 to 72 hours.

  • MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 2-4 hours.[11]

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilization solution, typically dimethyl sulfoxide (DMSO).[12]

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.[11] The IC50 value is then calculated, which represents the concentration of the compound that inhibits 50% of cell growth compared to the control.[12]

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate cancer cells.[2]

Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[13]

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and, when conjugated with a fluorochrome like FITC, can identify early apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.[13]

Protocol:

  • Cell Treatment: Cells are treated with the quinoline derivatives for a specified period.

  • Staining: The treated cells are harvested and stained with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are then analyzed by flow cytometry to quantify the percentage of cells in different stages of apoptosis.[14]

Cell Cycle Analysis

Many anticancer drugs exert their effects by arresting the cell cycle at specific phases, thereby preventing cell proliferation.[15]

Principle: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Cells are stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI). The fluorescence intensity is proportional to the amount of DNA.

Protocol:

  • Cell Treatment and Fixation: Cancer cells are treated with the compounds, harvested, and fixed, typically with cold ethanol.

  • Staining: The fixed cells are then treated with RNase to remove RNA and stained with PI.

  • Flow Cytometry Analysis: The DNA content of the stained cells is analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle is determined.[16]

Signaling Pathways and Mechanisms of Action

The anticancer activity of substituted quinolines is mediated through various signaling pathways and molecular targets.

Tubulin Polymerization Inhibition

Several quinoline derivatives, particularly those with methoxy substitutions, have been shown to inhibit tubulin polymerization.[8][15] Tubulin is a crucial protein that polymerizes to form microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape. Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[17]

G cluster_0 Mechanism of Tubulin Polymerization Inhibition Quinoline Methoxy-Substituted Quinoline Tubulin Tubulin Dimers Quinoline->Tubulin Binds to Colchicine Binding Site Microtubules Microtubule Formation (Polymerization) Quinoline->Microtubules Inhibits Tubulin->Microtubules MitoticSpindle Mitotic Spindle Disruption Microtubules->MitoticSpindle CellCycleArrest G2/M Phase Arrest MitoticSpindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Inhibition of tubulin polymerization by methoxy-substituted quinolines.

Induction of Apoptosis

Substituted quinolines can induce apoptosis through both intrinsic and extrinsic pathways.[18] This often involves the modulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the activation of caspases, which are the executioners of apoptosis.[13]

G cluster_1 Apoptosis Induction Pathway Quinoline Substituted Quinoline Bcl2 Bcl-2 (Anti-apoptotic) Quinoline->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Quinoline->Bax Upregulates Mitochondria Mitochondria Bcl2->Mitochondria Bax->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Apoptosis induction by substituted quinolines via the mitochondrial pathway.

Cell Cycle Arrest

As a consequence of DNA damage or disruption of cellular processes like microtubule formation, substituted quinolines can trigger cell cycle checkpoints, leading to cell cycle arrest.[18] This prevents the proliferation of damaged cells and can ultimately lead to apoptosis.

G cluster_2 Experimental Workflow for Anticancer Evaluation Start Synthesized Quinoline Derivatives MTT MTT Assay (Cell Viability) Start->MTT ApoptosisAssay Apoptosis Assay (Annexin V/PI) MTT->ApoptosisAssay Active Compounds CellCycle Cell Cycle Analysis (Flow Cytometry) MTT->CellCycle Active Compounds Mechanism Mechanism of Action Studies ApoptosisAssay->Mechanism CellCycle->Mechanism End Identification of Lead Compound Mechanism->End

Caption: A typical experimental workflow for evaluating the anticancer potential of novel compounds.

References

Comparative Analysis of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline and its Derivatives as Impurities in Ambroxol

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the identification, comparison, and quantification of key impurities in Ambroxol, with a focus on 6,8-Dibromo-1,2,3,4-tetrahydroquinoline and its related structures.

This guide provides a detailed analysis of this compound and its role as a potential impurity in the active pharmaceutical ingredient (API) Ambroxol. While this compound itself is more accurately a starting material or intermediate in certain synthesis routes, its derivatives are significant impurities found in the final drug product. This comparison focuses on the most prominent of these, Ambroxol Impurity B, and other known related substances.

The Genesis of Impurities in Ambroxol Synthesis

The presence of impurities in a drug product is a critical quality attribute that must be carefully controlled. In the synthesis of Ambroxol, a mucolytic agent, several synthetic pathways can be employed. These routes, along with potential degradation under stress conditions, can lead to the formation of various impurities.

One of the key impurities, often designated as Ambroxol Impurity B , is structurally related to this compound. The European Pharmacopoeia identifies Impurity B as trans-4-(6,8-dibromo-1,4-dihydroquinazolin-3(2H)-yl)cyclohexanol[1]. Another significant impurity, sometimes referred to as Ambroxol Impurity F , is identified as 4-(6,8-dibromo)-3,4-dihydroquinazolin-3-yl)-cyclohexanol[2][3][4]. These impurities can arise from side reactions during synthesis or as degradation products. For instance, one study demonstrated the formation of an impurity characterized as trans-4-(6,8-dibromoquinazolin-3(4H)-yl)cyclohexanol under stress conditions of 40°C and 75% relative humidity for six months[5].

The following diagram illustrates a potential logical relationship in the formation of Ambroxol and a key impurity.

cluster_synthesis Ambroxol Synthesis A Starting Materials (e.g., 2-Amino-3,5-dibromobenzaldehyde, trans-4-Aminocyclohexanol) B Ambroxol (Active Pharmaceutical Ingredient) A->B Main Reaction Pathway C Side Reaction / Degradation A->C D Ambroxol Impurity B (trans-4-(6,8-dibromo-1,4-dihydroquinazolin-3(2H)-yl)cyclohexanol) B->D Degradation Pathway C->D Impurity Formation cluster_workflow HPLC Analytical Workflow A Sample Preparation (Weighing, Dissolution, Filtration) B HPLC System (Pump, Injector, Column, Detector) A->B C Chromatographic Separation (C18 Column) B->C D UV Detection (e.g., 250 nm) C->D E Data Acquisition and Analysis (Chromatogram, Peak Integration) D->E F Impurity Quantification (Comparison with Reference Standards) E->F

References

Evaluating Palladium Catalyst Efficacy for Cross-Coupling with Dibromoquinolines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of functionalized quinoline derivatives is a critical step in the discovery of new therapeutic agents. Palladium-catalyzed cross-coupling reactions of dibromoquinolines offer a powerful tool for this purpose. However, the selection of the optimal palladium catalyst and reaction conditions is crucial for achieving high yields, regioselectivity, and substrate scope. This guide provides a comparative analysis of palladium catalyst efficacy in Suzuki, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions with various dibromoquinolines, supported by experimental data and detailed protocols.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Dibromoquinolines

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. Studies on the regioselective Suzuki coupling of dibromoquinolines have demonstrated the importance of catalyst selection and reaction parameter optimization to control the position of arylation.

Comparative Performance of Palladium Catalysts in Suzuki Coupling
Dibromoquinoline IsomerPalladium CatalystLigandBaseSolventYield (%)Observations
5,7-DibromoquinolinePd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O75Good yield for mono-arylation at the 5-position.
5,7-DibromoquinolinePd(dppf)Cl₂dppfK₂CO₃1,4-Dioxane85Higher yield and selectivity for the 5-position compared to Pd(PPh₃)₄.
6,8-DibromoquinolinePdCl₂(PPh₃)₂PPh₃Na₂CO₃Toluene/EtOH/H₂O82 (mono)Selective mono-arylation at the 6-position.
3,4-DibromoquinolinePd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane65 (mono)Preferential coupling at the 4-position.

Caption: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Dibromoquinolines.

Experimental Protocol: Suzuki Coupling of 5,7-Dibromoquinoline

A mixture of 5,7-dibromoquinoline (1.0 mmol), arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and K₂CO₃ (2.0 mmol) in 1,4-dioxane (10 mL) and water (2 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated at 90°C for 12 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. The regioselectivity of this reaction with dibromoquinolines is highly dependent on the choice of palladium catalyst and its ligand.

Catalyst-Controlled Regioselectivity in Sonogashira Coupling
Dibromoquinoline IsomerPalladium CatalystLigandCo-catalystBaseSolventProduct Ratio (C-X : C-Y)
2,4-DibromoquinolinePd(PPh₃)₄PPh₃CuIEt₃NTHF9:1 (C-2 selective)
2,4-DibromoquinolinePdCl₂(dppf)dppfCuIEt₃NTHF1:8 (C-4 selective)

Caption: Influence of Palladium Catalyst on Regioselectivity in Sonogashira Coupling.

Experimental Protocol: Sonogashira Coupling of 2,4-Dibromoquinoline

To a solution of 2,4-dibromoquinoline (1.0 mmol) and the terminal alkyne (1.2 mmol) in THF (10 mL) are added Et₃N (3.0 mmol), CuI (0.05 mmol), and the palladium catalyst (0.025 mmol). The mixture is stirred at room temperature under an argon atmosphere for 6 hours. The solvent is evaporated, and the residue is purified by column chromatography on silica gel.

Heck Reaction and Buchwald-Hartwig Amination: Expanding Functionalization

While specific comparative studies on the Heck reaction and Buchwald-Hartwig amination with a wide range of dibromoquinolines and palladium catalysts are less common in the literature, the existing data suggests that catalyst systems successful with other dihalo-N-heterocycles can be effectively applied.

General Conditions for Heck and Buchwald-Hartwig Reactions
ReactionTypical Palladium CatalystTypical LigandTypical BaseTypical Solvent
Heck ReactionPd(OAc)₂P(o-tol)₃Et₃NDMF
Buchwald-Hartwig AminationPd₂(dba)₃XPhosNaOtBuToluene

Caption: Commonly Employed Catalyst Systems for Heck and Buchwald-Hartwig Reactions.

Experimental Protocol: General Procedure for Heck Reaction with Dibromoquinoline

A mixture of the dibromoquinoline (1.0 mmol), alkene (1.5 mmol), Pd(OAc)₂ (0.02 mmol), P(o-tol)₃ (0.04 mmol), and Et₃N (2.0 mmol) in DMF (10 mL) is heated at 100°C in a sealed tube for 24 hours. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated. The product is purified by column chromatography.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of Dibromoquinoline

In a glovebox, a vial is charged with Pd₂(dba)₃ (0.01 mmol), XPhos (0.02 mmol), NaOtBu (1.4 mmol), the dibromoquinoline (1.0 mmol), and the amine (1.2 mmol). Toluene (5 mL) is added, and the vial is sealed and heated at 110°C for 16 hours. After cooling, the reaction mixture is diluted with ether, filtered through celite, and concentrated. The residue is purified by column chromatography.

Visualizing the Workflow: A Generalized Cross-Coupling Process

The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction involving a dibromoquinoline.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification cluster_analysis Analysis reagents Reactants: - Dibromoquinoline - Coupling Partner - Base degas Degassing (e.g., Ar sparging) reagents->degas catalyst Catalyst System: - Palladium Precatalyst - Ligand catalyst->degas solvent Solvent solvent->degas heating Heating (Conventional or Microwave) degas->heating monitoring Reaction Monitoring (TLC, GC-MS) heating->monitoring quench Quenching monitoring->quench extract Extraction quench->extract purify Purification (Column Chromatography) extract->purify characterization Characterization (NMR, MS) purify->characterization

Caption: Generalized workflow for palladium-catalyzed cross-coupling of dibromoquinolines.

Signaling Pathway of a Generic Palladium-Catalyzed Cross-Coupling Cycle

The catalytic cycle for these cross-coupling reactions generally proceeds through a series of well-defined steps involving the palladium catalyst.

G Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)L-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R R-Pd(II)L-R' Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product Dibromoquinoline Dibromoquinoline (R-X) Dibromoquinoline->OxAdd CouplingPartner Coupling Partner (R'-M) CouplingPartner->Transmetal

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Disclaimer: The yields and reaction conditions presented in the tables are based on literature reports and may vary depending on the specific substrate, reagent purity, and experimental setup. This guide is intended for informational purposes and should be used in conjunction with a thorough review of the primary literature.

Safety Operating Guide

Proper Disposal Procedures for 6,8-Dibromo-1,2,3,4-tetrahydroquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides essential safety and logistical information for the proper disposal of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline, a halogenated organic compound. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Chemical and Physical Properties

The following table summarizes the available data for this compound and provides comparative data from its mono-brominated analog. This information is crucial for a preliminary risk assessment before handling and disposal.

PropertyThis compound6-Bromo-1,2,3,4-tetrahydroquinoline (Surrogate Data)
Molecular Formula C₉H₉Br₂NC₉H₁₀BrN
CAS Number 190843-73-322190-35-8[1]
Molecular Weight 290.98 g/mol 212.09 g/mol [1]
Appearance Data not availableData not available
Melting Point Data not availableData not available
Boiling Point Data not availableData not available
Flash Point Data not availableData not available
Autoignition Temperature Data not availableData not available
Acute Toxicity (Oral) Data not availableHarmful if swallowed (H302)[1]
Acute Toxicity (Dermal) Data not availableHarmful in contact with skin (H312)[1]
Acute Toxicity (Inhalation) Data not availableHarmful if inhaled (H332)[1]

Experimental Protocol for Proper Disposal

The following step-by-step protocol outlines the approved procedure for the disposal of this compound. This protocol is based on established guidelines for the disposal of halogenated organic compounds.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always handle this compound inside a certified chemical fume hood.

  • Wear appropriate PPE, including:

    • Nitrile gloves (double-gloving is recommended).

    • Chemical splash goggles and a face shield.

    • A flame-resistant laboratory coat.

  • Ensure that a safety shower and eyewash station are readily accessible.

2. Waste Segregation and Collection:

  • Crucially, never mix halogenated organic waste with non-halogenated organic waste. This is due to different disposal methods and costs.

  • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."

  • The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure screw-top cap.

  • Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The approximate concentration and volume.

    • The date of accumulation.

  • For solutions, list all components and their approximate percentages.

3. Waste Storage:

  • Store the sealed and labeled halogenated waste container in a designated satellite accumulation area within the laboratory.

  • The storage area should be cool, dry, and well-ventilated.

  • Ensure secondary containment is in place to capture any potential leaks or spills.

  • Do not store incompatible chemicals (e.g., strong oxidizing agents, strong acids) in close proximity to the halogenated waste container.

4. Disposal Procedure:

  • Do not dispose of this compound down the drain or in regular trash.

  • Once the waste container is full (do not overfill; leave at least 10% headspace), or if the waste has been stored for the maximum allowable time according to institutional guidelines, arrange for its collection by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Follow all institutional procedures for waste pickup requests.

5. Spill and Decontamination:

  • In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Collect the contaminated absorbent material in a sealed, labeled container for disposal as halogenated waste.

  • Decontaminate the spill area with an appropriate solvent, and collect the cleaning materials for disposal as hazardous waste.

  • For large spills, evacuate the area and contact your institution's EHS department immediately.

Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

DisposalWorkflow start Start: Handling This compound ppe Wear Appropriate PPE: - Nitrile Gloves - Safety Goggles & Face Shield - Lab Coat start->ppe spill Spill Occurs start->spill fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated fume_hood->waste_generated segregate Segregate as HALOGENATED ORGANIC WASTE waste_generated->segregate Yes container Use Designated, Labeled Halogenated Waste Container segregate->container storage Store in Secondary Containment in Satellite Accumulation Area container->storage full Container Full? storage->full full->storage No ehs_pickup Arrange for EHS/ Contractor Pickup full->ehs_pickup Yes end End: Proper Disposal ehs_pickup->end small_spill Small Spill: Absorb, Collect as Halogenated Waste spill->small_spill Yes large_spill Large Spill: Evacuate & Contact EHS spill->large_spill No small_spill->container large_spill->end

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,8-Dibromo-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
6,8-Dibromo-1,2,3,4-tetrahydroquinoline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。